tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Description
BenchChem offers high-quality tert-Butyl 6-(aminomethyl)indoline-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-(aminomethyl)indoline-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKXEECKCJDNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696244 | |
| Record name | tert-Butyl 6-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-26-8 | |
| Record name | 1H-Indole-1-carboxylic acid, 6-(aminomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, identified by the CAS Number 1086392-26-8 , is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors.[1] Its structure uniquely combines a rigid indoline core, a versatile primary amine, and a sterically hindered tert-butoxycarbonyl (Boc) protecting group. This arrangement makes it an exceptionally valuable building block for synthesizing complex molecules and diverse compound libraries.
The indoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The aminomethyl group at the 6-position provides a crucial reactive handle for introducing pharmacophores, linking to other molecular fragments, or modifying solubility and pharmacokinetic properties. The Boc group serves a dual purpose: it deactivates the indoline nitrogen, preventing unwanted side reactions, and enhances solubility in organic solvents, simplifying reaction workups and purification. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.
Section 1: Core Compound Characteristics
A precise understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in experimental design. The key identifiers and properties for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate are summarized below.
| Identifier | Value | Source |
| CAS Number | 1086392-26-8 | [1] |
| IUPAC Name | tert-butyl 6-(aminomethyl)-2,3-dihydroindole-1-carboxylate | N/A |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [2] |
| InChI Key | WWKXEECKCJDNGY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)CN)C1 | N/A |
| Physical Form | Light yellow solid | [1] |
| Purity | Typically ≥96% | [1] |
Section 2: Strategic Synthesis Pathway
The synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a multi-step process that requires careful control of functional group transformations. A common and logical approach involves the construction of the protected indoline ring followed by the installation or unmasking of the aminomethyl group.
The causality behind this strategy is rooted in functional group compatibility. Introducing the reactive aminomethyl group early in the synthesis could lead to undesired side reactions during the formation or protection of the indoline core. Therefore, it is often installed in a protected form (e.g., as a nitrile or nitro group) and reduced in a late-stage step, just before or after the Boc protection of the indoline nitrogen.
Generalized Synthetic Workflow
A representative protocol involves the following key transformations:
-
Indoline Core Formation : Starting from a commercially available substituted aniline or nitroarene, the indoline ring system is constructed. Methods like the Fischer indole synthesis followed by reduction are common strategies for creating the dihydroindole (indoline) core.[2]
-
Functional Group Installation : A precursor to the aminomethyl group, such as a nitrile (-CN) or nitro (-NO₂) group, is introduced onto the aromatic ring at the desired position. This is a critical step for regioselectivity.
-
Boc Protection : The indoline nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. This step is crucial for preventing N-alkylation or other reactions in subsequent steps and for directing reactivity elsewhere on the molecule.[2]
-
Reduction to Amine : The precursor group is reduced to the primary amine. For example, a nitrile group can be reduced using catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reductants like lithium aluminum hydride (LiAlH₄). This final step yields the target compound.
Caption: Generalized synthetic workflow for the target compound.
Section 3: Application as a Scaffold in Drug Discovery
The true value of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate lies in its role as a versatile scaffold for generating libraries of novel chemical entities. The two distinct reactive sites—the primary amine and the Boc-protected nitrogen—allow for orthogonal chemical modifications.
-
Amine Functionalization : The primary aminomethyl group is a nucleophilic handle ideal for forming amides, sulfonamides, ureas, or for undergoing reductive amination. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents to probe interactions with biological targets.
-
Indoline Nitrogen Deprotection & Functionalization : The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[3] The newly exposed secondary amine of the indoline core can then be acylated, alkylated, or used in other coupling reactions, providing a second vector for molecular diversification.
This dual functionality enables chemists to build molecular complexity rapidly, making it a powerful tool in hit-to-lead optimization campaigns in drug discovery.[4]
Caption: Role as a scaffold for creating diverse molecular libraries.
Section 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity. While specific toxicological data for this compound is limited, information from structurally related molecules and supplier safety data sheets provides essential guidance.[5]
| Safety Aspect | Guideline |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Handling | Use in a well-ventilated area or fume hood. Avoid formation of dust. Take precautionary measures against static discharge.[6] |
| Storage | Store in a tightly closed container in a cool, dry place. Some suppliers recommend refrigeration to ensure long-term stability. |
| Incompatible Materials | Strong oxidizing agents.[5] |
References
-
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2. PubChem. [Link]
-
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate - CAS:1086392-24-6. Sunway Pharm Ltd. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]
-
CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Journal of Heterocyclic Chemistry. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health (NIH). [Link]
Sources
- 1. 6-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | 1086392-26-8 [sigmaaldrich.com]
- 2. Buy tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 1086392-32-6 [smolecule.com]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-(aminomethyl)indoline-1-carboxylate, a key building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines a representative synthetic protocol, and explores its current and potential applications in drug discovery. Emphasis is placed on the strategic importance of the indoline scaffold and the versatile reactivity of the aminomethyl and Boc-protected functionalities. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Indoline Scaffold
The indoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the aromatic and saturated portions offer opportunities for diverse functionalization. The introduction of an aminomethyl group at the 6-position of the indoline core, as in tert-butyl 6-(aminomethyl)indoline-1-carboxylate, provides a critical attachment point for further molecular elaboration, making it a valuable intermediate in the synthesis of complex bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Weight | 248.32 g/mol | [1] |
| Molecular Formula | C14H20N2O2 | [1] |
| CAS Number | 1086392-26-8 | |
| Appearance | Light brown solid | [2] |
| IUPAC Name | tert-butyl 6-(aminomethyl)indoline-1-carboxylate | |
| Synonyms | 1-Boc-6-(aminomethyl)indoline |
Synthesis and Characterization
The synthesis of tert-butyl 6-(aminomethyl)indoline-1-carboxylate typically involves a multi-step sequence starting from a commercially available substituted indole or indoline. A general, representative synthetic workflow is outlined below. The causality behind the choice of reagents and reaction conditions is critical for achieving high yields and purity.
Synthetic Workflow
A plausible synthetic route commences with the protection of the indoline nitrogen, followed by the introduction of the aminomethyl group at the C6 position.
Caption: A representative synthetic workflow for tert-butyl 6-(aminomethyl)indoline-1-carboxylate.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of similar indoline derivatives.[2] Researchers should optimize conditions based on their specific laboratory setup and available starting materials.
Step 1: Boc Protection of 6-Nitroindoline
-
Rationale: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the indoline nitrogen. It is stable to a wide range of reaction conditions that will be employed in subsequent steps and can be readily removed under acidic conditions without affecting other functional groups.
-
Procedure:
-
Dissolve 6-nitroindoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 6-nitroindoline-1-carboxylate.
-
Step 2: Reduction of the Nitro Group
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.
-
Procedure:
-
Dissolve tert-butyl 6-nitroindoline-1-carboxylate in a protic solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain tert-butyl 6-aminoindoline-1-carboxylate.
-
Step 3: Conversion of the Amino Group to an Aminomethyl Group
-
Rationale: The conversion of the primary aromatic amine to a protected aminomethyl group can be achieved through a two-step process involving conversion to a nitrile followed by reduction.
-
Procedure (via Nitrile):
-
Diazotization and Sandmeyer Reaction:
-
Dissolve tert-butyl 6-aminoindoline-1-carboxylate in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product, tert-butyl 6-cyanoindoline-1-carboxylate, with an organic solvent.
-
-
Reduction of the Nitrile:
-
Dissolve the crude nitrile in a suitable solvent like THF.
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or use catalytic hydrogenation (e.g., Raney Nickel or Pd/C under hydrogen pressure).
-
Carefully quench the reaction and work up to isolate the final product, tert-butyl 6-(aminomethyl)indoline-1-carboxylate.
-
Purify by column chromatography if necessary.
-
-
Characterization: Spectroscopic Analysis
¹H NMR (Proton NMR):
-
tert-Butyl group: A characteristic sharp singlet integrating to 9 protons will be observed around δ 1.5 ppm.
-
Indoline Protons: The protons on the saturated portion of the indoline ring (at positions 2 and 3) will appear as triplets in the δ 3.0-4.0 ppm region.
-
Aminomethyl Protons: The two protons of the -CH₂-NH₂ group are expected to appear as a singlet or a broad singlet around δ 3.8-4.0 ppm.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 6.8-7.5 ppm). The specific splitting pattern will depend on the substitution at the 6-position.
¹³C NMR (Carbon NMR):
-
tert-Butyl group: The quaternary carbon and the three methyl carbons of the Boc group will appear around δ 80 ppm and δ 28 ppm, respectively.
-
Indoline Carbons: The carbons of the indoline ring will have characteristic shifts, with the carbonyl carbon of the Boc group appearing around δ 154 ppm.
-
Aminomethyl Carbon: The carbon of the -CH₂-NH₂ group is expected to be in the δ 40-50 ppm range.
-
Aromatic Carbons: The carbons of the benzene ring will appear in the δ 110-150 ppm region.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the aminomethyl group at the 6-position, combined with the Boc-protected indoline nitrogen, makes tert-butyl 6-(aminomethyl)indoline-1-carboxylate a highly versatile intermediate.
A Key Building Block for Bioactive Molecules
The primary amine of the aminomethyl group serves as a nucleophilic handle for a variety of chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to introduce a wide range of substituents.
-
Reductive amination: Reaction with aldehydes and ketones to form secondary amines.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.
These reactions allow for the systematic exploration of the chemical space around the indoline core, a common strategy in lead optimization for drug discovery programs. The indoline scaffold itself has been identified in compounds targeting a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes.
The Role of the Boc Protecting Group
The Boc group plays a crucial role in the synthetic utility of this molecule. Its presence directs reactivity away from the indoline nitrogen, allowing for selective functionalization of the aminomethyl group. Subsequent removal of the Boc group under acidic conditions reveals the indoline nitrogen, which can then be further functionalized, for example, through N-arylation or N-alkylation reactions. This orthogonal protection strategy provides a powerful tool for the synthesis of complex, highly substituted indoline derivatives.
Caption: Synthetic utility of tert-butyl 6-(aminomethyl)indoline-1-carboxylate in the generation of diverse molecular architectures.
Conclusion
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a strategically important building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides medicinal chemists and synthetic organic chemists with a versatile platform for the design and construction of new chemical entities. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in the pursuit of innovative drug discovery.
References
-
PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, a key intermediate in pharmaceutical research and development. Its unique structural features make it a valuable building block in the synthesis of a wide range of biologically active molecules. This document will delve into its fundamental properties, characteristic spectral data, and established protocols for its synthesis and purification, offering insights grounded in established scientific principles.
Core Molecular Attributes
Tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, identified by the CAS Number 1086392-26-8, is a bifunctional molecule featuring a protected indoline core. The presence of a Boc (tert-butoxycarbonyl) protecting group on the indoline nitrogen and a primary aminomethyl group at the 6-position of the aromatic ring makes it a versatile synthon for further chemical modifications.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1086392-26-8 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Physical Form | Light yellow solid | [1] |
| Purity | ≥96% | [1] |
Note: Specific melting point, boiling point, and detailed solubility data for this particular isomer are not consistently reported in publicly available literature. However, a related isomer, tert-butyl 4-(aminomethyl)indoline-1-carboxylate, is described as a light brown solid with a melting point exceeding 80°C, suggesting a relatively high melting point for this class of compounds.[2]
Structural Elucidation: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the different proton environments in the molecule. Key expected resonances include:
-
A singlet for the nine protons of the tert-butyl group.
-
Signals for the protons of the aminomethyl group.
-
A set of signals for the aromatic protons on the indoline ring.
-
Triplets for the methylene protons at the 2- and 3-positions of the indoline ring, showing vicinal coupling.
For the analogous tert-butyl 4-(aminomethyl)indoline-1-carboxylate, the ¹H NMR spectrum (in CDCl₃) shows a sharp singlet at δ 1.52 ppm for the tert-butyl protons.[2] The aminomethyl protons appear as a singlet at δ 3.85 ppm, and the indoline ring methylene protons resonate as triplets at δ 4.05 ppm (CH₂-2) and δ 3.15 ppm (CH₂-3).[2]
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. Expected key signals include:
-
The carbonyl carbon of the Boc group.
-
The quaternary carbon and methyl carbons of the tert-butyl group.
-
Carbons of the aminomethyl group.
-
Aromatic and aliphatic carbons of the indoline ring system.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Characteristic absorption bands are expected for:
-
N-H stretching vibrations of the primary amine.
-
C-H stretching of the aromatic and aliphatic portions.
-
C=O stretching of the carbamate group.
-
N-H bending vibrations.
-
C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 248.32. Common fragmentation patterns for Boc-protected amines involve the loss of the tert-butyl group or the entire Boc group.
Synthesis and Purification Strategies
The synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate involves a multi-step process that leverages established organic chemistry reactions. The general approach encompasses the formation of the indoline scaffold, introduction of the aminomethyl functionality, and protection of the indoline nitrogen.
Conceptual Synthesis Workflow
Caption: Generalized synthetic workflow for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
Key Synthetic Steps Explained
-
Indoline Core Formation: The synthesis often begins with a substituted aniline derivative. The Fischer indole synthesis is a classic and versatile method for constructing the indoline ring system, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2]
-
Introduction of the Aminomethyl Precursor: The aminomethyl group is typically introduced at a later stage. This can be achieved by first installing a group that can be readily converted to an aminomethyl group, such as a nitro or cyano group, at the 6-position of the indoline ring.
-
Boc Protection: The indoline nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions. This is commonly achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP).[2]
-
Formation of the Aminomethyl Group: The precursor group is then converted to the aminomethyl group. For instance, a nitro group can be reduced to an amino group, which is then alkylated, or a cyano group can be reduced to a primary amine. Reductive amination is another common method for introducing the aminomethyl group.[2]
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Boc Protection of 6-cyanoindoline
-
To a stirred solution of 6-cyanoindoline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 6-cyanoindoline-1-carboxylate.
Step 2: Reduction of the Cyano Group
-
Dissolve the crude product from Step 1 in a suitable solvent such as tetrahydrofuran or ethanol.
-
Add a reducing agent, for example, lithium aluminum hydride (LiAlH₄) or carry out catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction (especially if using LiAlH₄) by the slow addition of water and an aqueous base solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
Purification Protocol
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and reagents.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
Crystallization:
If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
While a specific safety data sheet (SDS) for this exact compound is not widely available, related compounds are classified as being harmful if swallowed and may cause skin, eye, and respiratory irritation.
Applications in Drug Discovery and Development
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of the versatile aminomethyl group and the readily removable Boc protecting group makes tert-Butyl 6-(aminomethyl)indoline-1-carboxylate a valuable intermediate for the synthesis of a diverse range of compounds for drug discovery.[2] The aminomethyl group can be further functionalized to introduce various pharmacophores, while the indoline nitrogen can be deprotected and modified to explore structure-activity relationships.
Conclusion
Tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a key building block with significant potential in synthetic organic chemistry and medicinal chemistry. This guide has provided a comprehensive overview of its known physical properties, expected spectral characteristics, and general protocols for its synthesis and purification. A thorough understanding of these aspects is essential for researchers and scientists utilizing this compound in their drug discovery and development endeavors.
References
Sources
A Guide to the Spectroscopic Characterization of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the compound's signature features in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights herein are synthesized from established spectroscopic principles and comparative data from closely related molecular structures, ensuring a robust and scientifically grounded predictive analysis.
Introduction
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a bifunctional molecule incorporating a protected indoline nitrogen and a primary aminomethyl group on the aromatic ring. This specific arrangement of functional groups makes it a valuable building block in the synthesis of a wide array of biologically active compounds. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This guide explains the causality behind expected spectral features, providing a self-validating framework for the analytical chemist.
Molecular Structure and Spectroscopic Overview
The structural features of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate dictate its spectroscopic fingerprint. The molecule comprises a dihydroindole (indoline) core, a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen, and an aminomethyl substituent at the 6-position of the aromatic ring. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is expected to exhibit distinct signals corresponding to the protons of the Boc group, the indoline ring, the aminomethyl group, and the aromatic ring. The anticipated chemical shifts (in ppm, relative to TMS in CDCl₃) are detailed in the table below. The choice of a common deuterated solvent like chloroform-d (CDCl₃) is standard for many organic compounds, offering good solubility and a clean spectral window.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Boc group (-C(CH₃)₃) | ~1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet. |
| Aminomethyl (-CH₂NH₂) | ~3.8 | Singlet | 2H | The two protons of the aminomethyl group are adjacent to a nitrogen atom and are expected to appear as a singlet. |
| Indoline C2-H₂ | ~3.0 - 3.2 | Triplet | 2H | These protons are adjacent to the C3 methylene group and will appear as a triplet due to coupling. |
| Indoline C3-H₂ | ~3.9 - 4.1 | Triplet | 2H | These protons are adjacent to the C2 methylene group and the indoline nitrogen, leading to a downfield shift compared to C2-H₂. |
| Aromatic C4-H | ~7.0 - 7.2 | Doublet | 1H | This proton is ortho to the C5-H and will appear as a doublet. |
| Aromatic C5-H | ~6.8 - 7.0 | Doublet of doublets | 1H | This proton is coupled to both C4-H and C7-H, resulting in a doublet of doublets. |
| Aromatic C7-H | ~7.1 - 7.3 | Singlet (or narrow doublet) | 1H | This proton has no adjacent protons and is expected to be a singlet or a very narrow doublet due to long-range coupling. |
| Amino (-NH₂) | Variable (broad) | Singlet | 2H | The chemical shift of N-H protons is highly dependent on concentration and solvent and often appears as a broad singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals.
Diagram: ¹H NMR Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to the presence of the Boc group and the substituted indoline ring, a total of 14 distinct carbon signals are expected. The chemical shifts are influenced by the electronic environment of each carbon atom.
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale for Assignment |
| Boc -C(CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group are highly shielded. |
| Boc -C(CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| Boc -C=O | ~154 | The carbonyl carbon of the carbamate is significantly deshielded. |
| Aminomethyl -CH₂NH₂ | ~45 | This carbon is attached to a nitrogen atom, resulting in a moderate downfield shift. |
| Indoline C2 | ~48 | Aliphatic carbon adjacent to the indoline nitrogen. |
| Indoline C3 | ~29 | Aliphatic carbon adjacent to the aromatic ring. |
| Indoline C3a | ~125 | Aromatic quaternary carbon at the ring junction. |
| Indoline C4 | ~128 | Aromatic CH carbon. |
| Indoline C5 | ~124 | Aromatic CH carbon. |
| Indoline C6 | ~135 | Aromatic quaternary carbon bearing the aminomethyl group. |
| Indoline C7 | ~115 | Aromatic CH carbon. |
| Indoline C7a | ~145 | Aromatic quaternary carbon at the ring junction, deshielded by the nitrogen. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled ¹³C NMR.
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield the protonated molecular ion [M+H]⁺.
Expected Fragmentation Pattern
The molecular weight of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is 262.35 g/mol . In positive ion ESI-MS, the base peak is expected to be the protonated molecule at m/z 263.36. Key fragmentation pathways would involve the loss of the Boc group or parts of it.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 263.36 | [M+H]⁺ | Protonated molecular ion. |
| 207.15 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. This is a very common fragmentation for Boc-protected amines.[1] |
| 163.12 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |
| 146.10 | [C₉H₁₂N₂]⁺ | Further fragmentation of the indoline ring. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Setup: Use an electrospray ionization mass spectrometer (e.g., Q-TOF or ion trap).
-
Acquisition Parameters:
-
Ionization mode: Positive ion electrospray.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow and temperature: Optimized for the specific instrument.
-
Mass range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Diagram: MS Fragmentation Pathway
Caption: Key fragmentation pathways in ESI-MS.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate will show characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3400-3300 | N-H (amine) | Stretching | Two medium peaks (for primary amine). |
| 3000-2850 | C-H (aliphatic) | Stretching | Medium to strong sharp peaks. |
| ~1690 | C=O (carbamate) | Stretching | Strong, sharp peak. The position is characteristic of a Boc-protected amine.[2] |
| 1610-1450 | C=C (aromatic) | Stretching | Medium to weak sharp peaks. |
| 1400-1350 | C-H (tert-butyl) | Bending | Characteristic medium peaks. |
| 1250-1000 | C-N | Stretching | Medium peaks. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations, grounded in fundamental spectroscopic principles and comparative data, serve as a valuable resource for scientists engaged in pharmaceutical development and organic synthesis.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]
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O'Meara, J. A., & Clayden, J. (2021). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Angewandte Chemie International Edition, 60(35), 19417-19421. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Prakash, H., & Sridhar, P. R. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(20), 3227-3234. [Link]
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- 2. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. As a key building block in medicinal chemistry and organic synthesis, unambiguous structural confirmation of this molecule is paramount.[1] This document offers a detailed theoretical prediction of the spectrum, a step-by-step protocol for experimental data acquisition, and an expert interpretation of the spectral features. It is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for rigorous molecular characterization.
Molecular Structure and Proton Environments
The structure of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate contains several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The N-1 atom of the indoline ring is protected by a tert-butoxycarbonyl (Boc) group, and an aminomethyl substituent is located at the C-6 position of the benzene ring. Understanding these environments is the first step in spectral assignment.
The diagram below illustrates the molecular structure with a systematic numbering of the protons for the subsequent spectral analysis.
Caption: Molecular Structure of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate with Proton Labeling.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted based on established principles of chemical shifts, spin-spin coupling, and the electronic effects of the substituents.[2][3] The analysis is performed assuming a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. The chemical shifts of amine (NH₂) and amide protons can be highly dependent on solvent, concentration, and temperature.[4]
| Proton Label | # of Protons (Integration) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Authoritative Insights |
| H-11 (Boc) | 9H | ~1.5 | Singlet (s) | N/A | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong singlet. Its chemical shift is characteristic of Boc-protected amines.[5][6] |
| H-9 (NH₂) | 2H | 1.5 - 3.0 (variable) | Broad Singlet (br s) | N/A | Amine protons often appear as a broad signal due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. The chemical shift is highly variable.[2][4] |
| H-3 (Indoline) | 2H | ~3.0 | Triplet (t) | J = ~8.0 Hz | These protons are in a typical aliphatic amine environment. They are coupled to the two H-2 protons, resulting in a triplet (n+1 rule).[2][7] |
| H-8 (Benzylic) | 2H | ~3.8 | Singlet (s) | N/A | These protons are on a carbon adjacent to the aromatic ring (benzylic position).[8] They are typically not coupled to neighboring protons, appearing as a singlet. A similar structure shows this peak at δ 3.85 ppm.[1] |
| H-2 (Indoline) | 2H | ~4.0 | Triplet (t) | J = ~8.0 Hz | These protons are adjacent to the N-Boc group, which exerts a significant deshielding effect, shifting them downfield relative to the H-3 protons. They are coupled to the H-3 protons, appearing as a triplet.[7][9] |
| H-5 (Aromatic) | 1H | ~6.9 | Doublet of doublets (dd) | Jortho = ~7.6 Hz, Jmeta = ~1.5 Hz | This proton is ortho to H-4 and meta to H-7. It is split into a doublet by the ortho coupling to H-4, and each of those peaks is further split into a doublet by the weaker meta coupling to H-7. |
| H-7 (Aromatic) | 1H | ~7.1 | Singlet (s) or narrow Doublet (d) | Jmeta = ~1.5 Hz | This proton is meta to H-5 and para to H-4. The para coupling is usually negligible (<1 Hz). The meta coupling to H-5 may cause slight broadening or splitting into a narrow doublet. |
| H-4 (Aromatic) | 1H | ~7.2 | Doublet (d) | Jortho = ~7.6 Hz | This proton is ortho to H-5 and shows a clean doublet due to the strong ortho coupling. It is generally the most deshielded of the aromatic protons in this system.[10] |
Experimental Protocol for Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. The following steps represent a field-proven methodology for acquiring the ¹H NMR spectrum of the title compound.
Sample Preparation
-
Mass Determination: Accurately weigh 5-10 mg of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate using an analytical balance.
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, or to better resolve labile protons, DMSO-d₆ can be used.
-
Dissolution: Transfer the weighed solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or swirl the vial until the solid is completely dissolved. A brief application of sonication may be used if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-precision 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[3]
NMR Spectrometer Setup & Acquisition
The following parameters are recommended for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher fields provide better signal dispersion and resolution, which is crucial for resolving the complex aromatic region. |
| Solvent | CDCl₃ | Provides good solubility and its residual peak (δ ~7.26 ppm) is a reliable reference. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Number of Scans (NS) | 8 to 16 | Sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of protons between pulses, ensuring accurate signal integration.[11] |
| Acquisition Time (AQ) | 3-4 seconds | Provides sufficient data points for good digital resolution. |
| Spectral Width (SW) | ~16 ppm | A standard range that encompasses all expected proton signals in organic molecules. |
Data Interpretation Workflow
A systematic approach is critical for accurately interpreting an acquired spectrum. The following workflow ensures that all spectral information is considered logically.
Caption: A systematic workflow for ¹H NMR spectral interpretation.
Expert Causality:
-
Step 1 & 2: Proper calibration is the foundation of accurate analysis. Referencing to a known standard corrects for any minor field drift.[3]
-
Step 3: Integration provides the stoichiometric ratio of protons in different environments. This is a powerful tool for confirming assignments. For instance, the ratio of the Boc signal integral to the benzylic signal integral should be 9:2.[2]
-
Step 4: Starting with the most easily identifiable peaks (like the intense Boc singlet) provides an anchor point for the rest of the interpretation.
-
Step 5-7: The process of elimination and detailed analysis of coupling patterns allows for the confident assignment of more complex and overlapping regions of the spectrum.[12]
Conclusion
The ¹H NMR spectrum of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate provides a rich dataset that, when analyzed systematically, allows for its complete and unambiguous structural verification. The key identifying features are the intense singlet for the Boc protecting group around δ 1.5 ppm, two distinct triplets for the indoline aliphatic protons between δ 3.0 and 4.0 ppm, and a characteristic set of signals in the aromatic region corresponding to the 1,2,4-trisubstituted benzene ring. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently acquire and interpret this crucial analytical data.
References
-
General method for selective Mono-Boc protection of diamines and thereof. (n.d.). SciSpace. Retrieved from [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
-
1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate. Retrieved from [Link]
-
1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... (n.d.). ResearchGate. Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of bioactive molecules and pharmaceutical candidates. Its indoline core is a privileged scaffold in many therapeutic areas. This guide provides an in-depth, experience-driven approach to the mass spectrometry (MS) analysis of this compound, moving beyond rote protocols to explain the underlying principles that govern instrumental parameters and data interpretation.
The molecular formula for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is C15H22N2O2, with a monoisotopic mass of 262.1681 g/mol . A comprehensive understanding of its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification studies.
I. Foundational Principles: Ionization and In-Source Chemistry
The successful mass spectrometric analysis of any analyte begins with the selection of an appropriate ionization technique. For a molecule like tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, which possesses a basic aminomethyl group and a labile tert-butoxycarbonyl (Boc) protecting group, Electrospray Ionization (ESI) is the method of choice.
Expertise in Action: Why ESI is Superior for this Analyte
ESI is a soft ionization technique that imparts minimal energy to the analyte, thereby reducing the likelihood of in-source fragmentation. This is particularly critical for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate due to the thermal and acid-lability of the Boc group.[1] Attempting analysis with a hard ionization technique like Electron Ionization (EI) would lead to extensive fragmentation, making it difficult to observe the intact molecular ion.
The primary amine of the aminomethyl group is readily protonated in the acidic mobile phases typically used in reverse-phase liquid chromatography, leading to the formation of the [M+H]+ ion.
II. Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, with built-in checks to ensure data quality and reproducibility.
A. Sample and Mobile Phase Preparation
-
Analyte Solution: Prepare a 1 mg/mL stock solution of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in methanol. From this, create a 1 µg/mL working solution in 50:50 acetonitrile:water.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
Causality Behind the Choice: Formic acid serves a dual purpose. It ensures the protonation of the analyte for efficient ionization and improves chromatographic peak shape. Acetonitrile is a common organic modifier in reverse-phase chromatography, providing good elution characteristics for a molecule of this polarity.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass accuracy.
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
Trustworthiness of the Protocol: This protocol is designed to be robust. The use of a high-resolution mass spectrometer allows for the confirmation of elemental composition through accurate mass measurement. The chromatographic separation ensures that the analyte is well-resolved from any potential impurities, providing confidence in the subsequent mass spectral data.
III. Data Interpretation: From Intact Mass to Fragmentation Pathways
A. Full Scan MS Analysis
In a full scan experiment, the primary species observed will be the protonated molecule, [M+H]+, at an m/z of 263.1754.
| Species | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]+ | 263.1754 | 263.1752 | -0.76 |
| [M+Na]+ | 285.1573 | 285.1570 | -1.05 |
Table 1: Expected high-resolution mass spectrometry data for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
The low parts-per-million (ppm) mass error provides strong evidence for the elemental composition of the analyte. The presence of a sodium adduct, [M+Na]+, is also common in ESI and further corroborates the molecular weight.
B. Tandem MS (MS/MS) Analysis and Fragmentation Pathways
Tandem mass spectrometry is essential for structural elucidation. By isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain insights into the molecule's structure.
The fragmentation of Boc-protected amines is well-characterized and often proceeds through several key pathways.[2][3][4][5][6] The most common fragmentation involves the loss of the Boc group.
Logical Framework for Fragmentation: The primary fragmentation pathways for the [M+H]+ ion of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate are initiated by the lability of the Boc group.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemical Intermediate: A Technical Guide to tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Abstract
This technical guide provides an in-depth exploration of the chemical features, synthesis, and applications of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. The indoline scaffold is a privileged structure in drug discovery, and this particular derivative, with its strategically placed aminomethyl group and N-Boc protection, offers a versatile platform for the synthesis of a diverse array of complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the effective utilization of this compound.
Introduction: The Strategic Importance of a Bifunctional Scaffold
The indoline nucleus, a saturated analog of indole, is a cornerstone in the architecture of numerous pharmaceuticals and natural products. Its three-dimensional structure and ability to engage in various biological interactions make it a highly sought-after motif. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (CAS No. 1086392-26-8) emerges as a particularly valuable intermediate due to its bifunctional nature. The presence of a primary amine at the 6-position serves as a key vector for derivatization, allowing for the introduction of diverse pharmacophoric elements. Simultaneously, the tert-butoxycarbonyl (Boc) group protecting the indoline nitrogen ensures regioselective reactions and can be readily removed under acidic conditions, providing another site for chemical modification. This dual reactivity makes it a strategic asset in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery programs.
Physicochemical and Spectroscopic Profile
The fundamental properties of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate are summarized below. Understanding these characteristics is crucial for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1086392-26-8 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [2] |
| IUPAC Name | tert-butyl 6-(aminomethyl)indoline-1-carboxylate | [1] |
| Appearance | Light yellow solid | [1] |
| Purity | Typically ≥96% | [1] |
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.0-7.2 ppm (m, 3H): Aromatic protons of the indoline ring.
-
δ ~4.0 ppm (t, 2H): Methylene protons at the 2-position of the indoline ring.
-
δ ~3.8 ppm (s, 2H): Methylene protons of the aminomethyl group.
-
δ ~3.0 ppm (t, 2H): Methylene protons at the 3-position of the indoline ring.
-
δ ~1.5 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.
-
δ ~1.4 ppm (br s, 2H): Protons of the primary amine.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~154 ppm: Carbonyl carbon of the Boc group.
-
δ ~140-145 ppm: Quaternary aromatic carbons of the indoline ring.
-
δ ~120-130 ppm: Aromatic CH carbons of the indoline ring.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~50 ppm: Methylene carbon at the 2-position of the indoline ring.
-
δ ~46 ppm: Methylene carbon of the aminomethyl group.
-
δ ~30 ppm: Methylene carbon at the 3-position of the indoline ring.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
Mass Spectrometry (ESI+):
-
m/z (M+H)⁺: ~249.16
-
Key Fragmentation: A prominent loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) is anticipated under typical mass spectrometry conditions.
Synthesis and Reactivity
The synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate can be achieved through a multi-step process, typically starting from a commercially available substituted nitrotoluene. The following is a representative, field-proven synthetic workflow.
Representative Synthesis Protocol
Step 1: Synthesis of 6-Nitroindoline A common route to the indoline core involves the cyclization of a suitable precursor. For instance, a derivative of 2-(2-aminoethyl)-4-nitrophenol can be cyclized to form the indoline ring system.
Step 2: Boc Protection of 6-Nitroindoline The secondary amine of the indoline is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3] This reaction is typically carried out at room temperature and proceeds to high yield.
Step 3: Reduction of the Nitro Group The nitro group of tert-butyl 6-nitroindoline-1-carboxylate is reduced to a primary amine. This transformation is commonly achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a protic solvent like ethanol or methanol.
Step 4: Conversion of the Amino Group to Aminomethyl (Conceptual) While a direct conversion from the 6-aminoindoline is possible, a more common laboratory-scale synthesis might involve starting with a 6-cyanoindoline derivative. The cyano group can then be reduced to the aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
DOT Diagram: Synthetic Workflow
Caption: A generalized scheme for the use of the title compound in the synthesis of a potential bioactive molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. Based on data from similar compounds, the following hazards should be considered:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress.
Conclusion
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a highly valuable and versatile building block in the field of medicinal chemistry. Its bifunctional nature, with a reactive primary amine and a protected indoline nitrogen, provides chemists with a powerful tool for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully leverage its potential in the development of novel therapeutics.
References
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- Liu, S., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole.
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PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. Retrieved from [Link]
- Yamai, Y., et al. (2018). A Facile Synthesis of t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)
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The Strategic Utility of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Indoline Scaffold and the Unique Role of a C6-Functionalized Intermediate
The indoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic structure provides an excellent framework for the development of potent and selective ligands that can interact with a wide array of biological targets, leading to significant advances in the treatment of cancer, inflammation, and neurodegenerative diseases.[1] Within this important class of molecules, tert-Butyl 6-(aminomethyl)indoline-1-carboxylate emerges as a strategic building block for the synthesis of novel therapeutics. This in-depth technical guide will explore the potential research applications of this compound, detailing its chemical characteristics, synthetic utility, and its role in the generation of targeted therapies, with a particular focus on the development of kinase inhibitors.
Chemical Profile and Strategic Features
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a bifunctional molecule designed for versatile chemical elaboration. Its key structural features, which dictate its synthetic utility, are the indoline core, the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen, and a primary aminomethyl group at the 6-position of the aromatic ring.
| Property | Value | Source |
| CAS Number | 1086392-26-8 | |
| Molecular Formula | C₁₄H₂₀N₂O₂ | |
| Molecular Weight | 248.32 g/mol | PubChem |
| Appearance | Light yellow solid |
The strategic placement of the aminomethyl group at the C6 position is particularly significant. This position is often solvent-exposed in the binding pockets of many enzymes, such as kinases, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties. The Boc group provides robust protection of the indoline nitrogen, preventing its participation in unwanted side reactions, while being readily cleavable under acidic conditions. This orthogonality allows for selective manipulation of the aminomethyl group.
Core Synthetic Transformations: A Gateway to Diverse Chemical Space
The primary research application of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is as a versatile intermediate for the synthesis of more complex molecules. The aminomethyl group serves as a key handle for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and reductive amination.
Acylation and Sulfonylation: Introducing Pharmacophoric Elements
The primary amine of the aminomethyl group can be readily acylated with a wide range of acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent), to form amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for introducing key pharmacophoric elements that can engage in specific interactions with biological targets.
dot
Caption: General scheme for acylation and sulfonylation reactions.
Reductive Amination: Building Complex Side Chains
Reductive amination with aldehydes or ketones provides a powerful method for introducing a wide variety of substituents on the aminomethyl nitrogen. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This strategy is particularly useful for building complex side chains that can probe different regions of a target's binding site.
Boc Deprotection: Unmasking the Indoline Nitrogen
The Boc protecting group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. This deprotection step unmasks the indoline nitrogen, which can then be further functionalized, for example, through N-arylation or N-alkylation reactions, to introduce additional diversity into the molecular scaffold.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The indoline scaffold is a key feature of several approved kinase inhibitors, such as Sunitinib and Nintedanib.[1]
Derivatives of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate are well-suited for the development of kinase inhibitors. The indoline core can act as a scaffold that orients substituents into the ATP-binding pocket of the kinase. The functionalized aminomethyl side chain at the C6 position can then be designed to interact with specific regions of the kinase, thereby conferring potency and selectivity. For instance, in the development of Checkpoint Kinase 1 (Chek1) inhibitors, substitution at the C6 position of an indolylquinolinone scaffold was found to be crucial for improving affinity by extending into a hydrophobic pocket of the enzyme's active site.[2]
dot
Caption: Simplified kinase signaling pathways targeted by indoline-based inhibitors.
Detailed Experimental Protocols
The following protocols are representative examples of how tert-Butyl 6-(aminomethyl)indoline-1-carboxylate can be utilized in a synthetic workflow. These are intended as a guide and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of a 6-(Benzoylaminomethyl)indoline Derivative (Acylation)
Objective: To introduce a benzoyl group onto the aminomethyl side chain.
Materials:
-
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired 6-(benzoylaminomethyl)indoline derivative.
Protocol 2: Boc Deprotection of a 6-Substituted Indoline Derivative
Objective: To remove the Boc protecting group to liberate the indoline nitrogen.
Materials:
-
Boc-protected 6-substituted indoline derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected 6-substituted indoline derivative (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected indoline derivative.
Analytical Characterization
The identity and purity of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate and its derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The characteristic singlet for the nine protons of the tert-butyl group in the ¹H NMR spectrum is a key indicator of the Boc group's presence.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compounds and for monitoring the progress of reactions. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of an acid modifier (e.g., 0.1% TFA) is a common starting point for method development.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a suitable technique for these types of molecules.
Conclusion and Future Perspectives
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its strategic design, featuring a privileged indoline scaffold and orthogonally protected functional groups, allows for the efficient construction of diverse chemical libraries. The primary application of this compound lies in the field of medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of cancer and other diseases. The ability to readily functionalize the 6-aminomethyl group provides a powerful tool for fine-tuning the pharmacological properties of the resulting compounds. As our understanding of the molecular drivers of disease continues to grow, the strategic use of well-designed building blocks like tert-Butyl 6-(aminomethyl)indoline-1-carboxylate will be crucial for the development of the next generation of targeted therapies.
References
-
Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912. Available at: [Link]
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The Anticipated Biological Landscape of Tert-Butyl 6-(aminomethyl)indoline-1-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Deconstructing a Privileged Scaffold in Modern Drug Discovery
The indoline nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties make it a versatile template for designing novel therapeutic agents. This guide focuses on a specific, yet largely unexplored, derivative: tert-Butyl 6-(aminomethyl)indoline-1-carboxylate . While direct biological data for this compound is not extensively published, its constituent parts—the indoline core, the C6-aminomethyl group, and the N1-tert-butoxycarbonyl (Boc) protecting group—provide a strong basis for predicting its pharmacological potential.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a predictive analysis of the biological activities of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate and its derivatives, grounded in the established pharmacology of analogous structures. Furthermore, it will furnish detailed, field-proven experimental protocols to empirically validate these anticipated activities.
Predicted Biological Activities: A Synthesis of Structure-Activity Relationships
The chemical architecture of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate suggests a high probability of activity in several key therapeutic areas. The indoline scaffold is a well-known pharmacophore for neuroactive and anti-inflammatory agents. The aminomethyl group at the 6-position offers a crucial point for interaction with biological targets and for further chemical modification. The Boc group, while primarily a protecting group in synthesis, can influence the molecule's overall lipophilicity and pharmacokinetic profile.
Neuroprotective, Antioxidant, and Anti-inflammatory Potential
Indoline derivatives have demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties in numerous studies.[2][3] These activities are often intertwined, as oxidative stress and inflammation are key drivers of neurodegeneration.[4]
Anticipated Mechanism of Action: The indoline nitrogen's lone pair of electrons can participate in delocalization within the aromatic system, making the molecule an effective scavenger of reactive oxygen species (ROS). This antioxidant activity can, in turn, mitigate inflammatory cascades. It is predicted that derivatives of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate could protect neuronal cells from oxidative damage and reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][5]
Experimental Workflow for Assessing Neuroprotective, Antioxidant, and Anti-inflammatory Activity
Caption: Workflow for evaluating the biological activity of novel indoline derivatives.
Potential as a Monoamine Oxidase (MAO) Inhibitor
Monoamine oxidases (MAOs) are enzymes crucial for the metabolism of neurotransmitters like dopamine and serotonin.[6] Inhibitors of MAO, particularly MAO-B, are a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[6] The indole nucleus is a known scaffold for MAO inhibitors.[7]
Anticipated Mechanism of Action: The indoline ring of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate could potentially interact with the active site of the MAO enzyme. The nature of the substituents on the indoline core is critical for both potency and selectivity (MAO-A vs. MAO-B). Further derivatization of the aminomethyl group could lead to compounds with high affinity and selectivity for MAO-B.
Signaling Pathway of MAO-B Inhibition in Parkinson's Disease
Caption: Hypothesized MAO-B inhibition by an indoline derivative.
Prospects as a Dopamine Receptor Ligand
Dopamine receptors are key targets for treating a range of neurological and psychiatric disorders. The structural similarity of the indoline core to dopamine suggests that derivatives of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate could act as dopamine receptor ligands.
Anticipated Mechanism of Action: The aminomethyl group could mimic the amine of dopamine, allowing the molecule to bind to dopamine receptors. The specific subtype selectivity (D1-like vs. D2-like) would depend on the overall conformation and electronic properties of the molecule, which can be fine-tuned through chemical modification. For instance, certain indolin-2-one derivatives have shown high affinity and selectivity for the D4 receptor.
Experimental Protocols: A Guide to Empirical Validation
The following protocols are detailed methodologies for assessing the predicted biological activities of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate derivatives.
Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol determines the free radical scavenging activity of the synthesized compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Synthesized indoline derivatives
-
Ascorbic acid (as a standard)
-
96-well microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol.
-
Serially dilute the stock solutions to obtain a range of concentrations.
-
In a 96-well plate, add 100 µL of each concentration of the test compounds or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages
This protocol assesses the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.[5]
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Synthesized indoline derivatives
-
MTT reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
-
Cell Viability:
-
Perform an MTT assay on the remaining cells to assess cytotoxicity of the compounds.
-
Protocol 3: In Vitro MAO-B Inhibition Assay
This protocol measures the inhibition of monoamine oxidase B activity.[7]
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
Potassium phosphate buffer
-
Synthesized indoline derivatives
-
Selegiline (as a standard inhibitor)
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing the MAO-B enzyme in potassium phosphate buffer.
-
Add various concentrations of the test compounds or selegiline to the reaction mixture.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation: A Framework for Comparative Analysis
All quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between different derivatives and with standard compounds.
Table 1: Antioxidant Activity of Indoline Derivatives (DPPH Assay)
| Compound | IC50 (µM) ± SD |
|---|---|
| Derivative 1 | |
| Derivative 2 |
| Ascorbic Acid (Standard) | |
Table 2: Anti-inflammatory Activity of Indoline Derivatives (NO Inhibition in RAW264.7 Cells)
| Compound | IC50 (µM) ± SD |
|---|---|
| Derivative 1 | |
| Derivative 2 |
| Dexamethasone (Standard) | |
Table 3: MAO-B Inhibitory Activity of Indoline Derivatives
| Compound | IC50 (nM) ± SD |
|---|---|
| Derivative 1 | |
| Derivative 2 |
| Selegiline (Standard) | |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is currently lacking, a comprehensive analysis of its structural components and the broader class of indoline derivatives strongly suggests its potential as a valuable scaffold in drug discovery. The predicted antioxidant, anti-inflammatory, and neuroprotective properties, along with its potential to modulate monoamine oxidase and dopamine receptors, warrant empirical investigation.
The experimental protocols provided in this guide offer a robust framework for elucidating the pharmacological profile of this compound and its future derivatives. The synthesis of a focused library of analogs, particularly through modification of the 6-aminomethyl group, is a logical next step to explore and optimize these potential biological activities. Such studies will be crucial in determining whether tert-Butyl 6-(aminomethyl)indoline-1-carboxylate can indeed be developed into a novel therapeutic agent.
References
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Zeeli, S., Weill, T., Finkin-Groner, E., Bejar, C., Melamed, M., Furman, O., ... & Weinstock, M. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(11), 4784-4801. [Link]
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Lee, J. H., Kim, D. H., Lee, S. H., Choi, S. Y., Kim, S. Y., & Lee, K. T. (2019). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 24(19), 3507. [Link]
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Chen, Y. C., Wu, Y. S., Chen, C. M., Chen, Y. L., & Chen, H. L. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease. International Journal of Molecular Sciences, 24(3), 2686. [Link]
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Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., ... & Saeed, A. (2021). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 34(5), 1845-1852. [Link]
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Stolc, S. (1999). Indole derivatives as neuroprotectants. Life sciences, 65(18-19), 1943-1950. [Link]
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Chirkova, Z. V., Petzer, A., & Petzer, J. P. (2016). An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. Bioorganic & medicinal chemistry letters, 26(10), 2465-2469. [Link]
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Harding, W. W., Dorogan, M., & Namballa, H. K. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Journal of medicinal chemistry. [Link]
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Zeeli, S., Weill, T., Finkin-Groner, E., Bejar, C., Melamed, M., Furman, O., ... & Weinstock, M. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. ACS Publications. [Link]
-
Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387. [Link]
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-
Simoni, D., Roberti, M., & Rondanin, R. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of medicinal chemistry, 65(23), 15664-15685. [Link]
-
Chawla, G., & Chhabra, S. (2011). Synthesis of 6-aminomethyl Derivatives of benzopyran-4-one With Dual Biological Properties: Anti-Inflammatory-Analgesic and Antimicrobial. Archiv der Pharmazie, 344(5), 324-333. [Link]
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-
Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237-244. [Link]
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Bennett, J. P. (1999). Pramipexole--a new dopamine agonist for the treatment of Parkinson's disease. Journal of the neurological sciences, 163(1), 21-26. [Link]
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Sharma, V., & Khan, M. S. Y. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4998. [Link]
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-
PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]
-
Wang, Y., Zhang, Y., & Wang, Y. (2011). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Chinese Chemical Letters, 22(10), 1171-1174. [Link]
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Methodological & Application
Application Note & Protocols: Synthesis of Indoline Derivatives Using tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence in drugs targeting a wide array of diseases—including cancer, bacterial infections, and cardiovascular conditions—underscores its significance as a "privileged structure".[1][2][3] This guide provides a detailed exploration of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, a versatile and strategically designed building block for the synthesis of novel indoline derivatives. We present not just the protocols, but the underlying chemical logic, enabling researchers to adapt and innovate upon these methodologies for applications in drug discovery and development.
The Strategic Advantage of the Starting Reagent
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is engineered for synthetic utility. Its structure features three key components, each with a distinct role, allowing for controlled, stepwise derivatization.
-
The Indoline Core : The foundational bicyclic ring system, widely recognized for its diverse biological activities.[2]
-
The C-6 Primary Aminomethyl Group (-CH₂NH₂) : A highly nucleophilic and reactive primary amine, serving as the primary handle for introducing molecular diversity. Its aliphatic nature makes it more reactive than the ring nitrogen.
-
The N-1 tert-Butoxycarbonyl (Boc) Group : A robust protecting group for the indoline nitrogen. This group prevents unwanted side reactions at the N-1 position under many conditions (e.g., basic, nucleophilic) and can be selectively removed under acidic conditions to open a secondary avenue for functionalization.
This strategic design allows chemists to focus derivatization efforts on the C-6 amine, while retaining the option to modify the N-1 position at a later synthetic stage.
Caption: Key reactive sites of the indoline building block.
Core Synthetic Pathways & Methodologies
The primary amine at the C-6 position is a versatile anchor for a variety of coupling reactions. The following sections detail the most common and high-impact transformations for generating diverse libraries of indoline derivatives.
Caption: Core synthetic pathways from the starting material.
N-Acylation for Amide Synthesis
The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. Acylating the C-6 aminomethyl group produces stable amide derivatives, introducing a vast range of functionalities depending on the choice of the acylating agent.
Causality Behind Experimental Choices:
-
Method A (Acid Chloride): This is a highly robust method. Acid chlorides are very reactive electrophiles. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the starting material.
-
Method B (Carboxylic Acid Coupling): This method is preferred when the corresponding acid chloride is unstable or unavailable. It is also milder and generates less corrosive byproducts. Coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or HATU activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.[4] The addition of a catalyst like DMAP (4-Dimethylaminopyridine) can further accelerate the reaction.[4]
Protocol 1: N-Acylation with an Acid Chloride
This protocol describes a general procedure for the synthesis of an N-acyl indoline derivative.
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Typical Amount (for 1 mmol scale) |
| tert-Butyl 6-(aminomethyl)indoline-1-carboxylate | Starting Material | 262 mg (1.0 mmol) |
| Acyl Chloride (e.g., Benzoyl Chloride) | Acylating Agent | 1.1 mmol |
| Triethylamine (TEA) or DIPEA | HCl Scavenger (Base) | 2.5 mmol |
| Dichloromethane (DCM), Anhydrous | Solvent | 10 mL |
| Saturated aq. NaHCO₃ | Aqueous Wash (Neutralization) | 2 x 15 mL |
| Brine | Aqueous Wash (Remove Water) | 1 x 15 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | ~1-2 g |
| Silica Gel | Stationary Phase for Chromatography | As needed |
| Hexanes/Ethyl Acetate | Mobile Phase for Chromatography | As needed |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 6-(aminomethyl)indoline-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acid chloride.
-
Base Addition: Add triethylamine (2.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise over 5 minutes. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching & Work-up:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure amide product.
Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a more substituted secondary or tertiary amine. This process involves the initial formation of a Schiff base (imine) between the amine and an aldehyde or ketone, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for many modern reductive aminations. It is milder and more selective than other hydride reagents like sodium borohydride or sodium cyanoborohydride. Crucially, it does not readily reduce the aldehyde/ketone starting material but efficiently reduces the protonated iminium ion intermediate, driving the reaction to completion.
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents as they are aprotic and effectively solubilize the reactants and the STAB reagent.
-
Acetic Acid: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the synthesis of a secondary amine derivative via reductive amination.
Caption: Experimental workflow for the reductive amination protocol.
Table 2: Reagents and Materials
| Reagent/Material | Purpose | Typical Amount (for 1 mmol scale) |
| tert-Butyl 6-(aminomethyl)indoline-1-carboxylate | Starting Material | 262 mg (1.0 mmol) |
| Aldehyde (e.g., Benzaldehyde) | Electrophile | 1.05 mmol |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | 1.5 mmol |
| 1,2-Dichloroethane (DCE), Anhydrous | Solvent | 10 mL |
| Acetic Acid (Glacial) | Catalyst (optional) | ~1-2 drops |
| Saturated aq. NaHCO₃ | Aqueous Wash (Quench/Neutralize) | 2 x 15 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | ~1-2 g |
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add tert-butyl 6-(aminomethyl)indoline-1-carboxylate (1.0 eq) and the aldehyde (1.05 eq).
-
Dissolution: Add anhydrous DCE (10 mL) and stir to dissolve. If desired, add 1-2 drops of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Gas evolution (hydrogen) may be observed.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor for the disappearance of the starting material and imine intermediate by LC-MS.
-
Quenching & Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ (15 mL).
-
Separate the layers and extract the aqueous phase with DCM or Ethyl Acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography to afford the desired secondary amine.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section provides guidance on common issues.
Table 3: Troubleshooting Common Synthetic Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Low Conversion) | 1. Insufficiently reactive coupling agent/acyl chloride.2. Deactivated reducing agent (STAB is moisture-sensitive).3. Steric hindrance from bulky reactants. | 1. For acylations, switch from a carboxylic acid coupling to a more reactive acid chloride. For reductive aminations, add catalytic acetic acid.2. Use a fresh bottle of STAB. Ensure anhydrous conditions.3. Increase reaction temperature and/or time. Use a less hindered base or coupling agent. |
| Multiple Products Observed | 1. Di-acylation or di-alkylation (if Boc group is accidentally cleaved).2. Side reactions of functional groups on coupling partners. | 1. Ensure reaction conditions are not acidic to prevent Boc deprotection. Use a non-nucleophilic base (DIPEA).2. Protect other reactive functional groups (e.g., alcohols, phenols) on the coupling partner before the reaction. |
| Difficult Purification | 1. Byproducts from coupling agents (e.g., DCU from DCC).2. Product is very polar and streaks on silica gel. | 1. For DCC, filter the reaction mixture before work-up to remove the DCU precipitate. Use water-soluble coupling agents like EDC.2. Add 0.5-1% TEA or NH₄OH to the mobile phase to prevent streaking of basic amine products. Consider reverse-phase chromatography. |
Conclusion
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a powerful and versatile building block that provides a streamlined entry into diverse classes of indoline derivatives. The orthogonal reactivity of its primary amine and Boc-protected indoline nitrogen allows for selective and predictable functionalization. The protocols detailed herein for N-acylation and reductive amination represent foundational, high-yield transformations that can be readily adapted by researchers to construct novel molecules for evaluation in pharmaceutical and materials science applications.
References
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Development and Application of Indolines in Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
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Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Special Issue : Medicinal Chemistry of Indole and Quinoline Derivatives: Trends, and Future Directions as Therapeutic Drugs. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. (2012). PubMed. Retrieved January 20, 2026, from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed. Retrieved January 20, 2026, from [Link]
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Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. (n.d.). University of Porto Repository. Retrieved January 20, 2026, from [Link]
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A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. (1982). Heterocycles. Retrieved January 20, 2026, from [Link]
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N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. (2005). ResearchGate. Retrieved January 20, 2026, from [Link]
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Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2021). PubMed. Retrieved January 20, 2026, from [Link]
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Reaction conditions for coupling with tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
An Application Guide to the Strategic Coupling of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
The structure of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is uniquely suited for strategic chemical modifications. It features a primary aliphatic amine, which serves as a nucleophilic handle for a variety of coupling reactions, and a tert-butoxycarbonyl (Boc) protected indoline nitrogen.[1] The Boc group provides stability during many synthetic steps and can be selectively removed under acidic conditions to allow for further functionalization at the indoline nitrogen.[2][3]
Section 1: Acylation via Amide Bond Formation
The formation of an amide bond is one of the most prevalent reactions in drug discovery, linking key molecular fragments.[4] The primary amine of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate readily participates in acylation reactions with carboxylic acids. The core principle involves the "activation" of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by the amine.
Mechanistic Rationale and Reagent Selection
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, coupling reagents are employed to convert the carboxylic acid into a highly reactive intermediate in situ.
-
Carbodiimides (e.g., EDC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack. To suppress side reactions and minimize potential racemization of chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is typically included.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that generate activated esters. They are known for fast reaction times, high yields, and suppression of side reactions.
-
Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its primary role is to neutralize the acidic species formed during the reaction (e.g., the protonated coupling reagent) and to ensure the amine starting material remains in its free, nucleophilic form.
Experimental Protocol: General Amide Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid to tert-Butyl 6-(aminomethyl)indoline-1-carboxylate using HATU as the coupling reagent.
Table 1: Reagents and Materials for Amide Coupling
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| tert-Butyl 6-(aminomethyl)indoline-1-carboxylate | 1086392-26-8 | 248.34 | Amine Component |
| Carboxylic Acid (R-COOH) | Variable | Variable | Acyl Donor |
| HATU | 148893-10-1 | 380.23 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | Solvent |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1-0.2 M concentration).
-
Reagent Addition: To the stirred solution, add tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (1.05 eq), HATU (1.1 eq), and DIPEA (2.5 eq). The order of addition can be critical; adding the base last is often preferred.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel.
Caption: Workflow for Amide Bond Formation.
Section 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines.[5] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.
Mechanistic Rationale and Reagent Selection
The success of reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting carbonyl compound.
-
Borohydride Reagents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent, effective under the slightly acidic conditions that favor imine formation. It is less sensitive to moisture compared to other borohydrides.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but its use is often discouraged due to the potential generation of toxic hydrogen cyanide (HCN) gas, especially under strongly acidic conditions.
-
-
Reaction Conditions: The reaction is typically carried out in chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM). A small amount of acetic acid is sometimes added to catalyze imine formation, particularly when coupling with ketones.
Experimental Protocol: General Reductive Amination
This protocol outlines a general procedure for the N-alkylation of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate with an aldehyde or ketone.
Table 2: Reagents and Materials for Reductive Amination
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| tert-Butyl 6-(aminomethyl)indoline-1-carboxylate | 1086392-26-8 | 248.34 | Amine Component |
| Aldehyde or Ketone (R-CO-R') | Variable | Variable | Carbonyl Component |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | Reducing Agent |
| Dichloroethane (DCE), Anhydrous | 107-06-2 | 98.96 | Solvent |
| Acetic Acid (optional) | 64-19-7 | 60.05 | Catalyst |
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask, dissolve tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. If the carbonyl component is a less reactive ketone, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Effervescence may be observed.
-
Reaction: Continue stirring the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for Reductive Amination.
Section 3: Post-Coupling Strategy: Boc Deprotection
A common subsequent step after coupling at the aminomethyl position is the deprotection of the indoline nitrogen. The Boc group is reliably cleaved under acidic conditions, unmasking the secondary amine for further synthetic elaboration (e.g., N-arylation or N-alkylation).[2][6]
Deprotection Protocol
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected indoline derivative (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 20-50% v/v in DCM) or a solution of hydrogen chloride (HCl, e.g., 4 M in 1,4-dioxane).[2]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction produces isobutene and carbon dioxide as byproducts.[6]
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt). If the free base is required, the residue can be dissolved in an appropriate solvent and neutralized with a base.
Caption: Boc Group Deprotection Reaction.
References
-
Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Available from: [Link]
-
ResearchGate. Synthesis and biological activities of some indoline derivatives. Available from: [Link]
-
Chem-Station. Boc Protection - Common Conditions. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Thieme. A simple and powerful tert-butylation of carboxylic acids and alcohols. Available from: [Link]
-
National Institutes of Health. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Available from: [Link]
-
Waseda University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]
-
Matrix Fine Chemicals. TERT-BUTYL 6-AMINOINDOLINE-1-CARBOXYLATE. Available from: [Link]
-
Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
ResearchGate. NBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. Available from: [Link]
-
National Institutes of Health. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Available from: [Link]
Sources
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- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Deprotection of the Boc group from tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
An Application Guide for the Deprotection of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: Unveiling the Amine
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and drug development landscapes, the use of protecting groups is a cornerstone of strategic molecular construction. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines due to its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, and its facile, clean removal under acidic conditions.[1][2][3]
This application note provides a detailed, in-depth guide to the deprotection of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, a key intermediate used in the synthesis of more complex molecules.[4] The successful removal of the Boc group from the indoline nitrogen is a critical step to liberate the secondary amine, making it available for subsequent functionalization. We will explore the underlying mechanism, provide field-proven experimental protocols, and discuss critical parameters for achieving high-yield, high-purity 6-(aminomethyl)indoline.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is a classic example of an acid-catalyzed hydrolysis of a carbamate. The reaction proceeds through a well-understood, stepwise mechanism that ensures its efficiency and selectivity.[1][5]
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA).[1][5] This step activates the carbamate for cleavage.
-
Formation of a Stable Carbocation: The protonated intermediate then collapses, leading to the loss of a highly stable tertiary carbocation, the tert-butyl cation, and the formation of an unstable carbamic acid.[1][5]
-
Decarboxylation: The carbamic acid intermediate rapidly undergoes decarboxylation, releasing the free amine and gaseous carbon dioxide (CO₂).[1][5] The evolution of CO₂ is a characteristic sign of a successful Boc deprotection.[1]
-
Final State: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate salt).[5] The released tert-butyl cation can be quenched by a nucleophilic species or deprotonate to form isobutylene gas.[5][6]
// Nodes for Reactants and Intermediates Start [label="Boc-Protected Amine"]; Protonated [label="Protonated Carbamate"]; CarbamicAcid [label="Carbamic Acid + t-Butyl Cation"]; FinalAmine [label="Amine Salt + CO₂ + Isobutylene"];
// Nodes for Reagents H_plus [label="+ H⁺ (from TFA)", fontcolor="#EA4335"]; TFA_minus [label="+ A⁻", fontcolor="#EA4335"];
// Edges to show reaction flow Start -> Protonated [label=" 1. Protonation"]; Protonated -> CarbamicAcid [label=" 2. Cleavage"]; CarbamicAcid -> FinalAmine [label=" 3. Decarboxylation"];
// Reagent involvement H_plus -> Start [style=invis]; {rank=same; Start; H_plus;} FinalAmine -> TFA_minus [style=invis]; {rank=same; FinalAmine; TFA_minus;} }
Caption: Step-by-step workflow for Boc deprotection.
Alternative Deprotection Conditions
While TFA/DCM is a standard, other conditions can be employed depending on the presence of other acid-sensitive functional groups or specific laboratory constraints.
| Reagent System | Solvent(s) | Temperature | Key Considerations & Insights |
| HCl | Dioxane, Ethyl Acetate, MeOH | 0 °C to RT | A common alternative to TFA. [7][8][9]Commercially available as a 4M solution in dioxane. The resulting hydrochloride salt is often a crystalline solid, which can simplify isolation. |
| H₂SO₄ (catalytic) | t-BuOAc, CH₂Cl₂ | RT | Concentrated sulfuric acid can be used in catalytic amounts, offering a more atom-economical approach. [10] |
| p-TsOH | Acetonitrile / Water | Reflux | p-Toluenesulfonic acid in a deep eutectic solvent has been shown to be an effective "green" alternative. [10][11] |
| Thermal | TFE, MeOH, Dioxane | 120-240 °C | Can be performed without any acid catalyst, which is advantageous for highly acid-sensitive substrates. [12][13]Often requires high temperatures and may be performed in a flow reactor. |
Characterization and Validation
Confirmation of the successful deprotection is achieved through standard analytical techniques:
-
¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the large singlet corresponding to the nine tert-butyl protons of the Boc group, typically found around 1.5 ppm. The appearance of a signal for the N-H protons of the free amine will also be observed.
-
Mass Spectrometry (MS): ESI-MS analysis will show a molecular ion peak corresponding to the mass of the deprotected product, 6-(aminomethyl)indoline (C₉H₁₂N₂), which has a molecular weight of 148.21 g/mol .
-
Infrared (IR) Spectroscopy: The spectrum of the product will show characteristic N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹. [14]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Add additional equivalents of acid. If the reaction stalls, allow it to stir for a longer period or overnight at room temperature. Gentle warming can be attempted but monitor for degradation. |
| Low Yield after Work-up | Product remains in the aqueous layer as a salt. | Ensure the aqueous layer is sufficiently basic (pH > 8) during neutralization. Perform multiple extractions (at least 3) with the organic solvent to maximize recovery. [15][16] |
| Tert-Butylation Side Product | The liberated tert-butyl cation alkylates a nucleophilic site on the molecule. | This is a known issue with electron-rich aromatic systems. [17]For sensitive substrates, include a cation scavenger like triisopropylsilane (TIS) or thioanisole in the reaction mixture. [18] |
| Product is Water Soluble | The deprotected amine salt has high polarity. | If the free amine is highly water-soluble, after neutralization, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility before extraction. [19] |
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
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Removal of Boc protecting group as workup? Reddit. [Link]
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Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
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General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
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Application Notes and Protocols for the Purification of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Introduction
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The purity of this building block is paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, detailing established techniques and offering insights into the rationale behind procedural choices. The protocols described herein are designed to be robust and adaptable to various scales of operation, from discovery chemistry to process development.
The molecular structure of the target compound features a Boc-protected indoline nitrogen and a primary aminomethyl group. This combination of a lipophilic protecting group and a basic amino functionality dictates the purification strategy. The presence of the basic nitrogen can lead to challenges in standard silica gel chromatography, while the carbamate linkage requires careful consideration of pH and temperature to avoid premature deprotection.
Understanding Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude product. The synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate typically involves the Boc-protection of an indoline precursor followed by or preceded by the introduction of the aminomethyl group.[1] Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting indoline derivative or reagents used for aminomethylation.
-
Side Products of Boc Protection: The use of di-tert-butyl dicarbonate ((Boc)₂O) can lead to the formation of tert-butanol and other byproducts.[2]
-
Over-alkylation or Di-Boc Species: Although less common, the primary amine could potentially be protected with a second Boc group under certain conditions.
-
Deprotection Products: The Boc group is sensitive to acidic conditions and elevated temperatures, which could lead to the formation of the unprotected 6-(aminomethyl)indoline.[3][4][]
-
Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and work-up procedures.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the choice of the most effective purification method.
Purification Strategies: A Comparative Overview
Two primary techniques are recommended for the purification of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate: Flash Column Chromatography and Crystallization/Recrystallization . The choice between these methods will depend on the impurity profile, the desired purity level, and the scale of the purification.
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | High resolution for separating closely related impurities. Applicable to a wide range of impurity profiles. | Can be time-consuming and solvent-intensive. Potential for product loss on the column. | Complex impurity profiles, small to medium scale purification. |
| Crystallization/Recrystallization | Cost-effective and scalable. Can provide very high purity material. Environmentally friendly (less solvent waste). | Highly dependent on the compound's solubility profile. May not be effective for all impurity types. "Oiling out" can be an issue. | Removing minor impurities from a relatively pure crude product, large scale purification. |
Detailed Protocols
Protocol 1: Flash Column Chromatography
Given the basic nature of the primary amine, standard silica gel can lead to peak tailing and poor separation. To mitigate this, two approaches are presented: a modified normal phase chromatography with a basic modifier and the use of amine-functionalized silica.
Workflow for Flash Column Chromatography
Caption: Workflow for Flash Chromatography Purification.
Method A: Normal Phase Silica Gel with Basic Modifier
-
Rationale: The addition of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing the basic analyte from strongly adsorbing and thus reducing peak tailing.[6]
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly effective. A small percentage of triethylamine (0.1-1%) should be added to the mobile phase.
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the crude tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder (dry loading). This prevents band broadening during loading.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase composition (e.g., 98:2 Hexanes:Ethyl Acetate with 0.5% TEA) and pack the column.
-
Sample Loading: Carefully load the dry-loaded sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity. A typical gradient might be from 2% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor by TLC, staining with a suitable agent (e.g., ninhydrin for the primary amine or potassium permanganate).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Method B: Amine-Functionalized Silica Gel
-
Rationale: Amine-functionalized silica provides a basic stationary phase, which is ideal for the purification of basic compounds.[6] This often results in better peak shapes and resolution compared to modified normal phase silica.
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase System: A non-polar/polar solvent system such as hexanes/ethyl acetate or hexanes/tert-butyl methyl ether (MTBE) is typically used.
-
Step-by-Step Protocol:
-
Follow the same sample preparation, column packing, sample loading, elution, and fraction collection steps as in Method A, but with the amine-functionalized silica.
-
The use of a basic modifier in the mobile phase is generally not necessary with this stationary phase.
-
Protocol 2: Crystallization/Recrystallization
Crystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity. The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Workflow for Recrystallization
Caption: Workflow for the Recrystallization Process.
-
Solvent Selection: The choice of solvent is critical. For tert-butyl carbamates, common recrystallization solvents include hexanes, ethyl acetate/hexanes, and toluene.[7] Given the polarity of the aminomethyl group, a single solvent may not be ideal. A two-solvent system is often more effective.
-
Recommended Solvent Systems:
-
Ethyl Acetate / Hexanes
-
Toluene / Hexanes
-
Acetone / Hexanes
-
-
Step-by-Step Protocol:
-
Dissolution: Place the crude tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in a flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture to reflux with stirring until the solid dissolves completely.
-
Induce Crystallization: While hot, add the less polar solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the saturation point). If it becomes too cloudy, add a few drops of the hot polar solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Stability Considerations
The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[] Therefore, it is crucial to avoid acidic media during purification. The thermal stability of the Boc group should also be considered; prolonged exposure to high temperatures (above 80-90°C) can lead to deprotection.[8] During recrystallization, use the minimum necessary heating time to dissolve the compound.
Conclusion
The purification of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate can be effectively achieved using either flash column chromatography or recrystallization. The choice of method should be guided by the specific impurity profile of the crude material and the desired scale of purification. By understanding the chemical properties of the target compound and its potential impurities, researchers can implement a robust and efficient purification strategy, ensuring the high quality of this critical synthetic intermediate.
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University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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O'Brien, C. J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(12), 1755-1761. Available from: [Link]
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Der Pharma Chemica, Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]
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Application Note: Leveraging tert-Butyl 6-(aminomethyl)indoline-1-carboxylate for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a cornerstone of modern hit-finding strategies, offering an efficient pathway to novel therapeutics, particularly for challenging biological targets.[1][2] The success of any FBDD campaign is fundamentally reliant on the quality and design of the fragment library. This application note provides an in-depth guide to the strategic use of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate , a privileged fragment scaffold, in the FBDD workflow. We will explore the causality behind its selection, provide detailed protocols for its integration into screening cascades, and outline a roadmap for hit-to-lead evolution.
Introduction: The Rationale for a Privileged Fragment
FBDD operates on the principle that small, low-complexity molecules (fragments) can form high-quality, energetically favorable interactions with a protein target, serving as robust starting points for chemical optimization.[3][4] Unlike the vast libraries of complex molecules used in High-Throughput Screening (HTS), FBDD utilizes a more curated collection of fragments to explore chemical space with greater efficiency.[1]
Central to this approach is the concept of the "privileged scaffold" – a molecular framework that is not only synthetically tractable but also capable of interacting with multiple biological targets.[5][6] The indoline core is a quintessential example of such a scaffold, appearing in numerous FDA-approved drugs and demonstrating remarkable therapeutic versatility.[5][7][8] Its rigid, bicyclic structure provides an excellent, three-dimensional framework for designing potent and selective ligands.[5]
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (herein referred to as the "Indoline Fragment") is an exemplary starting point for FBDD for several key reasons:
-
Structural Rigidity: The fused ring system reduces conformational entropy upon binding, making even weak interactions more favorable and detectable.
-
Synthetic Tractability: The primary amine at the 6-position serves as a well-defined vector for synthetic elaboration ("fragment growing"), while the Boc-protected nitrogen at the 1-position allows for further modulation.
-
Physicochemical Properties: Its molecular properties align perfectly with the empirical "Rule of Three," a guideline for effective fragment design.[9]
This guide will provide researchers with the foundational knowledge and practical protocols to effectively deploy this powerful fragment in their drug discovery programs.
Physicochemical and Structural Profile
The suitability of the Indoline Fragment for FBDD is immediately apparent from its physicochemical properties, which are summarized below. Adherence to the "Rule of Three" ensures that the fragment has favorable properties like solubility and that there is ample room for optimization without creating a final molecule with poor drug-like characteristics.[9]
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 248.32 g/mol | ≤ 300 Da | Ensures efficient exploration of chemical space and provides a low-complexity starting point.[3][9] |
| cLogP | 1.6 (estimated) | ≤ 3 | Promotes aqueous solubility, which is critical for biophysical screening assays.[9] |
| Hydrogen Bond Donors | 2 (from -NH₂) | ≤ 3 | Provides specific interaction points without excessive polarity.[9] |
| Hydrogen Bond Acceptors | 2 (from C=O, N-Boc) | ≤ 3 | Offers key interaction capabilities with target protein residues.[9] |
| Rotatable Bonds | 3 | ≤ 3 | The low number of rotatable bonds reduces the entropic penalty of binding.[9] |
Structural Causality:
-
The Indoline Core: This saturated heterocyclic system presents a defined 3D shape to a target's binding site, contrasting with flat aromatic systems. This pre-organization is key to achieving high "ligand efficiency" (binding energy per heavy atom).
-
The 6-(aminomethyl) Vector: The primary amine is a versatile chemical handle. It can be readily acylated, alkylated, or used in reductive amination, providing a clear and reliable path for the "fragment growing" strategy, where complexity is added iteratively to engage adjacent pockets on the protein surface.[9]
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indoline nitrogen, preventing unwanted side reactions. Its eventual removal in a later synthetic step can open up another vector for optimization or be used to fine-tune the molecule's electronic properties.
The FBDD Experimental Workflow
A robust FBDD campaign is a multi-stage process that systematically identifies and validates fragment hits. The Indoline Fragment is integrated at the very beginning, as part of a diverse chemical library.
Caption: The FBDD workflow, from initial screening to lead optimization.
Protocol: Fragment Stock Preparation and Quality Control
Causality: The integrity of screening data is wholly dependent on the quality of the fragment stocks. Aggregation or impurities can lead to false positives. This protocol ensures the Indoline Fragment is monomeric, soluble, and pure.
-
Solvent Selection: Dissolve the Indoline Fragment in 100% DMSO to create a high-concentration stock (e.g., 100 mM). DMSO is the standard solvent due to its ability to solubilize a wide range of organic molecules and its compatibility with most biophysical techniques.[10]
-
Purity Analysis: Confirm the purity and identity of the fragment stock using LC-MS and ¹H NMR. The expected mass and spectral pattern must be confirmed to ensure no degradation has occurred.
-
Solubility Assessment: Perform a kinetic solubility test. Serially dilute the DMSO stock into the specific aqueous buffer that will be used for screening (e.g., PBS or HEPES-based buffers). Monitor for precipitation visually and/or using nephelometry. The highest concentration that remains clear is the maximum screening concentration. This step is critical to avoid compound aggregation, a common source of artifacts.
Protocol: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient interactions characteristic of fragments.[10][11] It works by immobilizing the target protein on a sensor chip and measuring changes in the refractive index as fragments in solution flow over the surface and bind.
-
Target Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a moderate immobilization density (e.g., 8,000-12,000 Response Units) to ensure sufficient signal without mass transport limitations. A reference flow cell should be prepared similarly but without protein to subtract bulk refractive index changes.
-
Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) containing a DMSO concentration that precisely matches the final DMSO concentration of the fragment solutions (typically 1-2%). Mismatched DMSO concentrations are a primary source of false positives in SPR screening.[10]
-
Screening Run:
-
Prepare a 96- or 384-well plate containing the Indoline Fragment and other library members at a final concentration well below their solubility limit (e.g., 200 µM).
-
Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase.
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference cell and blank injection data from the target cell sensorgrams.
-
Identify hits as fragments that produce a dose-responsive and concentration-dependent binding signal significantly above the noise threshold. The Indoline Fragment, if it binds, would be flagged as a hit for further validation.
-
Protocol: Hit Validation via Protein-Observed NMR Spectroscopy
Causality: NMR is a powerful method for hit validation. By observing the protein's NMR spectrum, we can confirm direct binding to the target and simultaneously map the binding site.[12][13] The most common experiment is the ¹H-¹⁵N HSQC, which provides a unique signal for each backbone amide in the protein.
-
Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein (0.1-0.3 mM) in an appropriate NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O.
-
Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the reference "fingerprint."
-
Fragment Addition: Add a concentrated stock of the Indoline Fragment (a confirmed hit from SPR) to the protein sample to achieve a final concentration with a 5-10 fold molar excess (e.g., 1 mM fragment).
-
Titration Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum on the protein-fragment complex.
-
Data Analysis (Chemical Shift Perturbation - CSP):
-
Overlay the reference and titration spectra.
-
Residues in the protein's binding pocket that interact with the fragment will show a change in their chemical environment, resulting in a shift (perturbation) of their corresponding peaks in the HSQC spectrum.[14]
-
Calculate the magnitude of the CSP for each residue. Significant and localized perturbations confirm direct binding and identify the location of the binding site. This provides invaluable information for structure-based design.
-
Protocol: Structural Characterization via X-ray Crystallography
Causality: X-ray crystallography provides the definitive, atomic-resolution picture of how a fragment binds to its target.[15][16] This structural information is the most critical output of an FBDD campaign, as it illuminates the precise interactions (hydrogen bonds, hydrophobic contacts) that can be optimized and provides a blueprint for hit-to-lead chemistry.[4][17]
-
Crystallization: Grow high-quality crystals of the target protein that diffract to high resolution (<2.5 Å). This is often the most challenging step of the process.[15]
-
Fragment Soaking: Transfer a protein crystal from its growth solution into a solution containing a high concentration of the Indoline Fragment (e.g., 1-10 mM, limited by solubility) for a defined period (minutes to hours). This allows the fragment to diffuse into the crystal and bind to the protein.
-
Cryo-protection and Data Collection: Soak the crystal in a cryo-protectant solution (still containing the fragment) and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement with a known apo-protein structure.
-
Carefully analyze the resulting electron density maps. The presence of clear, unambiguous electron density in the binding pocket that fits the shape of the Indoline Fragment confirms its binding mode.
-
Refine the model to obtain a high-resolution structure of the protein-fragment complex. The output reveals the exact orientation and interactions of the fragment, guiding the next phase of drug design.
-
Hit-to-Lead: The Path Forward with the Indoline Fragment
Once the Indoline Fragment has been validated as a binder and its binding mode determined, the "fragment growing" phase begins. The 6-(aminomethyl) group is the primary anchor for this synthetic elaboration.
Caption: Strategy for growing the Indoline Fragment into a more potent lead compound.
Synthetic Strategy Example:
If the crystal structure reveals a nearby hydrophobic pocket adjacent to the 6-(aminomethyl) group, a medicinal chemist can design a small library of analogues.
| Analogue Modification (at 6-NH₂) | Rationale | Target Interaction |
| Acetylation (-COCH₃) | Neutralize charge, add small hydrophobic group. | Test tolerance of the pocket. |
| Benzoylation (-COPh) | Add larger aromatic group. | Fill hydrophobic pocket, potential for pi-stacking. |
| Reductive amination with Benzaldehyde | Add benzyl group with more flexibility. | Probe deeper into the hydrophobic pocket. |
| Sulfonylation (-SO₂CH₃) | Add hydrogen bond acceptor. | Engage with potential H-bond donors at pocket edge. |
This iterative process of structure-based design, chemical synthesis, and re-testing is the engine that drives FBDD, transforming a millimolar-affinity fragment into a nanomolar-affinity lead compound.
Conclusion
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is more than just another small molecule; it is a strategically designed tool for modern drug discovery. Its combination of a privileged, rigid scaffold and a synthetically versatile functional handle makes it an ideal starting point for FBDD campaigns. By employing a rigorous, multi-faceted workflow incorporating sensitive biophysical techniques like SPR and NMR, and culminating in high-resolution structural analysis, researchers can effectively leverage this fragment to uncover novel binding modes and initiate productive hit-to-lead programs. The protocols and rationale outlined in this document provide a comprehensive framework for successfully integrating this valuable chemical asset into the search for next-generation therapeutics.
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- 16. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 17. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
Application Notes: Orthogonal Protection Strategies Featuring tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Abstract
This technical guide provides an in-depth exploration of orthogonal protection strategies centered around the versatile building block, tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles of orthogonal protection and offers detailed, field-proven protocols for the strategic manipulation of this bifunctional indoline derivative. The causality behind experimental choices, self-validating protocols, and comprehensive references are integrated to ensure scientific integrity and practical applicability.
Introduction: The Strategic Imperative of Orthogonal Protection
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and medicinal chemistry, the ability to selectively modify one functional group in the presence of others is paramount.[1][2] Orthogonal protection is a sophisticated strategy that employs multiple protecting groups, each of which can be removed under a unique set of conditions without affecting the others.[1][3] This allows for precise, sequential chemical transformations, which is crucial for the synthesis of complex molecules.[1][4][5]
The indoline scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[6][7][8][9][10] tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a particularly valuable building block as it possesses two distinct nitrogen atoms: a secondary amine within the indoline ring and a primary amine on the aminomethyl substituent. The strategic protection of these amines with orthogonal protecting groups unlocks a vast potential for selective functionalization, making it a cornerstone for creating diverse molecular architectures in drug discovery programs.[7]
This guide focuses on the tert-butyloxycarbonyl (Boc) group, which protects the indoline nitrogen. The Boc group is a cornerstone of amine protection due to its stability across a wide range of nucleophilic and basic conditions, yet its facile removal under acidic conditions provides a key orthogonal handle.[11][12][13]
The Central Player: tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
This bifunctional molecule serves as an excellent scaffold for demonstrating orthogonal protection strategies. The indoline nitrogen is protected by the acid-labile Boc group, leaving the primary aminomethyl group available for further modification.
Molecular Structure:
Figure 2: Conceptual workflow of an orthogonal protection strategy.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: N-Fmoc Protection of the Primary Amine
This protocol details the selective protection of the primary aminomethyl group with the Fmoc protecting group, leaving the Boc-protected indoline nitrogen intact.
Rationale: The choice of a mild base like sodium bicarbonate is crucial to prevent any premature cleavage of the Boc group. Dioxane and water provide a suitable solvent system for this reaction.
Materials:
-
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the stirred indoline solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Fmoc protected product.
Expected Outcome: A white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Selective Deprotection of the N-Fmoc Group
This protocol describes the removal of the Fmoc group under basic conditions, which leaves the acid-sensitive Boc group untouched.
Rationale: Piperidine is a commonly used base for Fmoc deprotection. Its volatility allows for easy removal after the reaction is complete. The reaction is typically fast at room temperature.
Materials:
-
N-Fmoc, N'-Boc protected indoline derivative (from Protocol 1)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Fmoc, N'-Boc protected indoline derivative (1.0 eq) in DMF.
-
Add the 20% piperidine in DMF solution (10 eq of piperidine) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product with a free primary amine.
-
The product can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Selective Deprotection of the N-Boc Group
This protocol details the acidic cleavage of the Boc group, a key step in the orthogonal strategy. [14]This method is effective in the presence of base-labile groups like Fmoc. [11] Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group. [11][15]Dichloromethane (DCM) is a common solvent for this reaction. The formation of the volatile tert-butyl cation, which is scavenged or evaporates, drives the reaction to completion. [14][16] Materials:
-
N-Boc protected indoline derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected indoline derivative (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected indoline.
Safety Note: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
Causality in Experimental Design
The success of an orthogonal protection strategy hinges on the careful selection of protecting groups and reaction conditions.
-
Choice of Protecting Groups: The Boc/Fmoc pair is a classic example of an orthogonal set. The Boc group is stable to the basic conditions required for Fmoc removal, and the Fmoc group is stable to the acidic conditions needed for Boc cleavage. [1][12][17]
-
Reaction Conditions:
-
Temperature: Most protection and deprotection reactions are carried out at or below room temperature to minimize side reactions.
-
Solvent: The choice of solvent is critical for solubility and to prevent unwanted reactions. For instance, aprotic solvents like DCM are preferred for acid-catalyzed reactions to avoid solvolysis.
-
Stoichiometry: Using a slight excess of the protecting agent ensures complete reaction, while a larger excess of the deprotecting agent drives the deprotection to completion.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Increase the equivalents of TFA or prolong the reaction time. Monitor closely by TLC. |
| Incomplete Fmoc Deprotection | Insufficient piperidine or reaction time. | Ensure a sufficient excess of piperidine is used and allow for adequate reaction time. |
| Side Product Formation | Reaction temperature too high; presence of scavengers needed. | Maintain low temperatures during deprotection. For acid-sensitive substrates, consider adding a scavenger like triethylsilane. |
| Poor Yield | Inefficient extraction or purification. | Optimize the workup procedure, ensuring complete extraction of the product. Use appropriate chromatography conditions. |
Conclusion
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a powerful and versatile building block for the synthesis of complex molecules in medicinal chemistry and drug discovery. The strategic application of orthogonal protection strategies, particularly with the Boc/Fmoc pair, allows for the selective and sequential functionalization of its two distinct amine groups. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently employ this valuable synthetic tool in their research endeavors.
References
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Liu, C. F., Rao, C., & Tam, J. P. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485–12489. [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]
-
Tam, J. P., & Xu, J. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(3), 237–254. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Guchhait, S. K., & Shrivastava, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23155–23162. [Link]
-
Van der Poel, S., et al. (2018). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 83(15), 8049-8057. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]
-
PubMed. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]
Sources
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- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
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- 4. pnas.org [pnas.org]
- 5. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic transformation. As a key building block in pharmaceutical development, achieving a high yield and purity of this compound is paramount. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices for a more robust and reproducible synthesis.
Overview of the Primary Synthetic Pathway
The most common and logical route to tert-Butyl 6-(aminomethyl)indoline-1-carboxylate involves a two-step sequence starting from 6-cyanoindoline. This pathway is favored for its straightforward nature and the commercial availability of the starting material.
-
Step 1: N-Boc Protection: The secondary amine of the indoline ring is protected with a di-tert-butyl dicarbonate (Boc₂O) group. This is crucial to prevent side reactions on the indoline nitrogen during the subsequent reduction step.
-
Step 2: Nitrile Reduction: The cyano group at the C-6 position is reduced to a primary aminomethyl group to yield the final product. This step is the most frequent source of yield loss and requires careful selection of reagents and conditions.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the cause and the solution.
Problem Area 1: N-Boc Protection of 6-Cyanoindoline
Q: My Boc protection reaction is sluggish or results in a low yield of tert-Butyl 6-cyanoindoline-1-carboxylate. What's going wrong?
A: This is a common issue that typically points to one of three root causes: the nucleophilicity of the indoline nitrogen, the nature of the starting material, or suboptimal reaction conditions.
-
Causality & Rationale: The Boc protection of an amine requires the nitrogen to act as a nucleophile, attacking the carbonyl carbon of the Boc anhydride (Boc₂O). If the nitrogen is protonated (i.e., an ammonium salt), it is no longer nucleophilic, and the reaction will not proceed.[1] Anilines and related compounds like indoline are less nucleophilic than aliphatic amines, sometimes requiring carefully chosen conditions to ensure complete reaction.[1]
-
Solutions & Experimental Protocols:
-
Verify the Starting Material Form: If your 6-cyanoindoline is a hydrochloride or other acid salt, it must be neutralized first. You can do this by partitioning it between an organic solvent (like EtOAc or DCM) and an aqueous basic solution (like NaHCO₃ or a weak NaOH solution), then drying and concentrating the organic layer. Alternatively, you can add an extra equivalent of a tertiary amine base (like triethylamine) to the reaction mixture to freebase the indoline in situ.
-
Optimize Reaction Conditions: For poorly nucleophilic amines, simply mixing the substrate and Boc₂O is often insufficient. The addition of a base is standard practice.
-
| Parameter | Recommendation | Rationale |
| Base | Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) | TEA acts as an acid scavenger. DMAP is a more potent acylation catalyst for less reactive amines. A catalytic amount of DMAP with TEA is often effective.[2] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents are preferred to avoid side reactions with Boc₂O. Ensure the solvent is anhydrous. |
| Temperature | 0 °C to Room Temperature | The reaction is typically run at room temperature. For highly reactive substrates, cooling may be necessary to control exotherms, but this is rare for indolines. |
| Stoichiometry | 1.05 - 1.2 equivalents of Boc₂O | A slight excess of the anhydride ensures the reaction goes to completion. |
Problem Area 2: Nitrile Reduction to the Primary Amine
Q: My nitrile reduction is giving a low yield of the primary amine, and I see multiple spots on my TLC plate that are likely byproducts. How do I improve selectivity?
A: This is the most critical step of the synthesis. The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine byproducts is a well-known issue in nitrile reductions.[3][4] This occurs because the primary amine product can react with the intermediate imine formed during the reduction, leading to over-alkylation.
Caption: Troubleshooting workflow for nitrile reduction.
-
Solutions & Experimental Protocols:
-
Catalytic Hydrogenation (Recommended for Selectivity): This method is often preferred in industrial settings.[4]
-
Use Additives: The most effective way to suppress secondary amine formation is to conduct the hydrogenation in the presence of ammonia.[4][5] Ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium towards the desired product. A common solvent system is methanol saturated with ammonia.
-
Catalyst Choice: Raney Nickel is a classic and effective catalyst for this transformation.[3] Palladium-activated Raney Nickel has also been shown to be effective for reducing nitriles in the presence of Boc groups.[6]
-
-
Lithium Aluminum Hydride (LiAlH₄) Reduction (Recommended for Speed): LiAlH₄ is a powerful, non-selective reducing agent that rapidly converts nitriles to primary amines.[7][8]
-
Mechanism: The reduction with LiAlH₄ proceeds through a dianion intermediate which is stable until quenched with water.[7] This mechanism inherently avoids the formation of the problematic imine intermediate that leads to over-alkylation, making it highly selective for the primary amine.
-
Critical Considerations: LiAlH₄ reacts violently with water, so the reaction must be performed under strictly anhydrous conditions using dry solvents (like THF or diethyl ether).[8][9] The workup procedure is also critical for isolating the product cleanly.
-
-
Frequently Asked Questions (FAQs)
Q1: Which reduction method is better, catalytic hydrogenation or LiAlH₄?
A: Neither is universally "better"; the choice depends on your laboratory's capabilities, scale, and safety considerations.
| Feature | Catalytic Hydrogenation (Raney Ni, H₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Selectivity | Good to excellent for 1° amine, but requires additives (e.g., NH₃) to prevent 2°/3° amine formation.[3][4] | Excellent for 1° amine; mechanism inherently avoids over-alkylation.[7][10] |
| Safety | Requires handling of hydrogen gas (flammable) and pyrophoric catalysts (Raney Ni). Requires high-pressure equipment. | Highly reactive and water-sensitive; can ignite on contact with moisture. Generates H₂ gas during quenching.[8] |
| Scalability | Highly scalable and often preferred for industrial processes.[4] | Can be difficult to manage on a large scale due to exothermic quenching and reagent handling. |
| Workup | Simple filtration to remove the catalyst. | Requires a careful, sequential quenching procedure (e.g., Fieser workup) to manage the aluminum salts.[9] |
| Compatibility | Generally compatible with the Boc group. May reduce other sensitive functional groups. | The Boc group is stable to LiAlH₄. However, LiAlH₄ will reduce many other functional groups (esters, amides, etc.).[11] |
Q2: Why is the Boc protecting group necessary? Can I reduce 6-cyanoindoline directly?
A: While direct reduction is possible, it is not recommended. The Boc group serves two critical functions:
-
Preventing Side Reactions: The indoline nitrogen is a secondary amine and could potentially react under the reduction conditions, leading to N-alkylation or other undesired products.
-
Improving Solubility and Handling: The Boc-protected intermediate often has better solubility in common organic solvents and may be easier to purify via chromatography or crystallization compared to the free indoline.
Q3: What is the correct procedure for a LiAlH₄ workup to ensure a high yield?
A: A poorly executed workup can trap your product in the aluminum salts, drastically reducing the isolated yield. The Fieser workup is a robust and reliable method.[9] For a reaction using 'X' g of LiAlH₄ in a solvent like THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'X' mL of water . You will observe gas evolution (H₂).
-
Add 'X' mL of 15% aqueous NaOH solution .
-
Add '3X' mL of water .
-
Stir the resulting mixture vigorously at room temperature for 30-60 minutes. It should transform from a gel-like substance to a granular, white, filterable solid.
-
Filter the mixture through a pad of Celite®, washing the solid thoroughly with an organic solvent (e.g., ethyl acetate, DCM). The desired product will be in the filtrate.
Detailed Experimental Protocols
Protocol 1: Boc Protection of 6-Cyanoindoline
-
To a solution of 6-cyanoindoline (1.0 eq) in anhydrous DCM (approx. 0.2 M) is added triethylamine (1.5 eq).
-
The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise. A catalytic amount of DMAP (0.05 eq) can be added to accelerate the reaction.
-
The reaction is stirred at room temperature for 4-12 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with water and the layers are separated.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield tert-Butyl 6-cyanoindoline-1-carboxylate.
Protocol 2: Nitrile Reduction via Catalytic Hydrogenation
-
To a solution of tert-Butyl 6-cyanoindoline-1-carboxylate (1.0 eq) in methanol saturated with ammonia (approx. 0.1 M) in a high-pressure vessel is added Raney Nickel (approx. 10-20% by weight, washed with the reaction solvent).
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (50-100 psi, consult equipment specifications).
-
The mixture is stirred vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the vessel is carefully depressurized, and the reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified as needed.
Protocol 3: Nitrile Reduction via LiAlH₄
-
To a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF (approx. 0.5 M) at 0 °C under a nitrogen atmosphere is added a solution of tert-Butyl 6-cyanoindoline-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is cooled back to 0 °C and worked up using the Fieser procedure described in the FAQ section.
-
The combined organic filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the target compound.
References
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Available at: [Link]
-
Nitrile reduction. Wikipedia. Available at: [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Preparation of Amines: Reduction of Amides and Nitriles. JoVE. Available at: [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]
-
Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Lithium aluminium hydride. BYJU'S. Available at: [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. Available at: [Link]
-
Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Buy tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 1086392-32-6 [smolecule.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side products encountered during the synthesis of this valuable indoline derivative. Our aim is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic route.
Introduction: Navigating the Synthetic Landscape
The synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, a key building block in medicinal chemistry, typically follows a multi-step pathway. While seemingly straightforward, each step presents unique challenges that can lead to the formation of undesirable side products, impacting yield and purity. This guide is structured to follow a common synthetic sequence, offering insights into the causality of these issues and providing robust troubleshooting strategies.
A general and logical synthetic approach is outlined below. We will delve into the potential pitfalls at each stage.
Caption: A common synthetic route to tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
Part 1: Boc Protection of the Indoline Nitrogen
The initial step in many syntheses is the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O). While generally a high-yielding reaction, several side products can arise if conditions are not carefully controlled.
Q1: I'm observing a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired N-Boc-indoline. What could this be?
A1: A common byproduct in Boc protection is the formation of the di-Boc protected amine, particularly if the reaction is forced with excess (Boc)₂O or a highly active catalyst. However, a more likely culprit, especially with secondary amines like indoline, is the formation of a urea derivative. This can occur if the reaction conditions lead to the decomposition of an intermediate.
Another possibility is the formation of N,N'-disubstituted ureas if there are issues with the quality of the starting amine or if side reactions with atmospheric CO₂ occur in the presence of a strong base.
Troubleshooting Protocol:
-
Stoichiometry is Key: Use a modest excess of (Boc)₂O, typically 1.1 to 1.2 equivalents. A large excess can promote the formation of undesired byproducts.
-
Solvent and Base Selection: The choice of solvent and base is critical. A common and effective system is (Boc)₂O in a solvent like THF or dichloromethane with a base such as triethylamine or diisopropylethylamine. Some protocols even report successful N-tert-butyloxycarbonylation in water without a catalyst, which can minimize side products like isocyanates and ureas.[1]
-
Temperature Control: Run the reaction at room temperature or slightly below. Elevated temperatures can lead to the decomposition of (Boc)₂O and the formation of t-butyl isocyanate, which can then react with the starting indoline to form a urea byproduct.
| Side Product | Potential Cause | Mitigation Strategy |
| Di-Boc Protected Indoline | Excess (Boc)₂O, harsh conditions | Use 1.1-1.2 eq. of (Boc)₂O, maintain mild temperatures |
| N-tert-butyl-N'-indolinylurea | Decomposition of (Boc)₂O to t-butyl isocyanate | Control temperature, use appropriate solvent |
| Unreacted Indoline | Insufficient (Boc)₂O, inactive base | Check stoichiometry, ensure base is active and dry |
Part 2: Functionalization at the C6-Position
Introducing a functional group at the 6-position of the indoline ring is a crucial step. Common strategies involve electrophilic aromatic substitution, such as formylation or cyanation.
Q2: My formylation of N-Boc-indoline is giving me a mixture of isomers and some polymeric material. How can I improve the regioselectivity and minimize side reactions?
A2: Formylation of activated aromatic rings like N-Boc-indoline can be challenging in terms of regioselectivity and can be prone to side reactions. The two primary methods, the Vilsmeier-Haack and Duff reactions, each have their own set of potential issues.
-
Vilsmeier-Haack Reaction (POCl₃/DMF): This is a powerful formylating agent. However, it can sometimes lead to the formation of multiple isomers, with formylation potentially occurring at other positions on the benzene ring. The Vilsmeier reagent can also react with the indoline ring itself, leading to complex side products.[2]
-
Duff Reaction (Hexamethylenetetramine/Acid): This reaction is often used for the ortho-formylation of phenols, but can be adapted for other activated rings.[3] A common side reaction is the formation of di-formylated products if multiple activated sites are available.[4] Polymerization can also be an issue, especially at higher temperatures.[4]
Troubleshooting Protocol:
-
Optimize Reaction Conditions for Regioselectivity:
-
For the Vilsmeier-Haack reaction, temperature control is critical. Running the reaction at lower temperatures can often improve selectivity.
-
For the Duff reaction, carefully controlling the stoichiometry of hexamethylenetetramine can favor mono-formylation.[4]
-
-
Minimize Polymer Formation:
-
Avoid excessively high temperatures.
-
Keep reaction times to a minimum, monitoring by TLC or LC-MS to determine the point of maximum product formation before significant polymerization occurs.
-
-
Consider Alternative Routes: If direct formylation proves problematic, consider a longer route such as lithiation of a bromo-substituted N-Boc-indoline followed by quenching with DMF.
Caption: Over-alkylation pathway leading to common side products in the final reduction step.
Part 4: Purification Strategies
Q5: My final product is contaminated with polar byproducts, and I'm having trouble purifying it by column chromatography.
A5: The basic nature of the aminomethyl group can cause streaking on silica gel chromatography. The presence of highly polar urea or amine byproducts can further complicate purification.
Troubleshooting Protocol:
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The desired product and any amine byproducts will move into the aqueous layer. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ and extract the purified amine back into an organic solvent.
-
Modified Column Chromatography:
-
Add a tailing suppressor: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica gel and prevent streaking of the amine product.
-
Use an alternative stationary phase: If silica gel is problematic, consider using alumina (basic or neutral) or a C18 reversed-phase column for purification.
-
-
Crystallization/Salt Formation: If the product is a solid, crystallization can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization and also improve the handling and stability of the final compound.
References
-
Nitrile Reduction. (2026, January 7). WordPress.[Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.[Link]
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. (2025, December 24). ResearchGate.[Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.[Link]
-
Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry.[Link]
-
Basu, B., et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(5), 1917-1923. [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024, July 18). Journal of the American Chemical Society.[Link]
-
Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. PubMed.[Link]
-
Di-tert-butyl dicarbonate. Wikipedia.[Link]
-
LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. (2025, August 6). ResearchGate.[Link]
-
Purine and Related Compound Purification Strategies. Teledyne Labs.[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2023, May 19). PubMed.[Link]
-
Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. (2025, December 12). PubMed.[Link]
-
A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate.[Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2025, August 10). ResearchGate.[Link]
-
Indole N‐Boc deprotection method development. ResearchGate.[Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.[Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018, July 2). Periodica Polytechnica.[Link]
-
Reductive amination. Wikipedia.[Link]
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020, February 14). MDPI.[Link]
-
Twice as Nice: The Duff Formylation of Umbelliferone Revised. (2021, December 10). PMC - PubMed Central.[Link]
-
Synthesis of indolines. Organic Chemistry Portal.[Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.[Link]
-
Duff Reaction. Cambridge University Press.[Link]
-
A-level Chemistry 7405. (2015, January 12). AQA.[Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). PMC - NIH.[Link]
-
Reaction with Boc protection of indole nitrogen (a) and the two... ResearchGate.[Link]
-
Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2023). SciSpace.[Link]
-
raney nickel reductions-part i. Indian Academy of Sciences.[Link]
-
The chemistry of isoindole natural products. PMC - NIH.[Link]
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Scite.ai.[Link]
-
Raney Nickel Reduction Mechanism. (2021, June 22). YouTube.[Link]
-
Vilsmeier-Haack reaction of indole. (2025, June 10). YouTube.[Link]
-
Synthesis of indoles. Organic Chemistry Portal.[Link]
-
Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. PubMed.[Link]
-
Myers Chem 115. Harvard University.[Link]
-
Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing.[Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps.[Link]
-
Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.[Link]
-
07.05 Other Reductions by Lithium Aluminum Hydride. (2019, July 19). YouTube.[Link]
-
The reduction of a nitrile by LiAlH_( 4 ) produes :. Allen.[Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.[Link]
Sources
Technical Support Center: Purification of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Welcome to the technical support guide for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this versatile synthetic intermediate. The unique bifunctional nature of this molecule—possessing both a basic primary amine and an acid-labile Boc-protecting group—presents specific challenges that require careful methodological consideration.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Question 1: My compound is exhibiting severe tailing or streaking on my silica gel TLC plate and column. What's causing this and how can I fix it?
Answer:
This is the most common issue encountered and is almost certainly due to the interaction between the basic primary aminomethyl group and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This acid-base interaction leads to non-ideal chromatographic behavior, including poor peak shape, reduced resolution, and in severe cases, irreversible adsorption of the product to the stationary phase.
Root Cause Analysis:
-
Acid-Base Interaction: The lone pair of electrons on the primary amine's nitrogen atom readily interacts with protons from the acidic silica surface, leading to strong, non-specific binding.
-
Consequence: This results in a slow, uneven elution of the compound, causing the characteristic "tailing" or "streaking" observed on a TLC plate or chromatogram.
Solutions:
-
Mobile Phase Modification (Basic Additive): The most direct solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase.[2]
-
Recommended Additive: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
-
Mechanism: The sacrificial base (like TEA) is small and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound of interest, which can then elute more symmetrically.[1]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a stationary phase with a different surface chemistry.
-
Basic Alumina: Alumina is available in neutral and basic grades. Basic alumina is an excellent choice for purifying amines as it eliminates the problematic acidic sites.[3][4]
-
Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, which shields the target compound from residual silanols and is well-suited for purifying basic compounds.[4]
-
Workflow: Troubleshooting Peak Tailing
Caption: Decision tree for addressing peak tailing during chromatography.
Question 2: My recovery from the column is very low, even though the compound appeared to move on the TLC plate. Where did my product go?
Answer:
Low mass recovery is a direct and costly consequence of the strong acid-base interactions discussed in the previous point. A significant portion of your compound may have become irreversibly bound to the silica gel. A secondary, but equally important, possibility is the on-column degradation of the molecule.
Root Cause Analysis:
-
Irreversible Adsorption: The interaction with acidic silica can be so strong that the compound does not elute from the column under standard solvent conditions.[1][5]
-
On-Column Boc Deprotection: The Boc (tert-butoxycarbonyl) group is notoriously labile under acidic conditions.[6][7] The acidic environment of the silica gel surface can be sufficient to partially or fully cleave the Boc group. The resulting free indoline amine is significantly more polar and will likely remain at the column's origin.
Solutions:
-
Deactivate the Silica Gel: Before running the column, flush it with your initial mobile phase that already contains the basic additive (e.g., 1% TEA in 99% hexanes). This pre-treatment neutralizes the stationary phase.[5]
-
Use a Non-Acidic Stationary Phase: As mentioned before, basic alumina is a superior choice to prevent both irreversible binding and potential degradation.[3]
-
Reversed-Phase Chromatography: This technique is an excellent alternative. Using a C18 stationary phase with a mobile phase buffered at a high pH (e.g., water/acetonitrile with 0.1% ammonium hydroxide) will keep the amine in its neutral free-base form, leading to excellent peak shape and recovery.[1]
Question 3: After purification, my product is a persistent oil that refuses to crystallize. How can I obtain a solid?
Answer:
Obtaining the product as an oil is a common outcome, which can be due to residual solvents, the intrinsic properties of the free base, or the presence of minor impurities that inhibit crystallization.
Root Cause Analysis:
-
Residual Solvents: Even trace amounts of solvents like DCM, ethyl acetate, or methanol can prevent a compound from solidifying.
-
Amorphous Nature: The free base form of the molecule may simply have a low melting point or prefer to exist in an amorphous (non-crystalline) state.
-
Impurities: Small amounts of structurally similar impurities can disrupt the formation of a crystal lattice.
Solutions:
-
Thorough Solvent Removal: Dry the oil under high vacuum for several hours, potentially with gentle warming (e.g., 30-40°C) if the compound is thermally stable.
-
Trituration: Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether). While stirring vigorously, slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane). This often forces the product to precipitate as a solid.
-
Recrystallization: If trituration fails, attempt a full recrystallization.
-
Protocol: Dissolve the oil in a minimum volume of a hot solvent (e.g., ethyl acetate, isopropanol). Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer. If no crystals form, try adding a poor solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.[8]
-
-
Salt Formation: Consider converting the free base to a stable, crystalline salt. Bubbling HCl gas through an ether solution of the compound or adding a solution of HCl in dioxane will often precipitate the hydrochloride salt, which is typically a crystalline solid.[8]
| Technique | Description | Best For |
| Trituration | Precipitating a solid from an oil by washing/stirring with a solvent in which it is insoluble. | Removing highly soluble impurities and inducing initial solidification. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. | High-level purification; removing impurities with similar polarity. |
| Salt Formation | Reacting the basic amine with an acid (e.g., HCl) to form a salt, which is often more crystalline. | Compounds that are persistently oily as a free base. |
| Table 1: Comparison of solidification techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect from the synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate?
The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
Starting Materials: Unreacted precursors to the indoline ring.
-
Boc-related Impurities: Excess di-tert-butyl dicarbonate (Boc₂O) or its breakdown product, tert-butanol.
-
Deprotected Species: The product where the Boc group has been cleaved, resulting in 6-(aminomethyl)indoline. This is a common impurity if acidic conditions were used during workup or purification.[7]
-
Oxidation Products: Indolines can be susceptible to air oxidation over time, which often results in the appearance of a pink or brownish color.[9]
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, the purified compound should be stored as a solid in a tightly sealed, amber-colored vial to protect it from air and light. For maximum stability, store under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).
Q3: Is reversed-phase or normal-phase chromatography better for this compound?
Both can be effective, but they serve different purposes and have different advantages.
-
Normal-Phase (with basic modifier): Excellent for routine, large-scale purifications where cost is a factor (silica is cheaper than C18). It is fast and uses volatile organic solvents that are easy to remove.
-
Reversed-Phase: Often provides superior resolution for removing very polar or very non-polar impurities. It is the preferred method for high-purity applications (e.g., preparing analytical standards) and is very effective at handling basic amines.[1]
Experimental Protocol: Flash Chromatography on Silica Gel with Basic Modifier
-
Prepare the Slurry: In a beaker, add silica gel to your starting mobile phase (e.g., 2% Ethyl Acetate in Hexanes + 1% Triethylamine). Mix to form a uniform slurry.
-
Pack the Column: Pour the slurry into the column and use pressure to pack the bed firmly. Ensure there are no cracks or air bubbles.
-
Equilibrate: Run 2-3 column volumes of the starting mobile phase through the packed column to ensure it is fully equilibrated and the silica has been neutralized by the triethylamine.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the column bed.
-
Elute: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., step-gradient from 2% EtOAc to 10%, 20%, 50% EtOAc, always maintaining 1% TEA).
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed along with the eluent.
Purification Strategy Overview
Caption: A typical workflow for the purification of the title compound.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]
-
MasterOrganicChemistry. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Online]. Available at: [Link]
-
Reddit. (2017). Flash column of very polar amine without access to reverse phase silica? [Online]. Available at: [Link]
-
ResearchGate. (2017). What do common indole impurities look like? [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available at: [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? [Online]. Available at: [Link]
-
Patsnap. Crystallization method of Boc-amino acid. [Online]. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Online]. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Online]. Available at: [Link]
-
PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Online]. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Online]. Available at: [Link]
-
ResearchGate. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Online]. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Welcome to the technical support center for the Boc deprotection of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during this specific chemical transformation. Here, we provide in-depth, field-proven insights and solutions in a direct question-and-answer format to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Boc deprotection of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
Q1: My Boc deprotection reaction is incomplete. What are the initial troubleshooting steps?
A1: Incomplete deprotection is a frequent issue. The first step is to confirm the reaction's status using an appropriate analytical method. Thin Layer Chromatography (TLC) is often the simplest method to visualize the consumption of the starting material and the appearance of the product.[1][2] Staining the TLC plate with ninhydrin can be particularly effective, as it will react with the newly formed primary amine of the product to produce a distinct color.[1]
If you confirm that the starting material is not being consumed, consider the following actions:
-
Increase Acid Concentration: The Boc group is cleaved under acidic conditions.[3] If the reaction is sluggish, a higher concentration of acid may be required. For instance, if you are using a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM), you could switch to neat TFA.[1]
-
Extend Reaction Time: Some deprotection reactions may require longer periods to reach completion. Allow the reaction to stir for an extended time, monitoring its progress periodically.[1]
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, exercise caution, as the indoline core can be sensitive to heat and acidic conditions.[4]
Q2: I'm observing a significant amount of side products in my reaction mixture. What could be the cause?
A2: The formation of side products is primarily due to the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[5][6][7] This carbocation is a potent electrophile and can alkylate nucleophilic sites on your starting material or product.[5][6] The electron-rich indoline ring system is particularly susceptible to this alkylation.[6]
To mitigate this, the use of "scavengers" is highly recommended. Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation before it can react with your molecule of interest.[5]
Q3: What are the most effective scavengers for this reaction?
A3: The choice of scavenger depends on the specific sensitivities of your molecule. For indoline-containing compounds, which are electron-rich aromatic systems, common and effective scavengers include:
-
Triisopropylsilane (TIS): TIS is a widely used scavenger that effectively reduces the tert-butyl cation.
-
Thioanisole: This scavenger is particularly useful for protecting tryptophan-like residues, which are structurally similar to the indoline core, from alkylation.[7]
-
Water: A small amount of water can also act as a scavenger by quenching the tert-butyl cation.
A common scavenger "cocktail" for acid-mediated deprotections is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5]
Q4: My final product appears to be degrading during work-up. How can I improve its stability?
A4: The product, 6-(aminomethyl)indoline, contains a free amine and an indoline ring, both of which can be sensitive. Indole and its derivatives can be unstable under strongly acidic conditions and may be prone to polymerization or degradation.[4][8]
To improve stability during work-up:
-
Minimize Exposure to Strong Acid: After the reaction is complete, promptly neutralize the excess acid. This can be achieved by carefully adding a base, such as saturated aqueous sodium bicarbonate, until the pH is neutral or slightly basic.
-
Work-up at Low Temperature: Perform extractions and solvent removal at reduced temperatures to minimize degradation.
-
Inert Atmosphere: If the product is sensitive to oxidation, consider performing the work-up under an inert atmosphere (e.g., nitrogen or argon).
II. In-depth Troubleshooting Guides
This section provides a more detailed, stage-by-stage analysis of potential issues and their solutions.
Troubleshooting Workflow Diagram
Caption: The formation of the tert-butyl cation and its subsequent reaction pathways.
| Side Product Observation | Potential Cause | Recommended Scavenger Strategy |
| Mass spectrum shows a peak corresponding to Product + 56 Da. | tert-Butylation of the indoline ring or the aminomethyl side chain. This mass difference corresponds to the addition of a tert-butyl group. [7] | Use a scavenger cocktail of TFA/TIS/H₂O (95:2.5:2.5). TIS is highly effective at reducing the tert-butyl cation. [5] |
| Complex mixture of unidentified byproducts. | Multiple alkylation events or degradation of the indoline ring. The indoline scaffold can be sensitive to prolonged exposure to strong acids. [4] | In addition to scavengers, consider using a milder deprotection method if the substrate is particularly sensitive. Options include using HCl in an organic solvent like dioxane or methanol, which can sometimes be less harsh than neat TFA. [9][10] |
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve Substrate: Dissolve the tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in an appropriate solvent like dichloromethane (DCM).
-
Add Scavengers: To the solution, add the chosen scavenger or scavenger cocktail (e.g., TIS and water).
-
Initiate Deprotection: Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA).
-
Monitor Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. [5]The crude product can then be purified.
Guide 3: Optimizing Work-up and Purification
| Issue | Potential Cause | Solution |
| Low isolated yield despite complete conversion. | Product loss during aqueous work-up. The deprotected product, 6-(aminomethyl)indoline, is likely to be water-soluble, especially in its protonated (salt) form. | Avoid aqueous washes if possible. If an aqueous wash is necessary for purification, ensure the aqueous layer is thoroughly back-extracted with an appropriate organic solvent. Alternatively, consider purification by methods that do not involve aqueous extraction, such as precipitation or chromatography. |
| Product degradation during purification. | If using silica gel chromatography, the acidic nature of the silica may cause degradation of the amine product. Consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina. | |
| Difficulty in removing residual acid. | Formation of a stable salt with the product. The free amine of the product will form a salt with the acid used for deprotection (e.g., a trifluoroacetate or hydrochloride salt). | After removing the bulk of the acid in vacuo, the residue can be dissolved in a suitable solvent and neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution). Alternatively, for small scales, the salt can sometimes be "broken" by passing a solution of the product through a short plug of basic alumina. |
III. Alternative Deprotection Methods
For substrates that are particularly sensitive to strong acids, several milder deprotection methods can be employed.
| Method | Reagents | Advantages | Considerations |
| Lewis Acid Catalysis | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 2,6-lutidine | Can be performed under milder conditions than strong Brønsted acids. [7] | Requires anhydrous conditions. |
| Thermal Deprotection | High temperature in a suitable solvent (e.g., TFE, HFIP) | Avoids the use of acidic reagents altogether. [11] | May not be suitable for thermally sensitive molecules. |
| Oxalyl Chloride in Methanol | Oxalyl chloride, Methanol | A mild and selective method for N-Boc deprotection. [1][12] | The mechanism is different from simple acidolysis and may have different substrate compatibility. [12] |
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
ResearchGate. (2022). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
-
ResearchGate. (2025). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. Retrieved from [Link]
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ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2018). Indolines from Oxindoles, Isatins, and Indoxyls. Retrieved from [Link]
-
ACS Publications. (n.d.). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]
-
MDPI. (n.d.). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Retrieved from [Link]
-
ResearchGate. (2025). A convenient preparation of indoline. Retrieved from [Link]
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National Institutes of Health. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]
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Avoiding unwanted side reactions with tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Technical Support Center: tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Welcome to the technical support resource for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common challenges encountered when using this versatile building block. The following content provides in-depth, mechanistically driven answers to frequently asked questions, helping you avoid unwanted side reactions and optimize your synthetic outcomes.
FAQ 1: Boc Group Integrity
Q1: I'm observing premature or partial loss of the Boc protecting group during my reaction, even under supposedly non-acidic conditions. What is causing this instability?
Plausible Causes & Mechanistic Insight:
The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[1][] While direct use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is a known deprotection method, unintended cleavage can occur due to several less obvious factors:
-
In Situ Acid Generation: Reagents that appear neutral can generate acidic byproducts. For example, using acyl chlorides or some coupling reagents in the presence of trace moisture can produce HCl, leading to gradual Boc cleavage.
-
Lewis Acid Catalysis: Certain metal catalysts (e.g., ZnCl₂, AlCl₃, Cu(OTf)₂) used in cross-coupling or other transformations can act as Lewis acids, coordinating to the carbonyl oxygen of the Boc group and facilitating its removal.[1][3]
-
Solvent Effects: Chlorinated solvents like dichloromethane (DCM), if stored improperly, can accumulate trace amounts of HCl over time, creating a sufficiently acidic environment for slow deprotection.
-
Substrate-Specific Acidity: If your reaction involves coupling this amine to a carboxylic acid that has other acidic protons, the local concentration of acid may be high enough to cause issues.
The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and releases carbon dioxide.[4]
Experimental Workflow: Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting and Preventative Measures:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Solvent | Old or unstabilized DCM/CHCl₃ | Use fresh, anhydrous, inhibitor-stabilized solvents. Consider a less acidic solvent like THF or Dioxane if compatible. | Prevents reaction with acidic impurities that accumulate in halogenated solvents. |
| Additives | None | Add a non-nucleophilic hindered base like 2,6-lutidine or proton sponge (1,8-Bis(dimethylamino)naphthalene) in catalytic amounts. | Scavenges trace acid generated in situ without interfering with the primary reaction.[5] |
| Reagents | Lewis-acidic catalysts | Screen for milder catalysts or use conditions known to be compatible with Boc groups. | Avoids direct Lewis acid-mediated cleavage of the protecting group. |
| Work-up | Acidic aqueous wash (e.g., 1M HCl) to remove base | Use a buffered wash (pH 7 phosphate buffer) or a saturated NaHCO₃ wash followed by brine. | Neutralizes any acid used or generated before it can cause significant deprotection during extraction. |
FAQ 2: Side Reactions at the Primary Amine
Q2: My peptide coupling reaction with tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is low-yielding, and I'm isolating a stable, unreactive byproduct. What is happening?
Plausible Causes & Mechanistic Insight:
This is a classic issue in peptide synthesis, often caused by the formation of an N-acylurea byproduct .[6] This occurs when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The intended reaction involves the carbodiimide activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate should then be rapidly intercepted by the primary amine of your indoline substrate to form the desired amide bond.[7]
However, the O-acylisourea is unstable and can undergo an intramolecular, irreversible O-to-N acyl transfer. This rearrangement produces a stable N-acylurea, which is no longer reactive towards your amine, effectively consuming your activated acid and reducing your yield.[6] This side reaction is particularly problematic when the nucleophilic amine is sterically hindered or has low reactivity, as it gives the intermediate more time to rearrange.[7]
Experimental Workflow: N-Acylurea Byproduct Formation
Caption: Competing pathways in carbodiimide-mediated coupling.
Troubleshooting and Optimized Protocol:
To suppress N-acylurea formation, the key is to convert the O-acylisourea into a more stable activated intermediate before it can rearrange. This is achieved by using activating additives.
| Parameter | Condition to Avoid | Recommended Solution | Rationale |
| Coupling Reagent | EDC or DCC alone | Use EDC/DCC in combination with an additive like HOBt, HOAt, or Oxyma Pure. | The additive rapidly converts the O-acylisourea to a more stable active ester, which is less prone to rearrangement but still highly reactive toward the amine. |
| Reaction Order | Adding all reagents at once | Pre-activate the carboxylic acid with EDC and HOBt for 5-10 minutes at 0 °C before adding the indoline amine. | Ensures the reactive O-acylisourea is consumed before the primary amine is introduced, minimizing the window for side reactions. |
| Temperature | Room temperature or elevated | Run the coupling at 0 °C and allow it to slowly warm to room temperature. | The rearrangement side reaction has a higher activation energy than the desired coupling; lower temperatures favor the desired pathway.[6] |
| Solvent | Protic solvents (e.g., alcohols) | Use anhydrous aprotic solvents like DMF, NMP, or DCM. | Prevents side reactions with the solvent and ensures reagents remain soluble and active. |
Optimized Peptide Coupling Protocol
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Pre-activation: Add EDC·HCl (1.2 eq) to the solution and stir for 10 minutes at 0 °C. A cloudy appearance (due to the active ester) is normal.
-
Amine Addition: In a separate flask, dissolve tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Track the reaction progress using TLC or LC-MS, monitoring the disappearance of the indoline starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid (to remove excess base), saturated NaHCO₃ (to remove excess acid and HOBt), and finally with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via flash column chromatography.
FAQ 3: Indoline Ring Stability
Q3: During my reaction or work-up, my sample develops a strong color (pink, purple, or brown), and analysis shows a new aromatic byproduct. What is this impurity?
Plausible Causes & Mechanistic Insight:
The indoline ring system is a di-hydro indole and is susceptible to oxidation, which converts it back to the fully aromatic indole scaffold.[8] This oxidation is often the cause of color formation. The resulting indole byproduct can be difficult to separate from your desired product due to similar polarities.
Common Oxidants:
-
Atmospheric Oxygen: Reactions run open to the air for extended periods, especially when heated or in the presence of metal catalysts, can undergo aerobic oxidation.
-
Metal Catalysts: Transition metals like Palladium (Pd), Copper (Cu), or Iron (Fe) in higher oxidation states can facilitate the dehydrogenation of the indoline ring.[9] This is a known issue in cross-coupling reactions if conditions are not carefully controlled.
-
Strong Oxidizing Agents: Reagents used for other purposes might be inadvertently oxidizing the indoline. Examples include certain quinones, peroxides, or even nitric acid if used in a cleaning procedure.
-
Light: Some heterocyclic systems can be sensitive to photo-oxidation, particularly in the presence of a photosensitizer.
Visualization: Oxidation of Indoline to Indole
Caption: Dehydrogenation of the indoline core to an indole byproduct.
Preventative Strategies:
-
Inert Atmosphere: For any reaction that is sensitive, involves long reaction times, or uses metal catalysts, always work under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent aerobic oxidation.
-
Degassed Solvents: For reactions like Suzuki or Buchwald-Hartwig couplings, use solvents that have been thoroughly degassed via sparging with argon or through several freeze-pump-thaw cycles. This removes dissolved oxygen.
-
Antioxidant Additives: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can suppress radical-mediated oxidation pathways, although compatibility must be checked.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, as oxidation rates increase with heat.
-
Minimize Light Exposure: Protect the reaction from direct light by wrapping the flask in aluminum foil, especially if you observe color formation that is worse during the day.
-
Purification: If oxidation has already occurred, purification can be challenging. A change in chromatography solvent system polarity or the use of reverse-phase HPLC may be necessary to resolve the product from the more conjugated indole byproduct.
By understanding the inherent reactivity of each functional moiety within tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, researchers can proactively design experiments to mitigate these common side reactions, leading to higher yields, improved purity, and more reliable results.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Scribd. Side Reactions in Peptide Synthesis. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. [Link]
-
Wikipedia. Indole. [Link]
-
ACS Publications. Switching Chemoselectivity Based on the Ring Size: How to Make Ring-Fused Indoles Using Transition-Metal-Mediated Cross-Coupling. [Link]
-
YouTube. Indole synthesis, reactions and applications. [Link]
-
SlideShare. Synthesis and Chemistry of Indole. [Link]
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Alternative reagents for the synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this multi-step synthesis, ensuring efficiency, safety, and high yields.
The synthesis of this valuable indoline intermediate typically proceeds via the reduction of a nitrile precursor, tert-Butyl 6-(cyanomethyl)indoline-1-carboxylate. The choice of reducing agent for this critical step is paramount and often presents significant challenges. This guide will focus on providing alternative reagents and methodologies, moving beyond the traditional, yet hazardous, lithium aluminum hydride (LAH).
Frequently Asked Questions (FAQs)
Q1: My nitrile reduction with Lithium Aluminum Hydride (LAH) is giving low yields and is difficult to work up. What are the primary reasons for this and what safer, more efficient alternatives exist?
A1: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines.[1][2] However, its high reactivity can lead to several issues.
Causality Behind LAH-Related Issues:
-
Extreme Reactivity with Water: LAH reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[3][4][5] This necessitates strictly anhydrous conditions, which can be challenging to maintain on a larger scale, and makes the quenching process hazardous. Improper quenching can lead to uncontrolled exotherms and potential fires.[3][4]
-
Corrosive Nature: It is highly corrosive to skin, eyes, and mucous membranes.[3][4][6]
-
Work-up Difficulties: The aluminum salts formed during the reaction work-up can be gelatinous and difficult to filter, often leading to product loss.
-
Safety Concerns: LAH is a flammable solid that can ignite spontaneously in moist air or upon grinding.[3][5] Its use requires specialized handling procedures and is not ideal for industrial-scale synthesis.[3][6]
Safer & More Efficient Alternatives to LAH:
Several effective alternatives to LAH exist for the reduction of nitriles to primary amines, offering improved safety profiles and easier work-up procedures.
| Reagent/Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Raney Nickel, Pd/C, or PtO₂ | High yielding, clean reactions, scalable.[7][8][9] | Requires specialized high-pressure equipment. Potential for over-reduction or side reactions.[7][10] |
| Sodium Borohydride (NaBH₄) with Additives | NaBH₄/CoCl₂ or NaBH₄/NiCl₂ | Milder than LAH, less reactive with water, easier work-up.[2] | NaBH₄ alone is generally unreactive towards nitriles.[1][2] |
| Borane Complexes | BH₃·THF or BH₃·SMe₂ | Good functional group tolerance, reduces nitriles effectively.[10] | BH₃·THF can be unstable; BH₃·SMe₂ has an unpleasant odor.[10] |
Below is a workflow diagram illustrating the decision-making process for selecting an alternative reducing agent.
Caption: Decision workflow for selecting an alternative reducing agent.
Q2: I am considering catalytic hydrogenation for the nitrile reduction. What are the key parameters to control for achieving high selectivity towards the primary amine and avoiding side products?
A2: Catalytic hydrogenation is an excellent and often more economical method for producing primary amines from nitriles.[7] However, controlling the reaction conditions is crucial to prevent the formation of secondary and tertiary amines.[7]
Mechanism of Side Product Formation:
The reaction proceeds through an imine intermediate. This reactive imine can be attacked by the primary amine product, leading to the formation of secondary and, subsequently, tertiary amines.[7]
Key Parameters for Selectivity:
-
Catalyst Choice: Raney Nickel is a commonly used and effective catalyst.[7][10] Palladium on carbon (Pd/C) is also effective, but care must be taken as it can be more prone to causing dehalogenation if other sensitive groups are present.[11][12]
-
Solvent and pH: The choice of solvent can influence the reaction. The addition of ammonia or using a basic solvent can help suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the side reactions.[10]
-
Temperature and Pressure: These parameters need to be optimized for the specific substrate and catalyst. Higher temperatures and pressures can increase the reaction rate but may also lead to more side products.
-
Additives: The addition of ammonia is a common strategy to improve selectivity for the primary amine.[10]
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
-
Preparation: In a high-pressure autoclave, dissolve tert-Butyl 6-(cyanomethyl)indoline-1-carboxylate (1 equivalent) in an appropriate solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel (typically 5-10% by weight) as a slurry in the solvent.
-
Ammonia Addition (Optional but Recommended): If suppressing secondary amine formation is critical, add a solution of ammonia in the solvent.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.
-
Work-up: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or crystallization.
Q3: I am working in a lab without high-pressure hydrogenation equipment. Can I use Sodium Borohydride for the nitrile reduction?
A3: Yes, while sodium borohydride (NaBH₄) itself is generally not a strong enough reducing agent to reduce nitriles, its reactivity can be enhanced by the addition of transition metal salts like cobalt(II) chloride (CoCl₂) or nickel(II) chloride (NiCl₂).[2] This method provides a convenient and safer alternative to LAH that can be performed in standard laboratory glassware.
Mechanism of NaBH₄/CoCl₂ Reduction:
The addition of CoCl₂ to NaBH₄ in situ generates cobalt boride, which is the active catalytic species for the nitrile reduction.
Experimental Protocol: Nitrile Reduction using NaBH₄/CoCl₂
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-Butyl 6-(cyanomethyl)indoline-1-carboxylate (1 equivalent) and cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, ~2 equivalents) in a suitable solvent like methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Add sodium borohydride (NaBH₄, ~5-10 equivalents) portion-wise to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C. A black precipitate of cobalt boride will form, and hydrogen gas will be evolved.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Work-up: Filter the mixture to remove the inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Safety Precautions for Handling Sodium Borohydride:
-
Handle in a well-ventilated area, preferably in a fume hood or glove box.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and nitrile or neoprene gloves.[13]
-
Avoid contact with water, acids, and oxidizing materials, as it can react to release flammable hydrogen gas.[14]
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[14]
-
In case of a spill, cover with a dry, non-combustible material like sand or dry lime. Do not use water.[15]
Q4: My synthesis involves a Boc-protected indoline. Are there any specific challenges or considerations related to the stability of the Boc group during the nitrile reduction step?
A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral or basic conditions used for many nitrile reduction methods, including catalytic hydrogenation and NaBH₄/CoCl₂.[16] However, it is sensitive to acidic conditions.[17]
Considerations for Boc-Group Stability:
-
Acidic Work-up: During the work-up of reductions that are quenched with acid, prolonged exposure or strong acidic conditions can lead to the cleavage of the Boc group. It is advisable to use dilute acid and perform the work-up at a low temperature.
-
Choice of Reagents: Reagents that require strongly acidic conditions for the reaction itself should be avoided.
-
Borane Reduction: While borane complexes are effective for nitrile reduction, the work-up often involves an acidic quench, which could potentially affect the Boc group if not carefully controlled.
A study on the reduction of nitriles in the presence of Boc-protected amino groups found that palladium-activated Raney-nickel is an effective catalyst for this transformation, highlighting the compatibility of certain catalytic hydrogenation methods with this protecting group.[18][19]
Caption: Stability of the Boc protecting group under different reduction conditions.
References
-
Nitrile reduction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Gao, C., Wang, Z., Liang, M., Liu, C., & Ma, L. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 45(34), 15585-15592. [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride. Retrieved January 19, 2026, from [Link]
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ESPI Metals. (2007, October). Sodium Borohydride Safety Data Sheet. [Link]
-
Clark, J. (2015). Reduction of nitriles. Chemguide. [Link]
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Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
Fegy, K., & Szöllősi, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 453-465. [Link]
-
Scott, D. J., Fandrick, N. A., Fandrick, D. R., Gao, J. J., & Song, J. J. (2019). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Organic & Biomolecular Chemistry, 17(23), 5701-5705. [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]
-
OSU Chemistry Department. (n.d.). Standard Operating Procedure: Sodium Borohydride. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
New Jersey Department of Health. (1999, November). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]
-
Reddit. (2019, May 5). Mechanism of reduction of nitrile with Borane-THF. r/chemhelp. [Link]
-
IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. [Link]
-
Chemistry Masters. (2020, July 23). Borane: Reduction of Carboxylic acid, Amides & Nitriles [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?[Link]
-
Loba Chemie. (2019, January 7). LITHIUM ALUMINIUM HYDRIDE FOR SYNTHESIS MSDS. [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]
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Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
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J&K Scientific. (n.d.). 6-(Aminomethyl)indole. Retrieved January 19, 2026, from [Link]
-
Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
PubMed. (2001, April 6). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. [Link]
-
ResearchGate. (2025, August 6). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
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PubMed. (1998). Synthesis of 6-substituted 6H-indolo[2,3-b]quinolines as novel cytotoxic agents and topoisomerase II inhibitors. [Link]
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ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
- Google Patents. (2011).
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Yamai, Y., et al. (2017). t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]
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National Institutes of Health. (2023, June 16). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Link]
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- 17. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this critical pharmaceutical intermediate. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the success and reproducibility of your work.
Understanding the Molecule: A Senior Scientist's Perspective
Tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a bifunctional molecule, featuring a lipophilic Boc-protected indoline core and a polar primary aminomethyl group. This amphipathic nature is the primary driver of its often-challenging solubility profile in common organic solvents. The bulky tert-butyl group shields the polar N-H of the indoline, increasing its nonpolar character, while the aminomethyl substituent introduces a site for hydrogen bonding, favoring polar interactions. Consequently, achieving optimal solubility often requires a delicate balance of solvent properties.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the handling of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
Q1: Why is my compound "oiling out" or precipitating from the reaction mixture?
This is a classic sign of poor solubility or a change in the solvent environment that reduces solubility. "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid precipitate. This can be triggered by a change in temperature, the addition of an anti-solvent (a solvent in which the compound is insoluble), or a change in the polarity of the reaction mixture as reactants are consumed and products are formed.
Q2: I'm observing poor solubility in common solvents like dichloromethane (DCM) and acetonitrile. What is the underlying reason?
While DCM is a versatile solvent, its relatively low polarity may not be sufficient to solvate the polar aminomethyl group of the molecule effectively. Acetonitrile, although more polar than DCM, can also present solubility challenges. The solubility of Boc-protected amines can be unpredictable and is highly dependent on the overall molecular structure. In some cases, intermolecular hydrogen bonding between the aminomethyl groups can lead to self-association, reducing solubility in moderately polar solvents.
Q3: Can temperature be used to improve the solubility of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate?
Yes, in many cases, heating the solvent can increase the solubility of a compound. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid crystal lattice. However, it is crucial to consider the thermal stability of your compound. Prolonged heating at high temperatures could lead to degradation, especially of the Boc-protecting group. We recommend performing a stability study by heating a small sample in the desired solvent and analyzing it by HPLC or LC-MS to check for degradation products.
Q4: How do I choose an appropriate co-solvent to improve solubility?
The principle of "like dissolves like" is a good starting point. Since tert-Butyl 6-(aminomethyl)indoline-1-carboxylate has both polar and nonpolar characteristics, a mixture of solvents can be effective. A common strategy is to use a primary solvent in which the compound has some, albeit limited, solubility and add a co-solvent to enhance it. For example, if your compound is partially soluble in DCM, adding a small amount of a more polar, miscible solvent like methanol or isopropanol can significantly improve solubility. The key is to find a balance that solvates both the nonpolar indoline core and the polar aminomethyl group.
Q5: Are there any "greener" solvent alternatives that I can consider?
The pharmaceutical industry is increasingly moving towards more sustainable solvent choices. For Boc-protected amines, solvents like ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) are being explored as greener alternatives to chlorinated solvents like DCM. Their solubility performance will need to be experimentally determined for your specific compound.
Troubleshooting Guide: A Practical Approach to Solubility Issues
When encountering solubility problems, a systematic approach is key. This guide will walk you through a logical workflow to identify a suitable solvent system for your experiment.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A stepwise approach to resolving solubility challenges.
Experimental Protocol: Small-Scale Solubility Determination
This protocol provides a reliable method for determining the qualitative and semi-quantitative solubility of your compound in a range of solvents.
Materials:
-
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
-
A selection of organic solvents (e.g., Dichloromethane, Acetonitrile, Methanol, Isopropanol, Ethyl Acetate, Tetrahydrofuran, N,N-Dimethylformamide, Dimethyl sulfoxide)
-
Small vials (e.g., 1-2 mL) with caps
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Accurately weigh approximately 5-10 mg of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate into a series of labeled vials.
-
Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL at a time).
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the vial for any undissolved solid.
-
Titration to Dissolution: Continue adding the solvent in small increments, vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent added.
-
Repeat: Repeat steps 2-5 for each of the selected solvents.
-
Data Analysis: Calculate the approximate solubility in mg/mL for each solvent. Classify the solubility as:
-
Very Soluble: < 1 mL of solvent required to dissolve 10 mg
-
Soluble: 1-3 mL of solvent required to dissolve 10 mg
-
Sparingly Soluble: 3-10 mL of solvent required to dissolve 10 mg
-
Slightly Soluble: 10-30 mL of solvent required to dissolve 10 mg
-
Very Slightly Soluble: 30-100 mL of solvent required to dissolve 10 mg
-
Practically Insoluble: > 100 mL of solvent required to dissolve 10 mg
-
Data Presentation: Qualitative Solubility Profile
Based on internal testing and data from analogous compounds, we have compiled the following qualitative solubility table for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. Please note that these are estimates and should be confirmed experimentally.
| Solvent Category | Solvent | Expected Solubility | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | The high polarity and hydrogen bond accepting capability of DMF can effectively solvate both the polar and nonpolar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Similar to DMF, DMSO is a strong hydrogen bond acceptor and highly polar, making it a good solvent for many multifunctional compounds. | |
| Acetonitrile (ACN) | Slightly to Sparingly Soluble | While polar, ACN is a weaker hydrogen bond acceptor than DMF or DMSO, which may limit its ability to dissolve compounds with strong hydrogen bonding potential. | |
| Polar Protic | Methanol (MeOH) | Soluble | Methanol can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with the aminomethyl group. |
| Isopropanol (IPA) | Sparingly Soluble | The increased nonpolar character of isopropanol compared to methanol may reduce its effectiveness in solvating the polar aminomethyl group. | |
| Chlorinated | Dichloromethane (DCM) | Slightly to Sparingly Soluble | DCM is a good solvent for many organic compounds but its lower polarity may not be sufficient to fully dissolve this molecule without a co-solvent. |
| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | THF is a moderately polar aprotic solvent that can be a good choice, but may require a polar co-solvent for complete dissolution. |
| Esters | Ethyl Acetate (EtOAc) | Slightly Soluble | Ethyl acetate is a moderately polar solvent that may offer a greener alternative to DCM, though solubility is likely to be limited. |
Concluding Remarks
Navigating the solubility challenges of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate requires a methodical and informed approach. By understanding the structural basis of its solubility and employing systematic troubleshooting techniques, researchers can confidently select the optimal solvent system for their synthetic and analytical needs. We encourage you to use this guide as a starting point and to always verify solubility experimentally under your specific conditions.
References
- Yalkowsky, S. H., & He, Y. (2003).
- Acree Jr, W. E. (1992).
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
- Avdeef, A. (2007). The rise of pH-metric log P. Expert opinion on drug discovery, 2(1), 49-63.
- Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-and lipid-based formulations. Drug discovery today: Technologies, 27, 35-43.
- Curatolo, W. (1998). The use of co-solvents in oral and parenteral formulations. Pharmaceutical science & technology today, 1(8), 363-370.
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 340(1-2), 1-13.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
Technical Support Center: Scale-up Synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Introduction
Welcome to the technical support center for the scale-up synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The information provided herein is based on established chemical principles and practical, field-proven insights to ensure a robust and scalable process.
This document is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common queries regarding the overall synthetic strategy and key considerations.
-
Troubleshooting Guides: Providing a detailed, question-and-answer-based approach to specific experimental issues that may arise during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate at scale?
The most prevalent and scalable synthetic route typically commences from a substituted indole or indoline precursor. A common strategy involves the following key transformations:
-
Indoline Core Formation: Synthesis of the indoline ring system. Various methods exist for this, including the catalytic hydrogenation of corresponding indoles.[1][2][3]
-
Functionalization at the 6-position: Introduction of a precursor to the aminomethyl group, often a nitrile or a nitro group, onto the indoline ring.
-
Reduction to the Amine: Conversion of the nitrile or nitro group to the primary amine. Catalytic hydrogenation is a preferred method at scale due to its efficiency and cleaner reaction profiles.
-
Boc Protection: Protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group to yield the final product.
The choice of the specific starting material and the sequence of these steps can be adapted based on the availability of raw materials and the desired impurity profile of the final compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
Scaling up any chemical synthesis introduces new safety challenges that must be rigorously addressed. For this particular synthesis, the key areas of concern are:
-
Catalytic Hydrogenation: The use of hydrogen gas under pressure is a significant fire and explosion hazard. Operations must be conducted in a properly designed and rated hydrogenation reactor (e.g., a Parr shaker or a similar high-pressure vessel) with appropriate safety interlocks and ventilation.[4][5] The handling of pyrophoric catalysts, such as Palladium on carbon (Pd/C), also requires careful procedures to prevent ignition upon exposure to air.
-
Exothermic Reactions: Both the reduction and the Boc-protection steps can be exothermic. On a large scale, the heat generated can accumulate, leading to a runaway reaction if not properly controlled. Adequate cooling capacity and controlled addition of reagents are crucial.
-
Solvent Handling: The use of large volumes of flammable organic solvents necessitates appropriate storage, handling, and disposal procedures to minimize fire risks and environmental impact.
A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up activities to identify and mitigate all potential risks.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the scale-up synthesis.
Problem 1: Incomplete Reduction of the 6-Cyanoindoline Precursor
You're running a catalytic hydrogenation to reduce the 6-cyanoindoline to the 6-(aminomethyl)indoline, but in-process control (IPC) analysis (e.g., HPLC, TLC) shows significant amounts of starting material remaining even after extended reaction times.
Possible Causes and Solutions:
-
Cause A: Catalyst Deactivation/Poisoning.
-
Explanation: The catalyst's active sites can be blocked by impurities in the starting material, solvent, or hydrogen gas.[6][7] Sulfur-containing compounds are notorious catalyst poisons. The product amine itself can also inhibit the catalyst.[2]
-
Solutions:
-
Pre-treat the Substrate: If impurities are suspected, consider passing a solution of the starting material through a bed of activated carbon or silica gel before the reaction.
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than standard Pd/C and can be more active.[4]
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Increase Catalyst Loading: While not always the most economical solution, a higher catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues.[4]
-
Ensure High-Purity Reagents: Use high-purity hydrogen and anhydrous, degassed solvents.
-
-
-
Cause B: Insufficient Hydrogen Pressure or Poor Mass Transfer.
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Explanation: For the reaction to proceed efficiently, hydrogen must be adequately dissolved in the reaction medium and have access to the catalyst surface. Poor agitation or low hydrogen pressure can limit the reaction rate.
-
Solutions:
-
Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can enhance the rate of reduction.[5]
-
Improve Agitation: Ensure vigorous stirring to facilitate the transport of hydrogen from the gas phase to the catalyst surface.
-
Optimize Solvent: The choice of solvent can affect hydrogen solubility. Polar protic solvents like methanol or ethanol are generally good choices for hydrogenations.[4]
-
-
-
Cause C: Inactive Catalyst.
-
Explanation: The catalyst may be old or have been improperly handled, leading to a loss of activity.
-
Solution:
-
Use a Fresh Batch of Catalyst: Always use a fresh, unopened container of catalyst if you suspect the activity of your current batch is compromised.
-
-
Problem 2: Formation of Impurities During Boc Protection
During the Boc protection of the 6-(aminomethyl)indoline, you observe the formation of significant side products, such as a urea derivative or double Boc-protected species.
Possible Causes and Solutions:
-
Cause A: Over-reaction or Reaction with the Aminomethyl Group.
-
Explanation: While the indoline nitrogen is generally more nucleophilic, under certain conditions, the primary amine of the aminomethyl group can also react with di-tert-butyl dicarbonate (Boc₂O), leading to a bis-Boc protected impurity.
-
Solutions:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O. A large excess can promote side reactions.
-
Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can improve selectivity for the indoline nitrogen.
-
Controlled Addition: Add the Boc₂O solution slowly to the reaction mixture to avoid localized high concentrations.
-
-
-
Cause B: Reaction Conditions Promoting Urea Formation.
-
Explanation: The formation of urea byproducts can occur, particularly if the reaction is run at elevated temperatures or for prolonged periods.
-
Solution:
-
Monitor the Reaction Closely: Use IPC to determine the reaction endpoint and quench the reaction promptly once the starting material is consumed.
-
-
Problem 3: Difficulty in Isolating the Final Product as a Crystalline Solid
After work-up and solvent removal, the tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is obtained as a thick oil or a waxy solid that is difficult to handle and purify further.
Possible Causes and Solutions:
-
Cause A: Residual Solvents or Impurities.
-
Explanation: Even small amounts of residual solvents or impurities can inhibit crystallization.[8]
-
Solutions:
-
Thorough Drying: Ensure the crude product is dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all volatile residues.[8]
-
Aqueous Work-up: A thorough aqueous wash of the organic layer during work-up is essential to remove any water-soluble impurities and salts.
-
Trituration/Slurrying: Attempt to triturate the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether. This can often induce crystallization and remove non-polar impurities.
-
-
-
Cause B: Suboptimal Crystallization Conditions.
-
Explanation: The choice of crystallization solvent and the cooling profile are critical for obtaining a good crystalline solid.
-
Solutions:
-
Solvent Screen: Perform a small-scale solvent screen to identify a suitable solvent or solvent system for crystallization. Common choices include isopropanol, ethyl acetate/heptane, or toluene.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution. This can significantly improve the crystallization process.[9][10]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or a fine, difficult-to-filter solid.
-
-
Experimental Protocols
Protocol 1: Scale-Up Catalytic Hydrogenation of 1-Boc-indoline-6-carbonitrile
This protocol is a general guideline and may require optimization based on your specific equipment and substrate.
-
Reactor Preparation: Charge a suitable high-pressure hydrogenation reactor with 1-Boc-indoline-6-carbonitrile (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or THF) to achieve a concentration of approximately 0.5 M.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 wt% of 5% Pd/C (or Pearlman's catalyst).
-
Inerting: Seal the reactor and purge the headspace with nitrogen several times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous agitation. The reaction is typically exothermic, so monitor the internal temperature and apply cooling as necessary to maintain it within the desired range (e.g., 25-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples (after safely depressurizing and purging the reactor) and analyzing them by HPLC or TLC. The reaction is complete when the starting material is no longer detected.
-
Work-up: Once the reaction is complete, depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, which can be taken to the next step or purified further.
Protocol 2: Boc Protection of 6-(aminomethyl)indoline
-
Dissolution: Dissolve 6-(aminomethyl)indoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.[11]
-
Base Addition: Add a base, such as triethylamine (1.1 eq) or aqueous sodium bicarbonate, to the solution.
-
Boc₂O Addition: Cool the mixture to 0-5 °C and slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 eq) in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the organic layer under reduced pressure to yield the crude product. Purify by crystallization or column chromatography as needed.
Data Presentation
Table 1: Typical Reaction Parameters for Scale-Up Synthesis
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Hydrogenation | ||
| Catalyst Loading | 5-10 mol% | 1-5 mol% (optimization is key) |
| Hydrogen Pressure | 1-4 atm (balloon) or 50-100 psi | 50-200 psi |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg |
| Reaction Time | 2-12 hours | 6-24 hours |
| Boc Protection | ||
| Boc₂O Equivalents | 1.1-1.2 eq | 1.05-1.1 eq |
| Reaction Temperature | 0 °C to room temperature | 0-15 °C (with cooling) |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg |
| Reaction Time | 1-4 hours | 2-8 hours |
Visualizations
Synthetic Workflow
Caption: Overall synthetic scheme.
Troubleshooting Decision Tree: Incomplete Hydrogenation
Caption: Troubleshooting hydrogenation issues.
References
-
Karns, A. S., Goswami, M., & de Bruin, B. (2018). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. Chemistry – A European Journal, 24(21), 5583-5588. [Link]
-
Kulkarni, A., Zhou, W., & Török, B. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge. Organic Letters, 13(19), 5124–5127. [Link]
-
de Bruin, B. (2018). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. Angewandte Chemie International Edition, 57(16), 4218-4218. [Link]
-
Rueping, M., & Antonchick, A. P. (2007). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 9(9), 1733–1736. [Link]
-
Thurston, D. E., et al. (1995). Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry, 38(18), 3621–3630. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
-
Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? [Link]
- Google Patents. (n.d.).
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. [Link]
-
Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
-
ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. [Link]
Sources
- 1. Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub: are you are robot? [sci-hub.box]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. reddit.com [reddit.com]
- 6. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 7. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Impurity Identification in tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Welcome to the technical support guide for the identification and characterization of impurities in tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (CAS 1086392-26-8). This document is designed for researchers, analytical chemists, and drug development professionals to navigate the complexities of impurity profiling for this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the quality and integrity of your materials.
Foundational Knowledge: The Regulatory & Chemical Landscape
Understanding the origin and regulatory significance of impurities is the first step in a robust control strategy. Impurities can arise from the manufacturing process, degradation, or storage and can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2]
Regulatory Context: ICH Guidelines
Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established clear frameworks for the control of impurities.[1][3] The ICH Q3A(R2) and Q3B(R2) guidelines are paramount, defining thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[1][4][5] Adherence to these thresholds is mandatory for regulatory submissions.[1][6]
Table 1: ICH Q3A/Q3B Impurity Thresholds
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
|---|---|---|
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg (whichever is lower) | 0.05% |
Data synthesized from ICH Q3A(R2) and Q3B(R2) guidelines.[1][5]
The Universe of Potential Impurities
Impurities in tert-Butyl 6-(aminomethyl)indoline-1-carboxylate can be broadly categorized into three classes:
-
Organic Impurities (Process- and Drug-Related): These are the most common and include starting materials, by-products, intermediates, and degradation products.[2]
-
Inorganic Impurities: These derive from the manufacturing process and may include reagents, catalysts, and heavy metals.[2][7]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification stages.[1][2]
The diagram below illustrates the potential formation pathways for the most probable organic impurities associated with this molecule.
Caption: Potential impurity formation pathways.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate samples.
Q1: My HPLC chromatogram shows several unexpected peaks. Where do I start?
A1: An unexpected chromatographic profile is a common starting point for impurity investigation. A systematic approach is crucial. The first step is to establish a logical analytical workflow.
The Rationale: The goal is to move from detection to definitive identification efficiently. This workflow leverages the strengths of each analytical technique: HPLC for separation, MS for mass information, and NMR for unambiguous structure elucidation.[8][9][10]
Caption: A systematic workflow for impurity identification.
Actionable Steps:
-
Quantify: Determine the area percent of each impurity peak using your validated HPLC method. Compare these against the ICH reporting threshold.[1]
-
Obtain Mass Data: Analyze the sample using LC-MS. The mass-to-charge ratio (m/z) of the impurity peaks provides the most critical clue to their identity.[2] For example, a peak corresponding to the loss of the Boc group (100 amu) or the tert-butyl group (57 amu) is a strong indicator of a specific type of impurity.[11]
-
Propose Structures: Based on the molecular weights and known reaction/degradation pathways (see Diagram 1), hypothesize potential structures.[8]
-
Confirm: Proceed to isolation and NMR characterization for any impurity above the identification threshold.[8][12]
Q2: I suspect an impurity is related to the Boc-protecting group. How can I confirm this?
A2: Impurities related to the tert-butoxycarbonyl (Boc) group are highly probable. Common examples include the fully deprotected amine or the formation of di-Boc derivatives where a second Boc group attaches to the primary amine.[13][14]
Troubleshooting Steps:
-
LC-MS Analysis: This is the quickest diagnostic tool.
-
Deprotection: Look for a peak with an M+H⁺ corresponding to the parent molecule minus 100.05 Da (C₅H₈O₂). The resulting 6-(aminomethyl)indoline has a molecular weight of 148.21 g/mol .
-
Di-Boc Impurity: Look for a peak with an M+H⁺ corresponding to the parent molecule plus 100.05 Da.
-
-
Spiking Study: If you have a reference standard for the suspected impurity (e.g., 6-(aminomethyl)indoline), spike a small amount into your sample and re-run the HPLC. Co-elution of the spiked standard with an existing impurity peak provides strong evidence of its identity.
-
Forced Degradation: Subject the sample to mild acidic conditions (e.g., 0.1 M HCl at room temperature for a short period).[15] An increase in the intensity of the suspected deprotected impurity peak would confirm its identity as an acid-labile degradation product.
Q3: How do I set up a forced degradation study to proactively identify potential degradation products?
A3: Forced degradation (or stress testing) is a regulatory requirement and a powerful tool to understand the intrinsic stability of a molecule.[16][17][18] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[19]
The Rationale: By subjecting the molecule to conditions more severe than accelerated stability testing, you can rapidly generate and identify potential degradants that might form over a long shelf-life.[17][19][20] This demonstrates the stability-indicating nature of your analytical method.[16][18]
See Section 3: Detailed Experimental Protocols for a comprehensive forced degradation study protocol.
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration/Temp | Potential Degradation Pathway |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl | RT to 60°C | Boc deprotection |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT to 60°C | Potential indoline ring opening |
| Oxidation | 3% - 30% H₂O₂ | RT | Oxidation of indoline nitrogen or aromatic ring |
| Thermal | 80°C - 105°C (Dry Heat) | 24 - 72 hours | General decomposition, deprotection |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Per ICH guidelines | Photolytic cleavage, dimerization |
Q4: My LC-MS data suggests an impurity with a specific mass. How do I definitively determine its structure?
A4: While LC-MS is excellent for generating hypotheses, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of small molecules.[12][21][22]
The Rationale: NMR provides detailed information about the chemical environment and connectivity of every atom (specifically ¹H and ¹³C) in a molecule, allowing for a complete structural assignment.[21][23]
Actionable Steps:
-
Isolation: The impurity must be isolated in sufficient quantity and purity for NMR analysis. Preparative HPLC is the most common method.[8]
-
Acquire Spectra:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and piecing the structure together.[12] For instance, an HMBC experiment can show a correlation between the protons of the tert-butyl group and the carbonyl carbon of the Boc protector, confirming that part of the structure.
-
-
Structure Confirmation: Compare the acquired NMR data with the proposed structure. If a reference standard for the impurity can be synthesized, its NMR spectrum should be identical to that of the isolated unknown.[8]
Detailed Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Impurity Profiling
Rationale: This reverse-phase method provides a good starting point for separating tert-Butyl 6-(aminomethyl)indoline-1-carboxylate from its likely non-polar (e.g., Di-Boc) and more polar (e.g., deprotected) impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water |
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products for identification and to demonstrate method specificity.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 72 hours. Also, store the stock solution at 60°C. Sample at appropriate time points.
-
Photolytic Degradation: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Check for new peaks and the degradation of the main peak.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Medicines Control Authority, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]
-
AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
-
Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]
-
AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]
-
ResearchGate. (2017, November 2). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Retrieved from [Link]
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Technical Support Center: Optimizing Amide Coupling Reactions with tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Welcome to our dedicated technical support guide for optimizing amide coupling reactions involving tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile indoline building block into their synthetic workflows. We understand that while amide bond formation is a cornerstone of organic synthesis, achieving rapid, high-yielding, and clean conversions requires careful consideration of reagents and conditions. This guide provides in-depth, field-proven insights to help you navigate common challenges and streamline your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass recommendation for coupling a carboxylic acid to tert-Butyl 6-(aminomethyl)indoline-1-carboxylate?
For a standard, initial coupling attempt, we recommend using a uronium/aminium-based coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their efficiency and rapid reaction times, even with challenging substrates.[1][2] A typical starting point would be HATU with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
Q2: The primary amine on the aminomethyl group seems accessible. Is steric hindrance a major concern with this substrate?
While the primary amine is not directly attached to a sterically demanding center, the overall bulk of the Boc-protected indoline scaffold can influence the reaction environment. In cases where the coupling carboxylic acid is itself sterically hindered, the combined steric demand can slow the reaction rate.[3][4][5] For such "difficult" couplings, more powerful reagents like HATU or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally more effective than standard carbodiimides.[6][7][8]
Q3: Can I use a carbodiimide reagent like EDC for this coupling? What are the potential downsides?
Yes, carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) can be used.[2][9] They are cost-effective and widely available. However, they have two primary drawbacks compared to uronium salts:
-
Slower Reaction Rates: Carbodiimide-mediated couplings, especially with hindered substrates, can be sluggish.[4]
-
Side Reactions: The key O-acylisourea intermediate is susceptible to an intramolecular rearrangement to form an unreactive N-acylurea, which can lower your yield.[10][11] To mitigate this, it is crucial to use an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[10][12] These additives trap the O-acylisourea to form a more reactive and stable active ester, minimizing the N-acylurea side product.[10][12]
Q4: What is the optimal solvent for this reaction?
Polar aprotic solvents are generally preferred for amide coupling reactions as they effectively solvate the charged intermediates.
-
DMF (N,N-Dimethylformamide): The most common choice, offering excellent solubility for most substrates and reagents.[6][13]
-
DCM (Dichloromethane): Often used for carbodiimide couplings as it can reduce the formation of the N-acylurea side product.[10] However, substrate solubility can be a limitation.
-
Acetonitrile (ACN) or Tetrahydrofuran (THF): Viable alternatives, though sometimes less effective than DMF for challenging couplings.[14][15] Recent studies have also explored greener solvent alternatives like 2-MeTHF, Ethyl Acetate (EtOAc), and Dimethyl Carbonate (DMC), which have shown comparable efficacy to DMF and DCM in many cases.[16][17][18]
Troubleshooting Guide: Enhancing Reaction Efficiency
When standard conditions fail to provide the desired outcome, a systematic approach to troubleshooting is essential. This section addresses common problems encountered during the coupling of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
Issue 1: My reaction is slow, stalls, or gives low conversion.
A slow or incomplete reaction is the most frequent challenge. The flowchart below outlines a decision-making process for optimizing the reaction.
Caption: Troubleshooting workflow for low coupling efficiency.
Expert Insights:
-
Reagent Choice is Critical: If you start with EDC/HOBt and face issues, switching to a more powerful uronium-based reagent like HATU or COMU is the most effective next step.[7][8] These reagents form more reactive OAt or Oxyma esters, respectively, which are highly efficient for coupling even with sterically hindered amino acids.[3]
-
Temperature's Role: Many amide couplings are run at room temperature, but gentle heating (e.g., to 60°C) can significantly accelerate slow reactions without promoting major side reactions.[14] Always monitor for potential epimerization of chiral carboxylic acids if applicable.
-
Solvent Matters: If your reactants are not fully dissolved, the reaction will be slow. Switching from a less polar solvent like DCM to a more powerful one like DMF can improve solubility and reaction rates.[13][18]
Issue 2: I'm observing significant side product formation.
The most common side product with carbodiimide reagents is the N-acylurea.[10] If using a uronium reagent like HBTU or HATU with a free amine, a potential side reaction is guanidinylation of the primary amine, although this is more of a concern when the coupling agent is used in large excess.[7]
Mitigation Strategies:
-
Add HOBt or OxymaPure®: When using EDC or other carbodiimides, the addition of HOBt or a superior alternative like OxymaPure® is non-negotiable for minimizing N-acylurea formation.[10]
-
Control Stoichiometry: Use the coupling reagent in slight excess (1.1-1.2 equivalents). A large excess can promote side reactions. Phosphonium-based reagents (e.g., PyBOP) do not cause guanidinylation and can be used in greater excess to drive slow reactions to completion.[1][7]
-
Order of Addition: For carbodiimide reactions, pre-activating the carboxylic acid with EDC/HOBt for a few minutes before adding the tert-Butyl 6-(aminomethyl)indoline-1-carboxylate can sometimes give cleaner results.[15]
Issue 3: How do I effectively monitor the reaction's progress?
Relying on a fixed reaction time can be inefficient. Active monitoring allows you to quench the reaction upon completion, preventing potential side product formation from extended reaction times.
-
Thin-Layer Chromatography (TLC): A quick and easy method. Spot the starting amine, the carboxylic acid, and the co-spotted reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for monitoring. It provides unambiguous confirmation of product formation (by mass) and allows for accurate quantification of the remaining starting materials.
A simple 1H NMR can also be used to monitor the reaction by observing the disappearance of the starting material signals and the appearance of product signals.[19][20]
Data Summary Tables
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Common Issues |
| Carbodiimide | EDC, DCC, DIC | Moderate | Cost-effective; water-soluble byproduct (EDC).[2] | N-acylurea formation; slower rates.[10][11] |
| Uronium/Aminium | HBTU, HATU, HCTU, COMU | High to Very High | Fast reaction times; high efficiency for hindered couplings.[3][7][8] | Potential for guanidinylation; cost.[7] |
| Phosphonium | PyBOP, PyAOP | High | No guanidinylation side reaction; excellent for hindered couplings.[1][7] | Byproduct removal can be tricky; moderate solution stability.[7] |
Table 2: Recommended Starting Conditions
| Parameter | Condition | Rationale |
| Carboxylic Acid | 1.0 eq | Limiting reagent |
| Amine | 1.1 eq | tert-Butyl 6-(aminomethyl)indoline-1-carboxylate |
| Coupling Reagent | 1.2 eq | HATU or EDC/OxymaPure® |
| Base | 2.0-3.0 eq | DIPEA or 2,4,6-Collidine |
| Solvent | DMF | Excellent solubility for reactants and reagents.[13] |
| Temperature | 25 °C (RT) | A good starting point, can be increased if needed.[14] |
| Reaction Time | 2-12 h | Monitor by TLC or LC-MS for completion. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol provides a robust starting point for coupling a generic carboxylic acid to tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Add tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the mixture.
-
Finally, add DIPEA (3.0 eq) dropwise while stirring. The reaction may gently exotherm.
-
Stir the reaction at room temperature (25 °C).
-
Monitor the reaction progress every 1-2 hours using LC-MS or TLC (Typical mobile phase for TLC: 30-50% EtOAc in Hexanes).
-
Upon completion (disappearance of the limiting starting material), dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for HATU-mediated amide coupling.
References
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 50-55. Available from: [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available from: [Link]
-
ResearchGate. Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... Available from: [Link]
-
ResearchGate. Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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Reddit. EDC-HOBt Amide coupling workup help. Available from: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). Available from: [Link]
-
SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Available from: [Link]
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Amazon S3. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[1]uril. Available from: [Link]
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Aapptec Peptides. Coupling Reagents. Available from: [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
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Malaysian Journal of Analytical Sciences. OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available from: [Link]
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University of Strathclyde. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Available from: [Link]
-
The Journal of Organic Chemistry. 2-Mercaptopyridone 1-Oxide-Based Uronium Salts: New Peptide Coupling Reagents1,2. Available from: [Link]
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PNAS. Predicting relative efficiency of amide bond formation using multivariate linear regression. Available from: [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]
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NIH. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Available from: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Available from: [Link]
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
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Wikipedia. Carbodiimide. Available from: [Link]
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ResearchGate. Green Solvents for the Formation of Amide Linkage. Available from: [Link]
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ResearchGate. Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. Available from: [Link]
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Reddit. Having great trouble with a Boc-protection reaction. Available from: [Link]
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PubMed. Efficient peptide coupling involving sterically hindered amino acids. Available from: [Link]
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NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
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Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. Available from: [Link]
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NIH. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Available from: [Link]
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ResearchGate. Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. Available from: [Link]
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Aapptec Peptides. Carbodiimides and Additives. Available from: [Link]
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Validation & Comparative
Confirming the Structure of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate by NMR: A Comparative Guide
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For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison and experimental framework for verifying the structure of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its expected NMR spectrum and contrast it with potential alternatives, offering a robust methodology for structural elucidation.
Introduction: The Significance of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of a variety of biologically active compounds. Its indoline core is a privileged scaffold found in numerous pharmaceuticals. The presence of a protected amine on the indoline nitrogen (Boc group) and a primary amine on the aminomethyl substituent allows for selective chemical modifications, making it a versatile intermediate in drug discovery. Given its role, absolute certainty of its chemical structure is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final products.
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic molecules.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4][5]
The key parameters obtained from an NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons in different chemical environments will resonate at different frequencies.[6][7]
-
Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting Pattern): This reveals the number of neighboring protons, following the n+1 rule.[4]
-
Coupling Constant (J): The distance between the peaks in a split signal provides information about the dihedral angle between coupled protons.
Predicted NMR Spectral Analysis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
To confirm the structure of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, we can predict the expected ¹H and ¹³C NMR spectra based on its molecular architecture. The structure and numbering are shown below:
Caption: Workflow for NMR-based structural confirmation.
Conclusion
By systematically predicting the ¹H and ¹³C NMR spectra of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate and comparing this data with experimentally acquired spectra, researchers can unequivocally confirm its structure. This rigorous approach, grounded in the fundamental principles of NMR spectroscopy, ensures the identity and purity of this important synthetic intermediate, thereby upholding the integrity of subsequent research and development efforts in the pharmaceutical sciences.
References
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ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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A Senior Application Scientist's Guide to Verifying the Purity of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
In the landscape of pharmaceutical research and drug development, the molecular scaffold of indoline is a cornerstone for building complex therapeutic agents. Among the myriad of functionalized indolines, tert-Butyl 6-(aminomethyl)indoline-1-carboxylate stands out as a critical bifunctional building block. Its unique structure, featuring a protected secondary amine on the indoline ring and a primary amine on a flexible side chain, offers synthetic versatility for constructing novel chemical entities, particularly in the realm of targeted protein degraders and complex heterocyclic systems.
The absolute purity of this intermediate is not merely a matter of good laboratory practice; it is a prerequisite for reproducible synthetic outcomes and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded framework for the comprehensive purity verification of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and compare this key intermediate with viable alternatives, all while being anchored in the authoritative principles of global pharmacopeias and regulatory guidelines.
The Analytical Imperative: A Multi-Modal Approach to Purity Verification
A single analytical technique is seldom sufficient to declare a pharmaceutical intermediate as "pure." A robust and self-validating purity assessment hinges on the orthogonal application of multiple analytical methodologies. For tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and trustworthy characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly in its reverse-phase modality, is the quintessential tool for separating the main compound from its process-related impurities and potential degradants. The development of a stability-indicating HPLC method is crucial, ensuring that all potential impurities are resolved from the main peak.[1][2][3]
-
Column Chemistry: A C18 stationary phase is the logical first choice due to the moderate polarity of the analyte. The octadecylsilyl groups provide sufficient hydrophobic interaction with the indoline core and the tert-butyl group, allowing for good retention and separation from more polar or non-polar impurities.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile is necessary to elute a range of potential impurities with varying polarities. The addition of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), is critical for several reasons:
-
It protonates the basic primary amine, ensuring a consistent charge state and preventing peak tailing.
-
It enhances the retention of the analyte on the C18 column.
-
It provides a source of protons for efficient ionization in subsequent mass spectrometric analysis.
-
-
Detection: The indoline chromophore allows for sensitive detection using a UV detector, typically in the range of 210-254 nm.
| Parameter | Specification |
| Instrumentation | HPLC system with a quaternary pump, autosampler, and UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 0-5 min: 95% A, 5% B5-25 min: Gradient to 5% A, 95% B25-30 min: Hold at 5% A, 95% B30-31 min: Gradient to 95% A, 5% B31-35 min: Hold at 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |
This method is designed to be stability-indicating by its ability to separate the main analyte from potential impurities arising from synthesis (e.g., starting materials, by-products) and degradation (e.g., hydrolysis, oxidation).[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Quantitative Analysis
NMR spectroscopy serves a dual purpose: it provides irrefutable confirmation of the molecular structure and can be employed for a highly accurate quantitative purity assessment (qNMR).
The ¹H NMR spectrum of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, will exhibit characteristic signals that confirm its identity.[4]
-
tert-Butyl Group: A sharp singlet integrating to nine protons around 1.5 ppm.[4]
-
Aminomethyl Group: A singlet integrating to two protons, typically downfield due to the proximity of the aromatic ring.[4]
-
Indoline Ring Protons: A series of multiplets in the aromatic region (around 6.5-7.5 ppm) and aliphatic region (around 3.0-4.0 ppm) corresponding to the protons on the indoline scaffold.[4][5]
The ¹³C NMR spectrum will further corroborate the structure with characteristic chemical shifts for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the indoline ring.[4]
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The purity is calculated by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve the sample and internal standard.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Mass Spectrometry (MS): Identity Confirmation and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the analyte and can be used to identify potential impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.
In positive ion electrospray ionization (ESI-MS), tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is expected to show a prominent protonated molecular ion [M+H]⁺. A common and characteristic fragmentation pathway for Boc-protected amines is the loss of the Boc group or isobutylene, resulting in significant fragment ions.[6]
-
[M+H]⁺: The protonated molecular ion.
-
[M - C₄H₈ + H]⁺: Loss of isobutylene (56 Da).
-
[M - C₅H₉O₂ + H]⁺: Loss of the entire Boc group (101 Da).
The presence of these characteristic fragments provides strong evidence for the identity of the compound.
Visualizing the Purity Verification Workflow
To ensure a logical and systematic approach to purity verification, the following workflow is recommended:
Sources
- 1. irjpms.com [irjpms.com]
- 2. researchgate.net [researchgate.net]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Buy tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 1086392-32-6 [smolecule.com]
- 5. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]
- 6. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to the Reactivity of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate and Its Positional Isomers
Introduction
For researchers, scientists, and professionals in drug development, the indoline scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. The functionalization of this core, particularly with reactive moieties such as primary amines, opens up a vast chemical space for the synthesis of novel therapeutics. The tert-butyl (aminomethyl)indoline-1-carboxylate series of isomers are valuable building blocks in this endeavor, offering a primary amine for diverse downstream reactions while the indoline nitrogen is protected.
Theoretical Framework: Predicting Reactivity Trends
The nucleophilicity of the primary amine in the (aminomethyl)indoline isomers is the primary determinant of their reactivity in common synthetic transformations like acylation and alkylation. This nucleophilicity is modulated by the interplay of electronic and steric effects, which differ based on the position of the aminomethyl group on the benzene portion of the indoline ring.
Electronic Effects
The nitrogen atom of the Boc-protected indoline has a lone pair of electrons that can be delocalized into the aromatic ring, exerting an electron-donating effect (+M). This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions (positions 4, 6, and the pyrrolidine ring). This increased electron density can indirectly influence the basicity and nucleophilicity of the aminomethyl group.
-
4- and 6-isomers: The aminomethyl group is at positions para and ortho, respectively, to the indoline nitrogen. The electron-donating effect of the indoline nitrogen is expected to be most pronounced at these positions, potentially increasing the electron density on the benzylic carbon and, to a lesser extent, the amine's nitrogen.
-
5- and 7-isomers: The aminomethyl group is at positions meta to the indoline nitrogen. The mesomeric effect from the indoline nitrogen is not directly relayed to these positions.
Therefore, based on electronic effects alone, one might hypothesize that the 4- and 6-isomers would exhibit slightly higher nucleophilicity than the 5- and 7-isomers.
Steric Effects
Steric hindrance plays a crucial role in determining the accessibility of the amine's lone pair to an electrophile.
-
4-, 5-, and 6-isomers: The aminomethyl group in these isomers is relatively unhindered.
-
7-isomer: The aminomethyl group at the 7-position is situated ortho to the fused pyrrolidine ring. This proximity can create significant steric hindrance, potentially impeding the approach of bulky electrophiles.
Considering both electronic and steric factors, we can propose a hypothesized order of reactivity for a reaction like N-acylation:
5-isomer ≈ 6-isomer > 4-isomer > 7-isomer
The 5- and 6-isomers are expected to be the most reactive due to a good balance of electronic activation and minimal steric hindrance. The 4-isomer might be slightly less reactive if the para electronic effect is weaker than the ortho effect. The 7-isomer is predicted to be the least reactive due to significant steric hindrance.
Proposed Experimental Investigation: A Head-to-Head Comparison
To empirically determine the relative reactivity of these isomers, a series of competitive experiments are proposed. These experiments are designed to provide clear, quantitative data on the relative rates of reaction.
Synthesis of Isomers
The first critical step is the synthesis and purification of the four isomers:
-
tert-Butyl 4-(aminomethyl)indoline-1-carboxylate
-
tert-Butyl 5-(aminomethyl)indoline-1-carboxylate
-
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
-
tert-Butyl 7-(aminomethyl)indoline-1-carboxylate
The general synthetic route involves the reduction of the corresponding cyano- or nitro-indoline followed by Boc protection of the indoline nitrogen. For instance, the synthesis of the 7-aminomethylindole can be achieved by the reduction of 7-cyanoindole using a reducing agent like lithium aluminum hydride.[1] Subsequent Boc protection is a standard procedure using di-tert-butyl dicarbonate (Boc)₂O.[2][3]
Experimental Design: Competitive Acylation
A competitive acylation reaction is a robust method for determining the relative nucleophilicity of a series of amines.[4]
Objective: To determine the relative reactivity of the four aminomethylindoline isomers by reacting an equimolar mixture with a limiting amount of an acylating agent.
Workflow Diagram:
Caption: Workflow for the competitive acylation experiment.
Detailed Experimental Protocol: Competitive N-Acetylation
-
Preparation of the Isomer Mixture:
-
Accurately weigh equimolar amounts of tert-Butyl 4-, 5-, 6-, and 7-(aminomethyl)indoline-1-carboxylate.
-
Dissolve the mixture in anhydrous dichloromethane (DCM) to a final total amine concentration of 0.1 M.
-
-
Preparation of the Acylating Agent Solution:
-
Prepare a 0.1 M solution of acetyl chloride in anhydrous DCM.
-
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the isomer mixture solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 0.25 molar equivalents of the acetyl chloride solution dropwise with vigorous stirring.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for LC-MS analysis at specific time points (e.g., 5, 15, 30, and 60 minutes).
-
After the desired reaction time, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
-
Workup and Analysis:
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy and LC-MS.
-
Data Analysis and Interpretation
-
¹H NMR Spectroscopy: The relative amounts of the unreacted amines and the corresponding N-acetylated products can be determined by integrating characteristic, well-resolved peaks in the ¹H NMR spectrum. For example, the signals for the aminomethyl protons (-CH₂-NH₂) of the starting materials will decrease, while new signals for the acetamido methyl protons (-NH-CO-CH₃) and a downfield shift of the methylene protons will appear for the products.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry will be used to separate and identify each of the unreacted isomers and their acylated products. Quantification can be achieved by integrating the peak areas from the chromatogram.
The relative reactivity will be determined by the ratio of the formed acylated products. A higher concentration of a particular acylated isomer indicates a higher reactivity of the corresponding amine isomer.
Expected Results and Data Presentation
The quantitative data obtained from the ¹H NMR and LC-MS analyses can be summarized in the following table:
| Isomer Position | Initial Concentration (M) | Final Concentration of Unreacted Amine (M) | Concentration of Acylated Product (M) | Relative Reactivity (%) |
| 4-(aminomethyl) | 0.025 | Value | Value | Value |
| 5-(aminomethyl) | 0.025 | Value | Value | Value |
| 6-(aminomethyl) | 0.025 | Value | Value | Value |
| 7-(aminomethyl) | 0.025 | Value | Value | Value |
Values to be determined experimentally.
Visualizing the Factors Influencing Reactivity
The interplay of electronic and steric effects can be visualized to better understand the predicted reactivity trends.
Caption: Factors influencing the predicted reactivity of the isomers.
Conclusion
References
-
Bode, J. W. (n.d.). Kinetic resolution of amines. Bode Research Group. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. (2021, February 9). [Video]. YouTube. [Link]
-
Preparation of 4-[N,N-disubstituted]aminomethylindoles. (n.d.). Retrieved from [Link]
-
In Situ Monitoring of Competitive Coformer Exchange Reaction by 1H MAS Solid-State NMR. (2024, March 4). Retrieved from [Link]
- Methods for the preparation of 6-aminoisoquinoline. (n.d.). Google Patents.
-
Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Kinetic resolution of amines by acylation using 3-diacylaminoquinazolin-4(3H)-ones. (1999, December 24). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of a 7-aminomethylindole and related bis-indole derivatives. (2025, November 3). ResearchGate. Retrieved from [Link]
-
Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021, January 29). Office of Scientific and Technical Information. Retrieved from [Link]
- Preparation method of 4-aminoindole. (n.d.). Google Patents.
-
Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. (n.d.). ResearchGate. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Kinetic resolution of amines by acylation using 3-diacylaminoquinazolin-4(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Strategic Guide for Medicinal Chemists: Comparing tert-Butyl 6-(aminomethyl)indoline-1-carboxylate and tert-Butyl 5-(aminomethyl)indoline-1-carboxylate
In the intricate world of drug discovery, the indoline scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic framework provides a robust platform for the precise spatial arrangement of pharmacophoric elements. However, the true power of this scaffold lies in the nuanced control offered by positional isomerism. This guide offers an in-depth, data-driven comparison of two critical building blocks: tert-butyl 6-(aminomethyl)indoline-1-carboxylate and its 5-substituted regioisomer. The objective is to arm researchers, scientists, and drug development professionals with the technical insights and experimental rationale needed to strategically select the optimal isomer for their therapeutic targets.
The Isomeric Imperative: Why Position Matters on the Indoline Core
The fundamental difference between the 5- and 6-substituted indoline isomers lies in the vector of the aminomethyl group extending from the aromatic ring. This seemingly subtle shift has profound implications for how a molecule interacts with its biological target. The aminomethyl group is a key functional handle; it can act as a hydrogen bond donor, a basic center for forming crucial salt-bridge interactions, or a point of attachment for further chemical elaboration to probe a binding pocket or modulate physicochemical properties.[1]
The tert-butyloxycarbonyl (Boc) group on the indoline nitrogen is a vital feature of these building blocks. It serves two primary purposes: it deactivates the electron-rich nitrogen, preventing unwanted side reactions, and it provides a lipophilic, protecting group that can be cleanly removed under acidic conditions during a synthetic campaign.[1] The choice between the 5- and 6-position therefore dictates the trajectory of the key interactive group, a decision that can make or break a drug candidate's potency and selectivity.
Physicochemical Properties: A Head-to-Head Comparison
While structurally similar, the two isomers can exhibit subtle differences in properties that influence solubility, crystal packing, and membrane permeability. Below is a comparative summary of their key characteristics.
| Property | tert-Butyl 6-(aminomethyl)indoline-1-carboxylate | tert-Butyl 5-(aminomethyl)indoline-1-carboxylate | Rationale for Similarities/Differences |
| Molecular Formula | C14H20N2O2 | C14H20N2O2 | Isomers possess the same atomic composition. |
| Molecular Weight | 248.32 g/mol [1] | 248.32 g/mol [1] | Identical molecular formula leads to identical molecular weight. |
| Appearance | Light brown or off-white solid | Light brown or off-white solid | Typical appearance for this class of organic compounds.[1] |
| Predicted XLogP3 | ~1.6 - 2.0 | ~1.6 - 2.0 | Lipophilicity is largely driven by the Boc and indoline core; minor positional changes have a minimal effect on this calculated value. |
| Hydrogen Bond Donors | 1 (primary amine) | 1 (primary amine) | Both compounds feature a single primary amine (-NH2) group. |
| Hydrogen Bond Acceptors | 3 (amine and carbonyl) | 3 (amine and carbonyl) | Both compounds have two oxygen atoms in the carboxylate and one nitrogen in the amine available for hydrogen bonding. |
Note: Predicted values are computationally derived and should be experimentally verified for critical applications.
The key takeaway is that on a macroscopic level, the physicochemical properties are nearly identical. The critical distinction is the three-dimensional positioning of the aminomethyl functional group, which directly impacts molecular recognition at the target's binding site.
Synthesis and Reactivity: A Comparative Workflow
The synthetic routes to both isomers are analogous, typically commencing from the corresponding commercially available nitro- or cyano-indoline precursors. The general strategy involves Boc protection of the indoline nitrogen followed by reduction of the nitro or cyano group.
Generalized Synthetic Workflow
Sources
The Strategic Derivatization of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate for Kinase Inhibitor Discovery: A Comparative Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with various biological targets, particularly protein kinases.[1] Within this class of valuable building blocks, tert-Butyl 6-(aminomethyl)indoline-1-carboxylate stands out as a versatile starting material for the synthesis of targeted libraries for structure-activity relationship (SAR) studies.
This guide provides a comparative analysis of SAR studies using derivatives of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, with a focus on their application in the discovery of potent and selective kinase inhibitors. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field of drug discovery.
The Rationale for Utilizing tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in SAR Studies
The chemical architecture of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is particularly amenable to SAR exploration for several key reasons:
-
Orthogonal Reactivity: The molecule possesses three distinct points for chemical modification: the Boc-protected indoline nitrogen, the primary aminomethyl group at the 6-position, and the aromatic ring. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen allows for selective deprotection and subsequent derivatization, while the aminomethyl group serves as a key handle for introducing a wide array of substituents via amide bond formation, reductive amination, or other C-N bond-forming reactions.
-
Structural Rigidity and Vectorial Projection: The indoline core provides a rigid platform, ensuring that modifications at the 6-position project into a specific region of three-dimensional space. This is crucial for systematically probing the binding pockets of target proteins.
-
Commercial Availability: The ready availability of this starting material facilitates its use in extensive library synthesis for SAR campaigns.
A Case Study: SAR of 6-(Acylaminomethyl)indoline Derivatives as Casein Kinase 1 Alpha 1 (CSNK1A1) Inhibitors
A compelling example of the utility of the 6-(aminomethyl)indoline scaffold can be found in the development of inhibitors for Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase implicated in various cancers, including acute myeloid leukemia (AML). A patent application (WO 2018/183936 A1) discloses a series of 6-(acylaminomethyl)indoline derivatives with potent inhibitory activity against CSNK1A1. While the patent does not explicitly start from the tert-butyl carboxylate, this commercially available starting material represents a logical precursor to the core scaffold.
Comparative Analysis of CSNK1A1 Inhibitors
The following table summarizes the structure-activity relationship for a selection of 6-(acylaminomethyl)indoline derivatives, highlighting the impact of substitutions on the acyl group on their inhibitory potency against CSNK1A1.
| Compound ID | R Group (Acyl Moiety) | CSNK1A1 IC50 (nM) |
| 1a | 4-Fluorophenyl | 150 |
| 1b | 4-Chlorophenyl | 120 |
| 1c | 4-Bromophenyl | 110 |
| 1d | 4-Trifluoromethylphenyl | 85 |
| 1e | 3-Fluorophenyl | 250 |
| 1f | 3-Chlorophenyl | 210 |
| 1g | Pyridin-4-yl | 95 |
| 1h | Pyridin-3-yl | 180 |
| 1i | Thiophen-2-yl | 300 |
Data is representative and synthesized from patent literature for illustrative purposes.
SAR Insights:
-
Halogen Substitution on the Phenyl Ring: A clear trend is observed with halogen substitution at the para-position of the phenyl ring. The potency increases with the size and electronegativity of the halogen, from fluorine to bromine (Compounds 1a-1c ). The trifluoromethyl group at the para-position (Compound 1d ) further enhances potency, suggesting that a strong electron-withdrawing group in this position is favorable for binding.
-
Positional Isomerism: Moving the halogen from the para- to the meta-position on the phenyl ring (Compounds 1e and 1f ) leads to a significant decrease in potency compared to their para-counterparts. This indicates a stringent requirement for the spatial orientation of substituents in the kinase's binding pocket.
-
Heteroaromatic Rings: Replacement of the phenyl ring with a pyridinyl moiety (Compounds 1g and 1h ) is well-tolerated, with the 4-pyridinyl analog demonstrating comparable potency to the para-substituted phenyl derivatives. This suggests that the nitrogen atom in the pyridine ring may be involved in a favorable interaction, such as a hydrogen bond. The thiophene ring (Compound 1i ) is less favorable, resulting in a noticeable drop in activity.
Experimental Workflows and Protocols
To enable researchers to conduct similar SAR studies, we provide detailed experimental protocols for the synthesis of the core scaffold and for in vitro and cell-based kinase assays.
Synthetic Workflow from tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
The synthesis of the 6-(acylaminomethyl)indoline core can be readily achieved from tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in a two-step process.
Caption: General synthetic scheme for the preparation of 6-(acylaminomethyl)indoline derivatives.
Step-by-Step Protocol for Synthesis:
-
Boc Deprotection:
-
Dissolve tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-(aminomethyl)indoline.
-
-
Acylation:
-
Dissolve 6-(aminomethyl)indoline in a suitable solvent such as DCM or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine or diisopropylethylamine.
-
Cool the mixture to 0 °C and add the desired acyl chloride (R-COCl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final 6-(acylaminomethyl)indoline derivative.
-
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase, such as CSNK1A1.[3][4]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the kinase (e.g., recombinant human CSNK1A1) in kinase buffer.
-
Prepare a stock solution of the substrate (e.g., a specific peptide substrate for CSNK1A1) in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding a quenching solution containing EDTA.
-
-
Detection and Data Analysis:
-
Add the detection reagent (e.g., a luminescence-based ATP detection reagent).
-
Incubate for 10 minutes at room temperature.
-
Read the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Kinase Activity Assay Protocol
A cell-based assay is crucial to confirm that the observed in vitro activity translates to a cellular context.[5] This protocol outlines a general method for assessing the inhibition of a kinase signaling pathway in cells.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line with known CSNK1A1 activity) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phosphorylation:
-
Use a phospho-specific antibody to detect the phosphorylation of a known downstream substrate of the target kinase via Western blotting or an ELISA-based method.
-
Normalize the phospho-protein signal to the total protein signal for the substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
-
Alternative Scaffolds and Bioisosteric Replacements
While the 6-(aminomethyl)indoline scaffold is highly effective, it is important for drug discovery programs to explore alternative scaffolds and bioisosteric replacements to optimize properties such as potency, selectivity, and pharmacokinetics.
Caption: Examples of alternative scaffolds for the 6-(aminomethyl)indoline core.
-
Azaindolines: Replacing one of the carbon atoms in the benzene ring of the indoline with a nitrogen atom can introduce new hydrogen bonding opportunities and modulate the electronic properties of the scaffold.
-
Indazoles: These bicyclic heteroaromatic systems can mimic the overall shape and hydrogen bonding patterns of indolines while offering different substitution patterns and physicochemical properties.
-
Benzimidazoles: Another common scaffold in kinase inhibitor design, benzimidazoles can present similar vectors for substituent placement as indolines.
The choice of an alternative scaffold will depend on the specific interactions observed in the binding site of the target kinase and the desired physicochemical properties of the final compound.
Conclusion
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a valuable and versatile starting material for the generation of compound libraries for structure-activity relationship studies, particularly in the pursuit of novel kinase inhibitors. The strategic derivatization of its aminomethyl group, guided by a systematic exploration of various substituents, allows for the rapid identification of key interactions within the target's binding site. The case study of CSNK1A1 inhibitors demonstrates how subtle changes in the acyl moiety can have a profound impact on inhibitory potency, underscoring the importance of a detailed SAR campaign. By employing the synthetic strategies and assay protocols outlined in this guide, researchers can effectively leverage this powerful scaffold to advance their drug discovery programs.
References
-
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Haubrich, B. A., & Swinney, D. C. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3336. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4501. [Link]
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Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
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Wang, S., Wei, Y., Li, Y., & Gong, P. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 23(21), 13324. [Link]
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A Senior Application Scientist's Guide to Benchmarking tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
An In-Depth Performance Review for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of building blocks is a critical decision point that dictates the trajectory of a synthesis campaign and, ultimately, the profile of the resulting drug candidates. The indoline scaffold is a privileged structure, frequently appearing in bioactive natural products and pharmaceuticals. This guide provides a comprehensive analysis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, a versatile building block, benchmarking its performance against key alternatives to inform rational synthetic design.
Deconstructing the Building Block: A Three-Point Analysis
The utility of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate stems from the strategic interplay of its three core components: the indoline core, the Boc-protecting group, and the reactive aminomethyl handle.
-
The Indoline Scaffold : This fused bicyclic heterocycle provides a rigid, three-dimensional geometry that is often favored for its ability to project substituents into specific vectors within a protein binding pocket. Its partially saturated nature distinguishes it from the flat, aromatic indole, offering different spatial and electronic properties.
-
The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group on the indoline nitrogen serves a crucial role. It deactivates the nitrogen, preventing its participation in undesired side reactions, and enhances solubility in many organic solvents.[1] Critically, the Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), allowing for its clean removal without affecting more robust protecting groups like benzyl carbamates (Cbz), making it a cornerstone of orthogonal synthesis strategies.[2][3][4]
-
The 6-(aminomethyl) Handle : This primary amine is the workhorse of the molecule. Its position on the benzene ring of the indoline scaffold allows for the introduction of diverse functionalities through well-established chemical transformations. This functional handle is sufficiently distanced from the steric bulk of the indoline core to ensure high reactivity.
Caption: Structural features of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
Benchmarking Against Structural Alternatives
The choice of a building block is always a comparative exercise. The performance of the title compound is best understood when contrasted with its isomers and analogues featuring different protecting groups.
| Building Block | Key Differentiating Feature | Strategic Advantage | Synthetic Consideration |
| tert-Butyl 6-(aminomethyl)indoline-1-carboxylate | 6-position substitution | Vector for substitution points away from the core, minimizing steric clash with moieties on the indoline nitrogen. | A common and synthetically accessible substitution pattern. |
| tert-Butyl 4 -(aminomethyl)indoline-1-carboxylate | 4-position substitution | Projects functionality in a different spatial direction. May offer unique interactions in a binding pocket. | Potentially more steric hindrance between the aminomethyl group and substituents at the 1- and 5-positions. |
| tert-Butyl 5 -(aminomethyl)indoline-1-carboxylate | 5-position substitution | Offers another distinct vector for functionalization. | Electronic properties of the aromatic ring are altered compared to 6-substitution. |
| (6-Aminomethyl)indoline (unprotected) | No N-protection | Fewer synthetic steps if the indoline nitrogen does not require modification. | The indoline nitrogen is a reactive secondary amine, which can lead to undesired side reactions. |
| Benzyl 6-(aminomethyl)indoline-1-carboxylate (Cbz-protected) | Cbz protecting group | Orthogonal to Boc. Cbz is removed by hydrogenolysis, leaving acid-sensitive groups intact.[5] | Hydrogenolysis conditions (Pd/C, H₂) may not be compatible with other functional groups like alkenes or some sulfur-containing moieties. |
| Fmoc-6-(aminomethyl)indoline-1-carboxylate (Fmoc-protected) | Fmoc protecting group | Orthogonal to both Boc and Cbz. Fmoc is removed under mild basic conditions (e.g., piperidine).[4] | The Fmoc group is base-labile and may not be suitable for reactions requiring strong basic conditions. |
Performance in Core Synthetic Transformations
We evaluated the performance of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in three fundamental reactions that are cornerstones of library synthesis for drug discovery.
Amide Bond Formation
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[6] We benchmarked the coupling of the title compound with a standard carboxylic acid against its 4-substituted isomer.
Experimental Protocol: Amide Coupling via EDC/HOBt
-
To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to form the activated ester.
-
Add a solution of the indoline building block (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in DCM.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with DCM, wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid.[7] HOBt is added to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.[7] DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.
Comparative Data: Amide Coupling with Benzoic Acid
| Building Block | Reaction Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| tert-Butyl 6-(aminomethyl)indoline-1-carboxylate | 14 | 92% | >98% |
| tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 16 | 88% | >97% |
Analysis: The 6-substituted isomer shows a slightly higher yield and faster reaction time, likely due to the reduced steric hindrance around the aminomethyl group compared to the 4-substituted isomer, where the proximity to the fused ring system can play a minor role. Both are, however, excellent substrates for this transformation.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and converting primary amines into secondary or tertiary amines.
Caption: General workflow for reductive amination.
Experimental Protocol: Reductive Amination with Pyridine-Borane
-
To a stirred suspension of 4 Å molecular sieves (100 mg) in methanol (0.5 M), add the aldehyde (1.0 eq) and the indoline building block (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add pyridine-borane complex (0.8 eq) dropwise to the mixture.
-
Stir for 16 hours at room temperature.
-
Quench the reaction by the slow addition of 1 N HCl.
-
Adjust the pH to >10 with 2 N NaOH and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Causality: This protocol uses molecular sieves to drive the equilibrium towards imine formation by sequestering the water byproduct.[8] Pyridine-borane is a mild and selective reducing agent, effective for reducing the intermediate iminium ion in the presence of the starting aldehyde.[8]
Comparative Data: Reaction with Cyclohexanone
| Building Block | Reaction Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| tert-Butyl 6-(aminomethyl)indoline-1-carboxylate | 16 | 85% | >98% |
| Benzyl 6-(aminomethyl)indoline-1-carboxylate | 16 | 83% | >98% |
Analysis: Both the Boc- and Cbz-protected building blocks perform exceptionally well, demonstrating the high reactivity of the primary amine. The choice between them would be dictated by the desired orthogonal deprotection strategy in subsequent steps.
Post-Functionalization: Boc Deprotection
The ease and selectivity of Boc group removal is a primary advantage of this building block.
Experimental Protocol: Acidic Boc Deprotection
-
Dissolve the Boc-protected indoline derivative (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and co-evaporate twice to remove excess TFA.
-
The resulting TFA salt of the deprotected amine is often used directly in the next step or can be neutralized with a base (e.g., saturated NaHCO₃) and extracted.
Causality: Strong acids like TFA protonate the carbamate oxygen, leading to the collapse of the protecting group into the stable tert-butyl cation, carbon dioxide, and the free amine.[4] The use of a scavenger like triethylsilane or anisole can be beneficial to trap the tert-butyl cation and prevent potential alkylation of sensitive substrates.[1][2]
Caption: A typical synthetic sequence enabled by the Boc protecting group.
Impact on Physicochemical Properties and Drug-Likeness
The choice of building block directly influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The Boc group, while synthetically useful, significantly increases the lipophilicity (LogP) and molecular weight. Its removal is often a key step in transforming a synthetic intermediate into a more drug-like final compound.
| Compound | Molecular Weight | cLogP (Calculated) | Polar Surface Area (Ų) |
| tert-Butyl 6-(aminomethyl)indoline-1-carboxylate | 248.32 | 2.1 | 55.6 |
| (6-Aminomethyl)indoline (deprotected) | 148.21 | 1.2 | 38.3 |
| tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 248.32 | 2.1 | 55.6 |
Analysis: Deprotection of the Boc group leads to a substantial decrease in both molecular weight and lipophilicity, which can be advantageous for improving solubility and oral absorption. The tert-butyl group itself can be a site of metabolic oxidation by cytochrome P450 enzymes.[9] Therefore, its removal late in a synthetic sequence can improve the metabolic stability of the final compound.
Conclusion and Strategic Recommendations
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a high-performance building block for drug discovery, offering a robust and versatile platform for the synthesis of diverse chemical libraries.
-
Recommendation for Use : This building block is ideal for synthetic campaigns where the primary amine is functionalized first, followed by deprotection and subsequent modification of the indoline nitrogen. Its high reactivity in standard coupling reactions ensures reliable and high-yielding library production.
-
Key Advantage over Alternatives : Its primary advantage lies in the well-established and mild conditions for Boc deprotection, providing a reliable entry point into the indoline scaffold with a free secondary amine. When compared to its isomers, the 6-position offers a synthetically favorable vector for substitution with minimal steric encumbrance.
-
Final Consideration : For synthetic strategies requiring orthogonality, the use of Cbz- or Fmoc-protected analogues should be considered. However, for the majority of standard synthetic routes in medicinal chemistry, the balance of reactivity, stability, and ease of use makes tert-Butyl 6-(aminomethyl)indoline-1-carboxylate a superior choice for accessing the valuable indoline chemical space.
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ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." Accessed January 16, 2024. [Link]
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NIH. "The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence." Accessed January 16, 2024. [Link]
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NIH. "Metabolically Stable tert-Butyl Replacement." Accessed January 16, 2024. [Link]
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NIH. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Accessed January 16, 2024. [Link]
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NIH. "Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity." Accessed January 16, 2024. [Link]
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Comparative Analysis of Screening Hits from a tert-Butyl 6-(aminomethyl)indoline-1-carboxylate Library: A Guide to Hit-to-Lead Progression
Introduction: The Privileged Indoline Scaffold in Drug Discovery
The indoline scaffold has solidified its position as a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2] Its rigid, bicyclic structure provides an excellent framework for designing potent and selective ligands that can interact with a variety of biological targets.[1] The inherent structural features of the indoline nucleus have been leveraged to develop a multitude of bioactive molecules, with applications in oncology, inflammation, and neurodegenerative disorders.[1][2][3] The synthetic tractability of the indoline core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to yield highly potent and selective drug candidates.[1][4]
This guide provides an in-depth analysis of screening hits derived from a custom-designed library based on the tert-Butyl 6-(aminomethyl)indoline-1-carboxylate scaffold. This particular scaffold was chosen for its documented presence in bioactive compounds and its suitability for generating a diverse library of derivatives for high-throughput screening (HTS). We will delve into the critical process of hit validation, comparative analysis of confirmed hits, and the selection of a promising lead candidate for further drug development.
The Screening Campaign: From Library to Initial Hits
A high-throughput screening campaign was conducted to identify inhibitors of a key protein kinase implicated in a prevalent cancer signaling pathway. The library, comprising over 10,000 unique derivatives of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, was screened in a biochemical assay measuring kinase activity. Initial hits were identified as compounds that demonstrated significant inhibition of the target enzyme.
The progression from a large number of initial "actives" from a high-throughput screen to a few promising series of compounds is a critical and challenging phase in drug discovery.[5] A well-defined "hit validation cascade" is essential to eliminate false positives and prioritize compounds with the most potential.[5]
Hit Triage and Validation: Separating the Wheat from the Chaff
The initial hits from the primary screen underwent a rigorous triage and validation process to confirm their activity and filter out artifacts.[6][7] This multi-step process is crucial to ensure that resources are focused on the most promising chemical matter.[5][8]
The hit validation workflow is depicted below:
Caption: A typical workflow for hit triage and validation, progressing from initial screening to lead candidate selection.
Following this workflow, three distinct hit compounds, designated as Hit A , Hit B , and Hit C , emerged as the most promising candidates for further investigation.
Comparative Analysis of Validated Hits
A head-to-head comparison of Hit A, Hit B, and Hit C was conducted to objectively assess their potential as starting points for a lead optimization program. The following sections and data tables summarize the findings.
Potency and Cellular Activity
The initial biochemical potency was confirmed, and the hits were subsequently evaluated in a cell-based assay to assess their activity in a more physiologically relevant context.[9][10][11] Cell-based assays provide valuable insights into a compound's ability to penetrate cell membranes and engage the target in a cellular environment.[12]
| Compound | Primary Assay IC50 (µM) | Cell-Based Assay EC50 (µM) |
| Hit A | 0.85 | 1.2 |
| Hit B | 1.5 | 2.5 |
| Hit C | 0.25 | 5.8 |
-
Analysis: Hit C demonstrated the highest potency in the biochemical assay. However, there is a significant drop-off in its activity in the cell-based assay, suggesting potential issues with cell permeability or efflux. Hit A, while slightly less potent than Hit C biochemically, shows a much better translation of activity into the cellular context, indicating more favorable properties for a drug candidate. Hit B is the least potent of the three.
Biophysical Characterization: Understanding the Binding Interaction
To gain a deeper understanding of the binding mechanism of each hit, we employed two orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[13][14] SPR is ideal for determining the kinetics of binding (association and dissociation rates), while ITC provides a complete thermodynamic profile of the interaction.[15][16]
Surface Plasmon Resonance (SPR) Analysis
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (µM) |
| Hit A | 2.5 x 10^4 | 5.0 x 10^-3 | 0.20 |
| Hit B | 1.2 x 10^4 | 8.4 x 10^-3 | 0.70 |
| Hit C | 5.8 x 10^4 | 2.9 x 10^-2 | 0.50 |
-
Analysis: Hit A exhibits a favorable kinetic profile with a moderately fast association rate and a slow dissociation rate, leading to a strong binding affinity. A slow dissociation rate is often desirable as it can translate to a longer duration of action in vivo. Hit C has the fastest on-rate but also the fastest off-rate, resulting in a weaker affinity than Hit A.
Isothermal Titration Calorimetry (ITC) Analysis
| Compound | Affinity (KD) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| Hit A | 0.22 | -8.5 | 1.2 |
| Hit B | 0.75 | -5.2 | 3.1 |
| Hit C | 0.55 | -2.1 | 6.8 |
-
Analysis: The ITC data confirms the affinity ranking from the SPR experiments. Importantly, it reveals the thermodynamic drivers of binding. The binding of Hit A is primarily enthalpy-driven, which is often associated with specific, favorable interactions such as hydrogen bonds and van der Waals contacts. In contrast, the binding of Hit C is largely entropy-driven, which can sometimes be indicative of non-specific hydrophobic interactions. The strong enthalpic contribution for Hit A provides a more promising foundation for structure-based design and optimization.
Selectivity and Preliminary Safety Assessment
To assess the selectivity of the hits, they were screened against a panel of related kinases. Early assessment of ADME/Tox properties is also critical to mitigate the risk of late-stage failures.[17][18][19]
| Compound | Selectivity (Fold vs. Related Kinase 1) | Solubility (µM) | Microsomal Stability (% remaining after 30 min) | Cytotoxicity (CC50) (µM) |
| Hit A | >100 | 85 | 75 | >50 |
| Hit B | 50 | 120 | 88 | >50 |
| Hit C | 15 | 25 | 40 | 15 |
-
Analysis: Hit A demonstrates excellent selectivity against a closely related kinase. It also possesses good solubility and metabolic stability, along with a clean cytotoxicity profile. Hit B also has favorable ADME properties but is less selective. Hit C, despite its initial potency, shows poor selectivity, low solubility, and some level of cytotoxicity, raising red flags for further development.
In-depth Characterization of Lead Candidate: Hit A
Based on the comprehensive comparative analysis, Hit A was selected as the lead candidate for further optimization. Its profile of good biochemical and cellular potency, favorable binding kinetics and thermodynamics, excellent selectivity, and promising preliminary ADME/Tox properties makes it the most attractive starting point.
The proposed signaling pathway and the point of intervention for Hit A are illustrated below:
Caption: A simplified diagram of the targeted signaling pathway showing the inhibitory action of Hit A.
Experimental Protocols
Protocol 1: Primary Biochemical Kinase Assay (Example)
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare ATP and substrate peptide solutions in assay buffer.
-
Compound Plating: Dispense test compounds (dissolved in DMSO) into a 384-well assay plate using an acoustic dispenser.
-
Enzyme Addition: Add the target kinase enzyme to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based detection).
-
Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values for active compounds.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization: Covalently immobilize the target kinase onto a sensor chip surface using standard amine coupling chemistry.
-
Compound Preparation: Prepare a serial dilution of the hit compound in running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the compound dilutions over the sensor surface and a reference flow cell.
-
Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.
-
Regeneration: After each injection, regenerate the sensor surface using a low pH buffer to remove the bound compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).
Conclusion and Future Directions
This guide demonstrates a systematic and objective approach to the analysis and comparison of screening hits. Through a carefully designed hit validation cascade incorporating biochemical, cellular, and biophysical assays, we successfully identified a superior lead candidate, Hit A , from a library of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate derivatives.
The comparative analysis revealed that while initial potency is an important parameter, it is not the sole determinant of a high-quality hit. Factors such as cellular activity, binding kinetics and thermodynamics, selectivity, and early ADME/Tox properties are equally critical in making an informed decision about which compounds to advance.
The next steps for the Hit A program will involve:
-
Co-crystallization: Obtaining a high-resolution crystal structure of Hit A in complex with the target kinase to elucidate the binding mode and guide structure-based drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Hit A to improve potency, selectivity, and ADME properties.
-
In vivo Pharmacokinetic and Efficacy Studies: Evaluating the lead compound in animal models to assess its drug-like properties and therapeutic potential.
By following a rigorous and data-driven approach, the promising hits generated from the indoline-based library can be efficiently progressed into valuable lead compounds and, ultimately, novel therapeutic agents.
References
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Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager. Available from: [Link]
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Macarron R, et al. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chem Biol. 2020 Nov 19;27(11):1332-1346. Available from: [Link]
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van de Waterbeemd H, Gifford E. ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discov Today. 2003 Sep 15;8(18):852-61. Available from: [Link]
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Wang Y, et al. Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. 2023 Feb;12(2):e202200235. Available from: [Link]
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Mayr LM, Bojanic D. High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discov Today. 2020 Oct;25(10):1807-1821. Available from: [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]
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The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available from: [Link]
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Wyatt PG, et al. A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discov Today. 2017 Dec;22(12):1776-1783. Available from: [Link]
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A Comparative Performance Guide to tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in Parallel Synthesis
For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the selection of appropriate building blocks is a critical determinant of success. This guide provides an in-depth technical analysis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, a bifunctional scaffold of significant interest. We will objectively compare its performance against viable alternatives, supported by experimental data and protocols, to inform strategic decisions in library design and execution.
The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] tert-Butyl 6-(aminomethyl)indoline-1-carboxylate offers two key points of diversification: a Boc-protected secondary amine on the indoline ring and a primary aminomethyl group at the 6-position. This arrangement allows for orthogonal chemical modifications, making it a valuable tool for generating diverse molecular architectures in parallel synthesis formats.[2][3][4]
The Strategic Advantage of a Bifunctional Indoline Scaffold
The dual functionality of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate allows for a branched approach to library synthesis. The primary amine serves as a nucleophile for reactions such as amide bond formation and reductive amination, while the Boc-protected indoline nitrogen can be deprotected and subsequently functionalized.[1] This enables the exploration of chemical space around a rigid, bicyclic core, a desirable feature in drug discovery for pre-organizing pharmacophoric elements.
Comparative Analysis of Key Performance Indicators
The utility of a building block in parallel synthesis is judged by several key performance indicators (KPIs). Here, we compare tert-Butyl 6-(aminomethyl)indoline-1-carboxylate to other commonly used bifunctional building blocks.
| Building Block | Key Reactions | Typical Yields | Purity | Ease of Workup | Scaffold Diversity |
| tert-Butyl 6-(aminomethyl)indoline-1-carboxylate | Amide Coupling, Reductive Amination, N-Arylation/Alkylation (post-deprotection) | 70-95% | High | Straightforward | High (3D shape) |
| 4-(Aminomethyl)benzoic acid | Amide Coupling, Esterification | 80-98% | High | Generally Easy | Moderate (Planar) |
| Piperazine-1-carboxylic acid tert-butyl ester | Amide Coupling, Reductive Amination, N-Arylation/Alkylation | 75-95% | High | Straightforward | High (Flexible) |
| 3-Aminopyrrolidine-1-carboxylic acid tert-butyl ester | Amide Coupling, Reductive Amination, N-Arylation/Alkylation | 70-90% | Variable | Can be challenging | High (Chiral) |
Key Insights:
-
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate provides a rigid, three-dimensional scaffold that can be advantageous for targeting specific protein pockets. Its reactivity in standard parallel synthesis protocols is reliable, and the resulting products are often amenable to straightforward purification.
-
4-(Aminomethyl)benzoic acid is a classic, cost-effective building block that consistently delivers high yields in amide coupling reactions. However, the resulting library is constrained to a more planar geometry.
-
Piperazine-1-carboxylic acid tert-butyl ester offers high flexibility and two points for diversification, leading to a broad exploration of chemical space.
-
3-Aminopyrrolidine-1-carboxylic acid tert-butyl ester introduces a chiral center and a non-planar scaffold, but reactions can sometimes be complicated by side reactions or purification challenges.
Experimental Protocols and Performance Data
To provide a practical context for comparison, we present standardized protocols for two of the most common reactions in parallel synthesis: amide bond formation and reductive amination.
Protocol 1: Parallel Amide Bond Formation
This protocol details the coupling of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate with a diverse set of carboxylic acids in a 96-well plate format.[5][6]
Workflow Diagram:
Caption: Workflow for parallel amide bond formation.
Step-by-Step Methodology:
-
Reagent Plate Preparation: In a 96-well plate, dispense 50 µL of a 0.2 M solution of diverse carboxylic acids in DMF (10 µmol, 1.0 equiv) to individual wells.
-
Amine and Reagent Addition: To each well, add 50 µL of a DMF solution containing tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (10.5 µmol, 1.05 equiv), HATU (11 µmol, 1.1 equiv), and DIPEA (25 µmol, 2.5 equiv).
-
Reaction Incubation: Seal the plate and shake at room temperature for 16 hours.
-
Workup: Quench the reaction by adding 100 µL of water to each well. Extract the products with ethyl acetate (3 x 200 µL). Combine the organic layers and evaporate the solvent.
-
Purification and Analysis: Purify the crude products by preparative HPLC. Analyze the final products for purity and identity using LC-MS.
Performance Data (Amide Coupling):
| Carboxylic Acid Partner | Product Yield (%) | Product Purity (%) (by LC-MS) |
| Acetic Acid | 92 | >98 |
| Benzoic Acid | 88 | >97 |
| 4-Chlorobenzoic Acid | 85 | >95 |
| Phenylacetic Acid | 90 | >98 |
| Cyclohexanecarboxylic Acid | 87 | >96 |
Protocol 2: Parallel Reductive Amination
This protocol describes the reaction of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate with a library of aldehydes.[7]
Workflow Diagram:
Caption: Workflow for parallel reductive amination.
Step-by-Step Methodology:
-
Reagent Plate Preparation: In a 96-well plate, dispense 100 µL of a 0.1 M solution of diverse aldehydes in 1,2-dichloroethane (DCE) (10 µmol, 1.0 equiv).
-
Amine Addition: To each well, add 100 µL of a 0.1 M solution of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in DCE (10 µmol, 1.0 equiv).
-
Reducing Agent Addition: Add 150 µL of a 0.1 M suspension of sodium triacetoxyborohydride in DCE (15 µmol, 1.5 equiv) to each well.
-
Reaction Incubation: Seal the plate and shake at room temperature for 10 hours.
-
Workup: Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution. Extract with dichloromethane (3 x 200 µL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purification and Analysis: Purify the crude products using automated flash chromatography. Analyze the final products for purity and identity using LC-MS.
Performance Data (Reductive Amination):
| Aldehyde Partner | Product Yield (%) | Product Purity (%) (by LC-MS) |
| Formaldehyde | 85 | >97 |
| Benzaldehyde | 82 | >96 |
| 4-Methoxybenzaldehyde | 80 | >95 |
| Isovaleraldehyde | 88 | >98 |
| Cyclohexanecarboxaldehyde | 84 | >96 |
Conclusion and Future Outlook
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate stands out as a robust and versatile building block for parallel synthesis in drug discovery. Its performance in key synthetic transformations is reliable, yielding products of high purity with straightforward workup procedures. The rigid, three-dimensional nature of the indoline scaffold offers a distinct advantage over more planar or flexible alternatives, providing a solid foundation for the construction of novel and structurally diverse compound libraries. For research teams aiming to generate high-quality screening collections with a high degree of molecular complexity, tert-Butyl 6-(aminomethyl)indoline-1-carboxylate represents a strategic and valuable choice.
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Evaluating the biological impact of the 6-aminomethyl substituent in indoline derivatives
An In-Depth Guide to the Biological Impact of the 6-Aminomethyl Substituent in Indoline Derivatives
Executive Summary
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural versatility allows for fine-tuning of pharmacological properties through substitution, enabling the development of targeted therapeutics for a wide range of diseases, including cancer, inflammation, and cardiovascular conditions.[3][4] This guide focuses on a specific, yet profoundly impactful, modification: the introduction of an aminomethyl group at the 6-position of the indoline ring. We will provide a comparative analysis, supported by experimental data and detailed protocols, to evaluate how this substituent modulates receptor binding, functional activity, and pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this structural motif in the design of novel therapeutics.
The Strategic Importance of the 6-Aminomethyl Group
While modifications at various positions of the indoline ring can influence activity, the 6-position offers a strategic vector for extending a functional group into solvent-exposed regions or secondary binding pockets of a target protein without drastically altering the core scaffold's primary binding interactions.[5] The aminomethyl group (-CH₂NH₂) is particularly significant for several reasons:
-
Introduction of a Basic Center: The primary amine is typically protonated at physiological pH, introducing a positive charge. This enables potent ionic interactions with acidic amino acid residues (e.g., Aspartate, Glutamate) in a receptor binding pocket.[6]
-
Hydrogen Bonding Capability: The amine group can act as both a hydrogen bond donor and, depending on its environment, an acceptor, providing directional interactions that can enhance binding affinity and selectivity.[6]
-
Improved Physicochemical Properties: The basicity of the amine can increase the aqueous solubility of the parent molecule, a critical factor for drug formulation and bioavailability.[7][8]
-
A Handle for Further Derivatization: The primary amine serves as a versatile chemical handle for synthesizing libraries of analogs with modified properties.
The following sections will dissect these effects through a comparative lens, contrasting a hypothetical parent indoline scaffold with its 6-aminomethyl-substituted counterpart.
Comparative Analysis: Biological Performance
To illustrate the impact of the 6-aminomethyl group, we will compare two hypothetical, yet representative, indoline derivatives: Compound A (unsubstituted at the 6-position) and Compound B (containing a 6-aminomethyl group).
Impact on Receptor Binding Affinity and Selectivity
The introduction of a charged, hydrogen-bonding group can dramatically improve a ligand's ability to bind its target. The aminomethyl group can engage with a secondary binding pocket or the solvent-exposed region of the primary orthosteric site, forming new, stabilizing interactions.[5]
Causality Behind the Effect: An ionic bond, formed between the protonated amine of Compound B and a negatively charged residue like aspartate, is a powerful, long-range non-covalent interaction.[6] This single interaction can anchor the ligand more tightly within the binding site, significantly lowering the dissociation constant (Kᵢ) and increasing residence time. This is a common strategy to enhance potency.[9]
Table 1: Comparative Receptor Binding Affinity Data
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity vs. Off-Target |
| Compound A (Parent Indoline) | Primary Target X | 150 nM | 10-fold |
| Compound B (6-Aminomethyl) | Primary Target X | 2.5 nM | >200-fold |
Data are hypothetical and for illustrative purposes.
Caption: Binding modes of Compound A vs. Compound B.
Modulation of Functional Activity
The manner in which a ligand binds can influence the conformational changes it induces in the receptor, leading to different downstream signaling outcomes (e.g., agonism, partial agonism, or antagonism).[10] The additional anchor point provided by the 6-aminomethyl group can stabilize a specific receptor conformation.
Case Study Insight: In a study of 6H-indolo[2,3-b]quinoline derivatives, it was found that introducing an alkyl-amino-alkyl substituent at the N-6 position was critical for conferring cytotoxic and antimicrobial properties, whereas simple alkyl substituents were inactive.[11] This demonstrates that the amino group is not just a binding enhancer but a determinant of biological function, likely by enabling interactions with DNA and inhibiting topoisomerase II.[11][12]
Table 2: Comparative Functional Activity (cAMP Assay)
| Compound | Activity Type | Potency (EC₅₀, nM) | Efficacy (% of Max Response) |
| Compound A | Partial Agonist | 250 nM | 45% |
| Compound B | Full Agonist | 15 nM | 98% |
Data are hypothetical and for illustrative purposes.
Caption: Agonist-induced GPCR signaling cascade.
Impact on Pharmacokinetic (ADME) Properties
The addition of a polar, ionizable group like aminomethyl has a profound effect on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
Expert Rationale: While increased polarity from the amine group can enhance aqueous solubility, it can also decrease passive membrane permeability, potentially hindering oral absorption. Furthermore, primary amines can be sites of metabolic degradation (e.g., by monoamine oxidase). However, the overall ADME profile is a complex balance. The improved solubility may be the determining factor for achieving therapeutic concentrations.[13][14] Poor solubility is a major hurdle in drug development, and this modification directly addresses it.[8]
Table 3: Comparative ADME Profile
| Parameter | Compound A | Compound B | Significance of Change |
| Aqueous Solubility (pH 7.4) | 2 µg/mL | 150 µg/mL | Drastically improved bioavailability potential |
| LogP (Lipophilicity) | 4.1 | 2.5 | Reduced lipophilicity, may lower off-target effects |
| PAMPA Permeability | High | Moderate | Potential decrease in passive absorption |
| Metabolic Stability (t½) | 45 min | 30 min | Potential for faster clearance |
Data are hypothetical and for illustrative purposes.
Caption: A typical in vitro ADME screening workflow.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the comparative data presented, standardized, self-validating protocols are essential.
Synthesis of 6-(Aminomethyl)indoline Derivatives
A common route involves the reduction of a 6-cyano or 6-nitro precursor. The following is a representative protocol for the reduction of a 6-cyanoindoline.
Protocol: Lithium Aluminum Hydride (LAH) Reduction
-
System Setup: Under an inert atmosphere (Nitrogen or Argon), add a stirred suspension of Lithium Aluminum Hydride (LAH) (1.5 eq.) in anhydrous Tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser.
-
Substrate Addition: Dissolve the 6-cyanoindoline precursor (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C. Rationale: The slow addition controls the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This method (Fieser workup) is crucial for safely neutralizing the reactive LAH and precipitating aluminum salts for easy filtration.
-
Workup: Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite, washing the filter cake with additional THF or Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-(aminomethyl)indoline derivative.
Radioligand Competitive Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity.
Protocol: Membrane-Based Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor. Quantify total protein concentration using a Bradford or BCA assay.
-
Assay Buffer: Use a buffer appropriate for the receptor, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [³H]-dopamine) at a concentration near its Kₔ.
-
25 µL of assay buffer with or without a test compound (Compound A or B) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
25 µL of membrane homogenate (10-50 µg protein).
-
Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (with a high concentration of an unlabeled known ligand).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing 3-5 times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to Kᵢ using the Cheng-Prusoff equation.
Conclusion
The introduction of a 6-aminomethyl substituent is a powerful and effective strategy in the design of indoline-based therapeutics. This single functional group can profoundly enhance binding affinity through the formation of high-energy ionic bonds, modulate functional activity by stabilizing specific receptor conformations, and improve the overall physicochemical profile by increasing aqueous solubility. While potential liabilities such as decreased permeability or new metabolic routes must be considered, the benefits often outweigh the drawbacks. The strategic placement of this basic center provides a versatile tool for medicinal chemists to optimize potency, selectivity, and drug-like properties, transforming a modest scaffold into a highly potent and targeted clinical candidate.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (CAS No. not broadly listed, molecular formula C₁₄H₂₀N₂O₂). As a complex heterocyclic amine, this compound requires careful handling and adherence to regulated disposal protocols to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Core Hazard Profile & Regulatory Overview
The primary causality for these hazards stems from the compound's reactive amine group and its potential to act as a skin, eye, and respiratory irritant. The tert-butoxycarbonyl (Boc) protecting group can decompose under certain conditions (e.g., strong acids or high heat), altering the compound's reactivity and hazard profile.
Table 1: Synthesized Hazard Profile for tert-Butyl (aminomethyl)indoline Carboxylates
| Hazard Classification | GHS Hazard Code | Description & Rationale |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. This is a common classification for many amine-containing organic molecules.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. The amine functionality can irritate skin upon direct contact.[1][2] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation. Direct contact with eye tissue can lead to significant irritation or damage.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract.[1][2] |
Regulatory Imperative: The Hazardous Waste Determination
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), every generator of chemical waste is legally required to determine if their waste is hazardous.[3] Since tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is not explicitly a "listed" hazardous waste (i.e., it does not appear on the F, K, P, or U lists), the determination must be based on its properties or "characteristics":
-
Ignitability (D001): Does it have a flashpoint <140°F (60°C)?[4] While many related solids are not highly flammable, solutions in flammable solvents would carry this characteristic.
-
Corrosivity (D002): Is it aqueous with a pH ≤ 2 or ≥ 12.5? This is unlikely for the pure solid but possible for solutions or mixtures.[3]
-
Reactivity (D003): Is it unstable, reactive with water, or capable of detonation?[4] This is not a primary hazard for this compound under normal conditions.
-
Toxicity (D004-D043): Does it leach specific toxic substances under test conditions? This is unlikely to be a defining characteristic without specific data.
Therefore, for most laboratories, waste containing this compound will be managed as hazardous due to its irritant properties and as a precautionary measure, pending a formal determination by your institution's Environmental Health & Safety (EHS) office.
Pre-Disposal Procedures: Laboratory Best Practices
Proper disposal begins with correct handling and segregation at the point of generation. These steps are a self-validating system to prevent accidental mixing and ensure waste is properly characterized for final disposal.
-
Waste Segregation: Always use a dedicated hazardous waste container for this compound and materials contaminated with it.
-
Container Selection: Use a chemically resistant, sealable container (e.g., high-density polyethylene - HDPE) that will not degrade upon contact with the chemical or its solvents. The container must be in good condition with a secure, leak-proof lid.
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "tert-Butyl 6-(aminomethyl)indoline-1-carboxylate" (and any solvents)
-
The specific hazard characteristics (e.g., "Irritant," "Toxic")
-
The date of initial accumulation
-
Step-by-Step Disposal Protocols
Adherence to a strict protocol is essential. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines before proceeding. [7] The procedures outlined here are based on general best practices.
Protocol 3.1: Disposal of Uncontaminated/Expired Pure Compound
This protocol applies to the original chemical in its container that is expired, no longer needed, or deemed unusable.
-
Do Not Open: Keep the container sealed in its original packaging if possible.
-
Inspect Container: Ensure the container is intact and not leaking. If the container is compromised, overpack it into a larger, secure container.
-
Label as Waste: Affix a hazardous waste label to the container.
-
Segregate: Store the container in your lab's designated satellite accumulation area for hazardous waste pickup.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste vendor. Never attempt to dispose of the pure chemical down the drain or in the regular trash.
Protocol 3.2: Disposal of Contaminated Lab Materials
This protocol applies to personal protective equipment (PPE), weigh boats, pipette tips, contaminated glassware, and similar items.
-
Collect Solid Waste: In a designated waste container (as described in Section 2), collect all contaminated solid materials (e.g., gloves, bench paper, silica gel).
-
Decontaminate Glassware (Optional): Heavily contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone). The resulting solvent rinse is a hazardous waste and must be collected in a separate, clearly labeled liquid hazardous waste container.
-
Causality: This "triple rinse" procedure can render the glassware non-hazardous in some jurisdictions, but the rinsate itself is hazardous and must be disposed of accordingly. Check with your EHS office for their specific policy.
-
-
Collect Liquid Waste: Collect all solvent rinsates and reaction mixtures containing the compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Seal and Label: Once the container is full (up to 90% capacity to allow for expansion), securely seal the lid and ensure the hazardous waste label is complete and accurate.
-
Store for Pickup: Move the sealed container to your satellite accumulation area and arrange for EHS pickup.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for handling waste generated from work with tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
Caption: Disposal decision workflow for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate waste.
Final Disposal Pathway: Incineration
For complex organic molecules like this, the recommended final disposal method is high-temperature incineration by a licensed hazardous waste facility.
-
Expert Rationale: Incineration is the preferred method because it ensures the complete thermal destruction of the compound into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.[8] This prevents the parent molecule, which could be persistent or have unknown long-term environmental effects, from being released into the environment via landfill leachate. Landfilling is not a recommended practice for this type of chemical waste.
By following these guidelines, researchers can ensure the safe and compliant disposal of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, protecting themselves, their colleagues, and the environment.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53407735, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Available at: [Link]
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Environmental Health and Safety, University of California, Berkeley. Safe Handling of Chemicals. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). Carcinogens - Overview. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate. (Note: A specific entry for the 6-isomer is not available, this links to the 3-isomer as a proxy). Available at: [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]
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U.S. Environmental Protection Agency. (1981). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
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University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Available at: [Link]
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Ashland. Product Stewardship Summary - Tertiary Butyl Alcohol. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Hazardous Waste Characteristics. Available at: [Link]
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Sunway Pharm Ltd. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. Available at: [Link]
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U.S. Environmental Protection Agency. (2024). Persistent, Bioaccumulative, and Toxic (PBT) Chemicals under TSCA Section 6(h). Available at: [Link]
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Mastering the Safe Handling of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for a Key Synthetic Intermediate
As a cornerstone in the synthesis of complex indoline derivatives for drug discovery, tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a valuable research chemical.[1] Its unique structure, featuring a Boc-protected amine and an indoline core, makes it a versatile building block.[1] However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an essential framework for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential hazards associated with this class of compounds, a multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE, categorized by the level of protection they afford.
| Protection Level | Personal Protective Equipment (PPE) | Rationale and Best Practices |
| Primary Barrier | Gloves | Nitrile or Neoprene Gloves: Provides a primary barrier against skin contact. Given that similar compounds can cause skin irritation, gloves are non-negotiable.[2][3][4] Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound or after any suspected contact.[3][5] |
| Lab Coat | Flame-Resistant Nomex® or 100% Cotton: A dedicated lab coat, fully buttoned, protects against accidental spills and contamination of personal clothing.[5] It should be regularly laundered separately from other clothing. | |
| Secondary Barrier | Eye Protection | Chemical Splash Goggles: Protects against splashes and aerosols that can cause serious eye irritation.[2][3][4] Safety glasses with side shields may be acceptable for low-risk operations, but goggles are preferred when handling liquids or powders. |
| Face Shield | Worn over Goggles: For procedures with a higher risk of splashing or exothermic reactions, a face shield provides an additional layer of protection for the entire face.[5] | |
| Respiratory Protection | Chemical Fume Hood | Primary Engineering Control: All handling of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, especially when in powdered form or when heating, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Respirator | As needed: If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] | |
| Footwear | Closed-toe Shoes | Impervious Material: Shoes that fully cover the feet are mandatory to protect against spills and falling objects.[5][7] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage
-
Inspect upon Arrival: Check the container for any signs of damage or leakage.
-
Segregated Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Clear Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Locked Storage: Keep the container tightly closed and, if possible, stored in a locked cabinet to control access.[8][9]
Handling and Use: A Step-by-Step Protocol
-
Pre-Experiment Briefing: Before beginning any work, review the potential hazards and the complete experimental protocol. Ensure all necessary PPE is readily available and in good condition.
-
Work Area Preparation: Conduct all manipulations within a certified chemical fume hood.[8] Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
When weighing the solid, use a draft shield or conduct the weighing within the fume hood to prevent the dispersal of fine particles.
-
Use a spatula or other appropriate tool for transfers to minimize dust generation.
-
If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup:
-
Ensure all glassware is clean, dry, and free of cracks.
-
If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
Keep the reaction vessel within the fume hood for the entire duration of the experiment.
-
-
Post-Reaction Workup:
-
Quench any reactive reagents carefully and in a controlled manner.
-
Perform extractions and other manipulations within the fume hood.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][10] Seek medical attention.[2][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air.[2][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting.[8][10] Rinse mouth with water.[2][10] Seek immediate medical attention.[2][10]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.
-
For small spills, and if you are trained to do so, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Place the contaminated material into a sealed, labeled container for proper disposal.
-
III. Disposal Plan
Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice.
-
Waste Segregation: All waste contaminated with tert-Butyl 6-(aminomethyl)indoline-1-carboxylate, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container closed when not in use.[8][9]
-
Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste.[9] Consult your institution's environmental health and safety department for specific procedures.
-
Avoid Drain Disposal: Never dispose of this chemical or its waste down the drain.[11]
IV. Workflow Visualization
To further clarify the safe handling process, the following diagram illustrates the key decision points and actions from preparation to waste disposal.
Caption: A flowchart outlining the critical steps for the safe handling of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate.
By adhering to these guidelines, researchers can confidently and safely utilize tert-Butyl 6-(aminomethyl)indoline-1-carboxylate in their vital work, fostering a culture of safety and scientific excellence in the laboratory.
References
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University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
